2-Acetylamino-3-cyclopropylpropionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-3-cyclopropylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTFPQYGJPTFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473050 | |
| Record name | 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133992-69-5 | |
| Record name | 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Acetylamino-3-cyclopropylpropionic acid
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and highly stereoselective chemoenzymatic approach for the synthesis of 2-acetylamino-3-cyclopropylpropionic acid. This non-proteinogenic amino acid is a valuable building block in medicinal chemistry, prized for its ability to introduce conformational constraints into peptides and other bioactive molecules. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the chosen synthetic strategy. The guide emphasizes a modern, efficient route that combines a classical chemical oxidation with a highly selective biocatalytic reductive amination, followed by a straightforward N-acetylation.
Introduction: The Significance of Cyclopropyl-Containing Amino Acids
Non-natural amino acids are critical tools in modern drug discovery, enabling the fine-tuning of the pharmacological profiles of peptide-based therapeutics. The incorporation of unique side chains can enhance metabolic stability, improve receptor binding affinity, and control peptide conformation. Among these, amino acids featuring a cyclopropyl ring have garnered significant interest.[1] The cyclopropyl group is the smallest possible carbocycle, and its rigid, strained structure imparts unique conformational properties upon molecules that contain it.[2] this compound, also known as N-acetyl-3-cyclopropyl-alanine, provides a chiral building block that combines the conformational rigidity of the cyclopropyl moiety with the N-terminal protection common in peptide synthesis.
This guide details a highly efficient and enantioselective pathway to (S)-2-acetylamino-3-cyclopropylpropionic acid, leveraging the precision of enzymatic catalysis to establish the critical stereocenter.
Recommended Synthetic Strategy: A Chemoenzymatic Approach
The optimal strategy for synthesizing this compound involves a three-stage process that prioritizes efficiency, scalability, and high stereochemical purity. This route begins with readily available starting materials and employs a key enzymatic step to ensure the desired enantiomer is produced in high excess.
The overall synthetic workflow is as follows:
Caption: Overall workflow for the chemoenzymatic synthesis of the target compound.
This approach is divided into two primary phases:
-
Phase 1: Synthesis of the α-Keto Acid Precursor. Chemical oxidation of an inexpensive starting material, cyclopropyl methyl ketone, to yield the key intermediate, cyclopropylglyoxylic acid.
-
Phase 2: Synthesis of the Final Compound. A two-step process involving the asymmetric enzymatic conversion of the α-keto acid to the corresponding (S)-amino acid, followed by N-acetylation.
Phase 1: Synthesis of Cyclopropylglyoxylic Acid
The foundational step in this synthesis is the creation of the α-keto acid, which serves as the substrate for the crucial enzymatic reaction. This is achieved through the oxidation of cyclopropyl methyl ketone.
Mechanistic Rationale
Potassium permanganate (KMnO₄) is a powerful oxidizing agent capable of oxidizing a methyl ketone to the corresponding carboxylate. The reaction proceeds under basic conditions, which helps to prevent side reactions and stabilize the product as its potassium salt. The use of potassium carbonate (K₂CO₃) maintains the necessary alkalinity.[3] Excess permanganate is subsequently quenched with hydrogen peroxide (H₂O₂), which reduces it to manganese dioxide (MnO₂), a solid that can be easily removed by filtration.
Caption: Key inputs and outputs of the oxidation step.
Detailed Experimental Protocol
Materials:
-
Cyclopropyl methyl ketone
-
Potassium permanganate (KMnO₄)
-
Potassium carbonate (K₂CO₃)
-
3.5% Hydrogen peroxide (H₂O₂) solution
-
Methanol (CH₃OH)
-
Deionized water
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve cyclopropyl methyl ketone and a catalytic amount of potassium carbonate in water. Heat the mixture to 50°C.
-
Prepare a solution of potassium permanganate in water. Over a period of several hours, add the KMnO₄ solution dropwise to the heated ketone mixture, maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring the mixture for an additional 3-4 hours at 50°C to ensure the reaction goes to completion.
-
Carefully quench the excess KMnO₄ by the slow addition of 3.5% H₂O₂ solution until the purple color disappears and a brown precipitate of MnO₂ forms.
-
Cool the reaction mixture to room temperature and filter to remove the MnO₂ precipitate. Wash the filter cake with a small amount of water.
-
Concentrate the filtrate in vacuo to obtain a solid residue.
-
Recrystallize the solid residue from methanol to yield pure potassium cyclopropylglyoxylate as a solid.
Phase 2: Asymmetric Synthesis and N-Acetylation
This phase represents the core of the stereoselective synthesis, where the chiral center is introduced, followed by the final modification to obtain the target molecule.
Step 1: Enzymatic Reductive Amination
The conversion of the achiral α-keto acid to the chiral (S)-amino acid is the most critical step for ensuring high enantiopurity. Biocatalysis offers a superior alternative to many traditional chemical methods, which often require chiral auxiliaries or expensive metal catalysts.[4]
This protocol utilizes a dehydrogenase enzyme, such as leucine dehydrogenase or a similarly functioning aminotransferase, to catalyze the asymmetric reductive amination of potassium cyclopropylglyoxylate.[3] The high fidelity of the enzyme's active site ensures the production of the (S)-enantiomer with excellent enantiomeric excess (>99% ee).[5]
The reaction requires a hydride source, which is provided by the cofactor nicotinamide adenine dinucleotide (NADH). As NADH is consumed, it is converted to its oxidized form, NAD⁺. To make the process economically viable, an in situ cofactor regeneration system is employed. A common and effective system uses formate dehydrogenase, which oxidizes formate (from a salt like ammonium formate) to carbon dioxide, concurrently reducing NAD⁺ back to NADH. Ammonium formate conveniently serves as both the ammonia source for the amination and the substrate for cofactor regeneration.
Caption: The coupled enzymatic system for asymmetric reductive amination with in-situ NADH regeneration.
Materials:
-
Potassium cyclopropylglyoxylate
-
Ammonium formate (NH₄HCO₂)
-
Leucine Dehydrogenase (or other suitable dehydrogenase)
-
Formate Dehydrogenase
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Phosphate buffer (e.g., pH 8.0)
-
Boc anhydride (Di-tert-butyl dicarbonate) for isolation (optional, see note)
-
Appropriate organic solvents (e.g., ethyl acetate)
Procedure:
-
Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 8.0).
-
To the buffer, add potassium cyclopropylglyoxylate, ammonium formate (in molar excess), and a catalytic amount of NAD⁺.
-
Initiate the reaction by adding the leucine dehydrogenase and formate dehydrogenase enzymes. The reaction is typically performed at a controlled temperature (e.g., 30-40°C).
-
Stir the reaction mixture for 6-24 hours. Monitor the conversion of the keto acid to the amino acid using a suitable analytical method, such as HPLC.
-
Upon completion, the enzyme can be removed by methods such as heat treatment followed by centrifugation, or ultrafiltration.
-
Isolation Note: Direct isolation of the zwitterionic amino acid can be challenging. A common strategy involves first protecting the amine with Boc anhydride to form the more organic-soluble N-Boc-(S)-cyclopropylglycine, which can be easily extracted with an organic solvent like ethyl acetate.[3] The Boc group can then be removed with an acid (e.g., trifluoroacetic acid or HCl in dioxane) to yield the pure amino acid. Alternatively, ion-exchange chromatography can be used for direct isolation.
| Parameter | Typical Value | Reference |
| Substrate Concentration | 100-120 g/L | [5] |
| pH | 8.0 | [5] |
| Temperature | 40°C | [5] |
| Molar Ratio (Ammonium Formate:Substrate) | 3:1 | [5] |
| Conversion Yield | >95% | [5] |
| Enantiomeric Excess (ee) | >99.5% | [5] |
| Table 1: Typical optimized reaction parameters and outcomes for the enzymatic reductive amination. |
Step 2: N-Acetylation
The final step is the straightforward acetylation of the primary amine of (S)-2-amino-3-cyclopropylpropionic acid.
This transformation is a classic nucleophilic acyl substitution. The amino group of the cyclopropylglycine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. The resulting tetrahedral intermediate collapses, expelling acetate as a leaving group and forming the N-acetylated product. The reaction is typically run in an aqueous or mixed aqueous/organic solvent. The presence of a mild base can be used to neutralize the acetic acid byproduct, but often the reaction proceeds efficiently without it.[6]
Materials:
-
(S)-2-Amino-3-cyclopropylpropionic acid
-
Acetic anhydride
-
Deionized water
-
Ethyl acetate (for extraction)
-
Hexane (for recrystallization)
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve (S)-2-amino-3-cyclopropylpropionic acid in water.
-
Cool the solution in an ice bath.
-
Add acetic anhydride (typically 1.5-2.0 molar equivalents) to the stirred solution. The addition may be done in one portion or dropwise.
-
Continue stirring vigorously for 20-30 minutes as the reaction proceeds. The solution may warm up.
-
Allow the reaction mixture to stand at room temperature for a couple of hours or overnight in a refrigerator to ensure complete reaction and crystallization if the product is insoluble.
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
If the product remains in solution, acidify the mixture to a low pH (e.g., pH 1-2) with concentrated HCl.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the solid from a suitable solvent system, such as ethyl acetate/hexane, to yield pure (S)-2-acetylamino-3-cyclopropylpropionic acid.[2]
Conclusion
The chemoenzymatic route presented in this guide offers a highly effective and reliable method for the synthesis of enantiopure this compound. By combining a conventional oxidation reaction with a state-of-the-art biocatalytic amination, this strategy addresses the key challenge of stereocontrol with exceptional precision. The protocols described are built upon established and scalable methodologies, providing a clear path for researchers and drug development professionals to access this valuable non-proteinogenic amino acid for applications in peptide synthesis and medicinal chemistry.
References
-
Parker, W. L., Hanson, R. L., Goldberg, S. L., & Goswami, A. (2012). Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase. Organic Process Research & Development, 16(2), 236-241. [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Reductive Amination of Aldehydes and Ketones with Ammonia and Hydrogen Catalyzed by an Iridium Complex. Angewandte Chemie International Edition, 47(15), 2876-2879. [Link]
-
Tang, Q., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Molecules, 29(10), 2256. [Link]
-
Yashin, N. V., et al. (2013). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Bulletin, 62(4), 847-873. [Link]
-
Herbst, R. M., & Shemin, D. (1939). Acetylglycine. Organic Syntheses, 19, 4. [Link]
-
Satoh, T., et al. (2006). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 54(5), 269-272. [Link]
-
Organic Syntheses. (1943). Acetylglycine. Organic Syntheses, Coll. Vol. 2, p.11 (1943); Vol. 19, p.4 (1939). [Link]
-
Al-Harrasi, A., & Hussain, J. (2019). Cyclopropyl-Containing Natural Products. RSC Advances, 9(3), 1357-1384. [Link]
- Google Patents. (1995). Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids.
-
Wikipedia. (n.d.). N-terminal acetylation. [Link]
-
ResearchGate. (2025). Proposed reaction pathways for the amination of glyoxylic acid over the catalyst. [Link]
-
PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
Sources
- 1. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Unique Value Proposition of the Cyclopropyl Moiety in Amino Acid Scaffolds
An In-depth Technical Guide to the Biological Activity of Cyclopropyl Amino Acids
In the landscape of medicinal chemistry and drug discovery, the pursuit of novel molecular scaffolds that confer advantageous biological and pharmacological properties is relentless. Among the non-canonical amino acids, those incorporating a cyclopropane ring—cyclopropyl amino acids (cAAs)—have emerged as exceptionally valuable building blocks. The distinctiveness of the cyclopropyl group stems from its unique electronic and structural characteristics: high ring strain, coplanarity of its three carbon atoms, and C-C bonds with enhanced π-character.[1][2] These features, when integrated into an amino acid framework, bestow a combination of rigidity, metabolic stability, and precise conformational control that is highly sought after in the design of advanced therapeutics.[3][4]
This guide provides a comprehensive exploration of the biological activity of cyclopropyl amino acids. We will delve into the mechanistic underpinnings of their utility, from constraining peptide conformations to inhibiting enzymes and enhancing pharmacokinetic profiles. This analysis is coupled with practical insights into their synthesis and validated experimental protocols, offering a holistic resource for professionals dedicated to leveraging these powerful scaffolds in drug development.
Section 1: Conformational Control—The Cyclopropyl Group as a Molecular Rudder
A primary application of cAAs is the introduction of conformational rigidity into otherwise flexible peptide chains.[3][5] The strained three-membered ring severely restricts the rotational freedom around adjacent chemical bonds, a phenomenon known as "cyclopropylic strain".[6][7] This steric effect effectively locks the peptide backbone into a more defined and predictable three-dimensional structure.
Causality of Conformational Constraint:
-
Backbone Rigidity: Unlike linear alkyl side chains, the cyclopropane ring prevents free rotation. When incorporated into a peptide, this rigidity translates to a more ordered structure, reducing the entropic penalty associated with binding to a biological target.[1][2]
-
Stabilization of Secondary Structures: The defined torsional angles imposed by cAAs can be exploited to stabilize specific secondary structures, such as β-turns and α-helices, which are often crucial for receptor recognition and biological activity.[8] This has been demonstrated in the preparation of constrained stapled peptides targeting protein-protein interactions.[9]
-
Proline Surrogates: Conformationally restricted amino acids, including cAAs, have been successfully employed as substitutes for proline to fine-tune the structural elements responsible for a peptide's biological action.[4]
Caption: cAA-inhibitor binding to an enzyme active site.
Section 3: Improving Pharmacokinetic Profiles
A significant hurdle in drug development is overcoming poor metabolic stability and rapid clearance. [10]The incorporation of a cyclopropyl group into a drug candidate can address these challenges directly, enhancing its pharmacokinetic profile and overall therapeutic potential. [1][2] Key Pharmacokinetic Advantages:
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in alkanes, and their high bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. [1][11]This increased stability can lead to a longer in vivo half-life, reducing dosing frequency. [3]* Resistance to Proteolysis: When incorporated into peptides, the steric hindrance and conformational rigidity provided by cAAs can protect adjacent peptide bonds from cleavage by proteases, significantly enhancing the peptide's stability and duration of action. [2][8][12]* Modulation of Physicochemical Properties: The cyclopropyl group can alter a molecule's pKa and lipophilicity, which can influence properties like brain permeability and reduce efflux by transporters like P-glycoprotein. [1][2] Field-Proven Insight: A Note of Caution While generally promoting stability, cyclopropyl groups are not metabolically inert. When attached directly to an amine, the cyclopropylamine moiety can undergo CYP-mediated oxidation, potentially forming reactive intermediates that can lead to bioactivation and toxicity, as seen with the antibiotic trovafloxacin. [11]Therefore, careful metabolite identification studies are essential during the development of drugs containing this motif.
Caption: Workflow for an in vitro metabolic stability assay.
Section 4: Overview of Synthetic Strategies
The accessibility of cAAs is crucial for their application. A variety of synthetic methods have been developed to produce these valuable building blocks, often with high stereocontrol. [13]* Carbene and Ylide Addition: Classic methods involve the addition of carbenes or sulfur ylides to alkene precursors, followed by functional group manipulations to install the amino acid moiety. [13][14]* Asymmetric Radical Cyclopropanation: Modern catalytic methods, such as Co(II)-based metalloradical catalysis, allow for the highly stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives from dehydroaminocarboxylates. [15]* Multicomponent Reactions: Efficient one-pot, three-component reactions have been developed for the scalable synthesis of novel α,β-cyclopropyl-γ-amino acids. [16]* Enzymatic Reactions: Biocatalytic systems, such as those using engineered E. coli, have been developed for the efficient and highly enantioselective synthesis of specific isomers like (S)-cyclopropylglycine. [17]
Section 5: Experimental Protocol—In Vitro Metabolic Stability Assessment
This protocol describes a self-validating system to determine the metabolic stability of a cAA-containing compound using human liver microsomes (HLM). The inclusion of positive and negative controls ensures the integrity of the assay.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test Compound stock solution (e.g., 10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM, e.g., 20 mg/mL)
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., Solution A: NADP+, G6P; Solution B: G6P Dehydrogenase)
-
Positive Control (High Clearance Compound, e.g., Verapamil)
-
Negative Control (Low Clearance Compound, e.g., Warfarin)
-
Acetonitrile (ACN) with internal standard (for quenching and sample processing)
-
96-well incubation plate and collection plate
-
Multichannel pipette, incubator/shaker (37°C), centrifuge
Methodology:
-
Preparation of Master Mix (Cofactor Exclusion):
-
Rationale: Prepare a master mix of buffer and HLM first to ensure uniform distribution before initiating the reaction.
-
On ice, combine the required volume of 0.5 M phosphate buffer and water. Add the HLM to a final concentration of 0.5 mg/mL. Mix gently by inversion.
-
-
Compound Addition:
-
Add 2 µL of the Test Compound, Positive Control, and Negative Control to designated wells of the incubation plate. The final substrate concentration is typically 1 µM.
-
-
Pre-incubation:
-
Rationale: This step allows the test compounds and microsomes to reach thermal equilibrium before the metabolic reaction is initiated.
-
Add the HLM-buffer master mix to the wells.
-
Place the plate in a shaker-incubator at 37°C for 10 minutes.
-
-
Reaction Initiation:
-
Rationale: The reaction is started by adding the NADPH regenerating system. A time-zero (T0) sample is taken immediately to represent 100% of the initial compound concentration.
-
Prepare the complete NADPH regenerating system according to the manufacturer's instructions.
-
Add the NADPH solution to all wells to initiate the reaction.
-
Immediately withdraw an aliquot from each well and quench in a separate 96-well collection plate containing ice-cold ACN with an internal standard. This is your T0 sample.
-
-
Time-Course Incubation:
-
Return the incubation plate to the 37°C incubator.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), withdraw aliquots and quench them in the collection plate as done for the T0 sample.
-
-
Sample Processing:
-
Rationale: Centrifugation pellets the precipitated microsomal proteins, leaving the analyte and internal standard in the supernatant for analysis.
-
Once all time points are collected, seal the collection plate and centrifuge at 4000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural log of the percentage of compound remaining versus time.
-
The slope of the linear regression line (k) is the elimination rate constant.
-
Calculate the half-life: t½ = 0.693 / k
-
Trustworthiness Check: The positive control (Verapamil) should have a short half-life (<30 min), while the negative control (Warfarin) should show minimal degradation (>60 min). If these conditions are not met, the assay is considered invalid.
-
Conclusion and Future Outlook
Cyclopropyl amino acids represent a mature yet continually evolving class of building blocks in drug discovery. Their ability to impart conformational rigidity, enhance metabolic stability, and improve biological potency is well-documented and has been pivotal in advancing numerous preclinical and clinical candidates. [1][2]The strategic incorporation of these unique scaffolds allows medicinal chemists to address fundamental challenges in drug design, from improving peptide therapeutics to creating highly selective enzyme inhibitors. [3][8][12]As synthetic methodologies become more sophisticated and our understanding of their metabolic pathways deepens, the role of cyclopropyl amino acids in the development of next-generation therapeutics is set to expand even further, solidifying their status as a versatile and powerful tool in the medicinal chemist's armamentarium.
References
- Grote, T., et al. (2007). Three-Component Synthesis of α,β-Cyclopropyl-γ-Amino Acids.
- Hu, J., et al. (2024).
- Stamford, A. (1984). The synthesis of cyclopropane amino acids and peptides.
- Kulinkovich, O. G., & de Meijere, A. (2005). Synthesis of Amino Acids of Cyclopropylglycine Series.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Various Authors. (2005). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. PharmaChem.
- Chen, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)
- Peters, U. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
- Stamford, A. (1985). The synthesis of cyclopropane amino acids and peptides.
- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Oishi, T., et al. (n.d.). Conformational restriction by steric effects due to the structural characteristics of cyclopropane.
- Verma, S., et al. (2019). Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides. The Journal of Organic Chemistry.
- Oishi, T., et al. (n.d.). Conformational restriction by steric effects due to the structural characteristics of cyclopropane...
- Zhang, X., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. PubMed.
- Goudreau, N., et al. (n.d.).
- Salaün, J. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
- López, Ó., et al. (n.d.). Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars. PMC - NIH.
- Siddiqui, G., et al. (n.d.). Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. PLOS One.
- North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Journal of Peptide Science.
- Peters, U. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
- The University of Texas at Austin. (n.d.). Mechanistic Enzymology & Inhibitor Design. UT Austin Chemistry.
- Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design. Life Chemicals Blog.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Precision Health. (2021). Pharmacokinetics of Peptides and Proteins. YouTube.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. hyphadiscovery.com [hyphadiscovery.com]
- 12. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Amino Acid-Based Synthesis and Glycosidase Inhibition of Cyclopropane-Containing Iminosugars - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
The Architectural Backbone of Next-Generation Therapeutics: A Technical Guide to Constrained Amino Acids in Peptide Design
Foreword: Beyond Flexibility – Engineering Precision into Peptide Therapeutics
For decades, the therapeutic potential of peptides has been celebrated for its specificity and potency, mirroring nature's own signaling molecules. However, the inherent flexibility of linear peptides has often been their Achilles' heel, leading to rapid proteolytic degradation, poor bioavailability, and a high entropic penalty upon binding to their targets.[1][2] This guide delves into the transformative field of constrained amino acids, a cornerstone of modern peptide design that addresses these challenges by architecturally pre-organizing peptides into their bioactive conformations. By moving beyond the native 20 amino acids, researchers can instill drug-like properties into peptides, unlocking their full potential to tackle even the most challenging drug targets, such as protein-protein interactions (PPIs).[3][4] This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the principles, strategies, and practical applications of constrained amino acids in the rational design of novel peptide therapeutics.
The Rationale for Rigidity: Overcoming the Limitations of Native Peptides
The therapeutic efficacy of a peptide is intrinsically linked to its three-dimensional structure. In solution, short linear peptides exist as a dynamic ensemble of conformations. Only a fraction of these conformers are biologically active, capable of binding to the target receptor with high affinity. This conformational flexibility presents several significant hurdles in drug development:
-
Proteolytic Instability: Proteases, the enzymes responsible for peptide degradation, typically recognize and cleave peptides in their extended conformations.[1][5] The inherent flexibility of linear peptides increases their susceptibility to enzymatic breakdown, resulting in a short plasma half-life.
-
Reduced Binding Affinity: The transition from a disordered state in solution to a structured, bound conformation is entropically unfavorable.[1][6] This "entropic penalty" reduces the overall binding affinity of the peptide for its target.
-
Poor Selectivity: The ability to adopt multiple conformations can lead to off-target binding, resulting in undesirable side effects.[5]
-
Limited Bioavailability: The physicochemical properties of flexible peptides, including their size and polarity, often hinder their ability to cross biological membranes, leading to poor oral bioavailability.[2][7]
By incorporating constrained amino acids, we can pre-organize the peptide into its bioactive conformation, thereby mitigating these limitations. This strategy not only enhances stability and affinity but also improves selectivity and bioavailability, paving the way for a new generation of potent and durable peptide drugs.[3][4]
A Lexicon of Constraint: Classifying Conformational Scaffolds
Constrained amino acids are a diverse class of building blocks that restrict the rotational freedom of the peptide backbone and/or side chains. The choice of a specific constrained amino acid depends on the desired secondary structure and the specific therapeutic application.
Backbone Constraints: Sculpting the Peptide Fold
These modifications directly limit the torsional angles of the peptide backbone (phi, φ, and psi, ψ), inducing the formation of specific secondary structures.[8][9]
-
α,α-Disubstituted Amino Acids: The substitution of the α-hydrogen with an alkyl group, as seen in α-aminoisobutyric acid (Aib), sterically restricts the available conformational space, favoring the formation of helical structures, particularly the 3_10-helix.[8][10]
-
N-Alkylated Amino Acids: The methylation of the backbone amide nitrogen, a modification found in cyclosporine, can stabilize specific conformations and improve membrane permeability.[7] However, it can also disrupt hydrogen bonding necessary for certain secondary structures.[8]
-
Cyclic Amino Acids: Proline is the archetypal cyclic amino acid, where the side chain is cyclized onto the backbone nitrogen, restricting the φ angle to approximately -60°.[9] Synthetic proline analogs and other cyclic amino acids provide a powerful tool for inducing turns and controlling backbone geometry.[11]
-
β-Amino Acids: The insertion of an additional carbon atom into the backbone of an amino acid creates a β-amino acid. Peptides composed of β-amino acids, known as β-peptides, can adopt stable helical and sheet-like structures, often with enhanced proteolytic resistance.[10][12]
-
Sugar Amino Acids (SAAs): Carbohydrate scaffolds can be functionalized with amino and carboxyl groups to create sugar amino acids.[13] The rigid pyranose ring of SAAs can effectively induce turn structures in peptides.[13]
Side-Chain Constraints: Orienting the Pharmacophore
These constraints focus on restricting the rotational freedom of the amino acid side chain (chi, χ angles), which is often crucial for receptor recognition.[14]
-
β-Substituted Amino Acids: The introduction of alkyl groups at the β-carbon can limit the χ1 and χ2 torsional angles, which is particularly important for aromatic amino acids that frequently serve as key pharmacophoric elements.[14][15]
-
Cyclization Strategies: Covalent cross-linking of side chains is a powerful method to induce and stabilize specific secondary structures.
-
Lactam Bridges: The formation of an amide bond between the side chains of acidic (e.g., Asp, Glu) and basic (e.g., Lys, Orn) residues can create a stable cyclic peptide.
-
Disulfide Bonds: The oxidation of two cysteine residues to form a cystine bridge is a common strategy for cyclization.
-
Peptide Stapling: This technique involves introducing covalent bridges, often hydrocarbon staples, between the side chains of amino acids to stabilize α-helical conformations.[4][16] This has proven particularly effective in targeting intracellular protein-protein interactions.[7]
-
The Impact of Conformational Constraint on Peptide Properties: A Quantitative Perspective
The incorporation of constrained amino acids leads to measurable improvements in the biophysical and pharmacokinetic properties of peptides.
| Property | Effect of Constraint | Rationale |
| Proteolytic Stability | Significantly Increased | The pre-organized, rigid structure is a poor substrate for proteases, which typically recognize extended conformations.[1][5] |
| Binding Affinity (Kd) | Decreased (Higher Affinity) | Pre-paying the entropic penalty of binding leads to a more favorable Gibbs free energy of binding.[3][6] |
| Receptor Selectivity | Increased | A well-defined conformation reduces the likelihood of binding to off-target receptors.[5] |
| Cell Permeability | Can be Increased | Certain constraints, like hydrocarbon stapling and N-methylation, can enhance lipophilicity and facilitate membrane transport.[4][7] |
| Oral Bioavailability | Potentially Improved | A combination of increased stability and permeability can lead to improved oral absorption.[2][7] |
Rational Design and Experimental Workflow
The successful design of a constrained peptide therapeutic requires a multidisciplinary approach that integrates computational modeling, chemical synthesis, and biophysical characterization.
Design Phase: From Structure to Sequence
The design process often begins with the three-dimensional structure of the target protein or a known peptide ligand.[17]
Caption: Rational design workflow for constrained peptides.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Lactam-Bridged Peptide
This protocol outlines the general steps for synthesizing a cyclized peptide using Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.
-
First Amino Acid Coupling: Swell the resin in a suitable solvent (e.g., DMF). Deprotect the terminal Fmoc group with a solution of piperidine in DMF. Couple the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA).
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence. Incorporate Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH at the desired positions for lactam bridge formation.
-
Allyl/Alloc Deprotection: Once the linear peptide is assembled, selectively remove the allyl (All) and alloc (Alloc) protecting groups using a palladium catalyst (e.g., Pd(PPh3)4) and a scavenger (e.g., PhSiH3).
-
On-Resin Cyclization: Induce the formation of the lactam bridge by treating the resin-bound peptide with a coupling agent (e.g., PyBOP) and a base.
-
Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove the remaining side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity by mass spectrometry.
Conformational Analysis: Unveiling the 3D Structure
Elucidating the three-dimensional structure of the constrained peptide is crucial to validate the design and understand its structure-activity relationship (SAR).
-
Circular Dichroism (CD) Spectroscopy: This technique is used to assess the secondary structure content of the peptide in solution.[18] For example, a strong negative signal at ~208 and ~222 nm is characteristic of an α-helical conformation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the solution conformation of the peptide, including inter-proton distances (through NOE experiments) and dihedral angle constraints, which can be used to calculate a high-resolution 3D structure.[13]
Caption: Experimental workflow for peptide analysis.
Applications in Drug Discovery: Case Studies
The application of constrained amino acids has led to significant breakthroughs in targeting challenging disease pathways.
-
Oncology: Stapled peptides have been successfully developed to inhibit the p53-MDM2 interaction, a key pathway in cancer.[10] By stabilizing the α-helical conformation of the p53-derived peptide, these agents can restore the tumor-suppressing function of p53.
-
Infectious Diseases: Constrained peptides are being explored as novel anti-infectives. For example, cyclic peptides have been designed to bind to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein, inhibiting viral entry into host cells.[3]
-
Autoimmune Diseases: By designing peptides that mimic or block specific protein-protein interactions in the immune system, it is possible to modulate immune responses and restore tolerance.[3]
Future Outlook: The Expanding Universe of Peptide Therapeutics
The field of constrained peptide design is continually evolving, with ongoing research focused on:
-
Novel Constraining Strategies: The development of new chemistries for cyclization and stapling will provide even greater control over peptide conformation and properties.[3]
-
Improved Drug Delivery: Overcoming the challenge of oral bioavailability remains a key focus, with research into novel formulations and delivery systems.[3]
-
Expanding Therapeutic Applications: The principles of constrained peptide design are being applied to an ever-widening range of diseases, including neurological and cardiovascular disorders.[3]
Constrained peptides represent a powerful and versatile platform for drug discovery, bridging the gap between small molecules and biologics.[16] By leveraging the principles of conformational constraint, scientists are poised to develop a new generation of highly targeted, stable, and effective therapeutics for a wide array of diseases.
References
-
R. I. Talevi, C. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]
-
Zhang, Y., et al. (2020). Achieving Enhanced Cell Penetration of Short Conformationally Constrained Peptides through Amphiphilicity Tuning. ResearchGate. [Link]
-
Cabezas, T. L., & Satterthwait, A. C. (2009). Constrained Peptides as Miniature Protein Structures. PubMed Central. [Link]
-
Lescrinier, E., et al. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]
-
Angell, Y. L., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews. [Link]
-
Graf von Roedern, E., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. [Link]
-
Timmerman, P. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. [Link]
-
Dougherty, P. G., et al. (2019). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. PubMed Central. [Link]
-
Bailey, P. D., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, 3245-3256. [Link]
-
PeptiDream. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]
-
White, C. J., & Yudin, A. K. (2011). Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]
-
Bailey, P. D., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (24), 3245-3256. [Link]
-
Hruby, V. J., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]
-
Ferreira, I., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PubMed Central. [Link]
-
Hart, B. P., et al. (2006). Synthesis of Conformationally Constrained Lysine Analogues. ACS Publications. [Link]
-
Ponder, J. W., & Richards, F. M. (1987). Designing amino acids to determine the local conformations of peptides. PNAS. [Link]
-
Ponder, J. W., & Richards, F. M. (1987). Designing amino acids to determine the local conformations of peptides. PubMed Central. [Link]
-
Drewniak-Świtalska, M., et al. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry. [Link]
-
Pitre, S. P., & Moody, C. J. (2020). Radical‐Based Synthesis and Modification of Amino Acids. PubMed Central. [Link]
-
Kasinath, V., et al. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. PubMed Central. [Link]
-
Lescrinier, E., et al. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]
-
Singh, Y., et al. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]
-
Locarno, S. A., et al. (2021). Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. ResearchGate. [Link]
-
LibreTexts Biology. (2025). 4.1: Main Chain Conformations. Biology LibreTexts. [Link]
-
Encyclopedia MDPI. (2021). Conformationally Constrained Peptides. MDPI. [Link]
-
Limitless Life. (2025). Peptide Bioavailability: Advances in Structural Modification and Oral Uptake Mechanisms. Limitless Life Nootropics. [Link]
-
Locarno, S. A., et al. (2021). (PDF) Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. ResearchGate. [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rawamino.com [rawamino.com]
- 3. biosynth.com [biosynth.com]
- 4. insightaceanalytic.com [insightaceanalytic.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 17. Rational Design of Constrained Peptides as Protein Interface Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
2-Acetylamino-3-cyclopropylpropionic acid as a building block
An In-depth Technical Guide to 2-Acetylamino-3-cyclopropylpropionic Acid as a Versatile Building Block in Modern Drug Discovery
Authored by: A Senior Application Scientist
Abstract
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Non-canonical amino acids (ncAAs) have emerged as indispensable tools for overcoming the limitations of traditional peptide and small-molecule therapeutics. Among these, structures incorporating the cyclopropyl group have garnered significant attention for their unique ability to impart conformational rigidity, improve metabolic stability, and enhance binding affinity.[1][2][3] This guide provides a comprehensive technical overview of this compound, a valuable and versatile building block. We will explore its fundamental properties, detail robust synthetic strategies, and elucidate its strategic applications in the design and development of next-generation therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals.
The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry
The cyclopropane ring, the smallest of the cycloalkanes, is far more than a simple cyclic substituent. Its inherent ring strain results in shortened, stronger, and more polarized C-H bonds, conferring unique electronic and steric properties.[4] When incorporated into drug candidates, this "privileged" motif offers several distinct advantages:
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl group makes it significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkyl chains.[1][4] This resistance to degradation can lead to a longer in vivo half-life, reducing dosing frequency and improving patient compliance.
-
Conformational Constraint: The rigid nature of the cyclopropyl ring locks the side chain of the amino acid into a fixed orientation.[2] This pre-organization can drastically reduce the entropic penalty upon binding to a biological target, leading to increased potency and selectivity.[1]
-
Improved Target Interaction: By fixing the molecule into a bioactive conformation, the cyclopropyl group can optimize interactions with enzyme active sites or receptor pockets, minimizing off-target effects.[1]
This compound, also known as N-acetyl-3-cyclopropyl-alanine, combines these benefits with the core structure of an amino acid, making it a ready-to-use component for peptide synthesis and small-molecule elaboration.
Physicochemical Properties and Characterization
Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-acetamido-3-cyclopropylpropanoic acid | [5] |
| Synonyms | N-Ac-RS-3-Cyclopropylalanine | [6] |
| CAS Number | 133992-69-5 | [5] |
| Molecular Formula | C₈H₁₃NO₃ | [5][7][8] |
| Molecular Weight | 171.19 g/mol | [7][8][9] |
| Appearance | White to off-white solid/powder | [7] |
| SMILES | CC(=O)NC(CC1CC1)C(O)=O | [7] |
| InChI Key | ZVTFPQYGJPTFQH-UHFFFAOYSA-N | [5][7] |
Standard analytical techniques for identity and purity confirmation include ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Synthesis of the Building Block: A Validated Approach
While commercially available, understanding the synthesis of this compound is crucial for custom isotopic labeling or derivative synthesis. A robust and logical two-stage approach involves the formation of the core amino acid followed by N-acetylation.
Workflow for Synthesis
Caption: A two-stage synthetic workflow for this compound.
Experimental Protocol: Synthesis
Stage 1: Synthesis of 2-amino-3-cyclopropylpropionic acid (Core Amino Acid)
This protocol is a generalized method based on established routes for cyclopropyl amino acid synthesis.[10]
-
Cyclopropanation: To a solution of diethyl malonate in anhydrous ethanol, add sodium ethoxide. Stir the mixture at room temperature for 30 minutes. Add 1-bromo-2-chloroethane dropwise and reflux the mixture for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up & Purification: After cooling, neutralize the reaction mixture, remove the solvent under reduced pressure, and extract the residue with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield diethyl cyclopropane-1,1-dicarboxylate. Purify via vacuum distillation.
-
Hydrolysis & Decarboxylation: Saponify the purified diester using aqueous sodium hydroxide under reflux. Acidify the resulting solution with concentrated HCl to precipitate the dicarboxylic acid. Heat the dicarboxylic acid above its melting point to effect decarboxylation, yielding cyclopropanecarboxylic acid.
-
Amination (via Hofmann Rearrangement): Convert the cyclopropanecarboxylic acid to the corresponding amide via activation (e.g., with thionyl chloride) followed by reaction with ammonia. Subject the resulting amide to a Hofmann rearrangement using bromine and sodium hydroxide to yield the core amino acid, 2-amino-3-cyclopropylpropionic acid. Self-Validation: Each step should be monitored for completion, and intermediates purified and characterized (NMR, MS) to ensure fidelity before proceeding.
Stage 2: N-Acetylation of the Core Amino Acid
-
Reaction Setup: Dissolve 2-amino-3-cyclopropylpropionic acid in a 10% aqueous solution of sodium bicarbonate. Cool the solution in an ice bath to 0-5 °C.
-
Acetylation: Add acetic anhydride dropwise to the stirred solution, ensuring the temperature remains below 10 °C. The pH should be maintained in the basic range by the concurrent addition of sodium bicarbonate solution if necessary.
-
Reaction Completion & Isolation: Stir the mixture for 2-3 hours at room temperature after the addition is complete. Acidify the solution carefully with dilute HCl to a pH of ~3. The N-acetylated product will precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound. Dry under vacuum. Self-Validation: Purity of the final product should be confirmed by melting point determination, NMR, and MS analysis, comparing against reference data.
Applications in Drug Design and Development
The utility of this building block lies in its ability to solve common problems in medicinal chemistry.
Key Application Strategies
Caption: The problem-solution-outcome logic for using the building block.
-
Peptide and Peptidomimetic Design: The N-acetyl group serves as a neutral cap at the N-terminus of a peptide, preventing degradation by aminopeptidases. The cyclopropyl side chain can be used to probe steric and electronic requirements of a receptor binding pocket. Its fixed side-chain orientation has been shown to increase enzymatic stability and receptor selectivity in peptide therapeutics.[2]
-
Small-Molecule Scaffolding: As a chiral building block, it can be used to introduce a defined stereocenter and a conformationally restricted side chain into complex small molecules. This is particularly valuable in the design of enzyme inhibitors where precise positioning of functional groups is critical for activity.
-
Prodrug Development: Amino acids are frequently used as promoieties to improve the solubility or membrane permeability of a parent drug by targeting amino acid transporters.[11] Derivatives of this compound can be explored in such prodrug strategies to enhance drug delivery.
Experimental Protocol: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol describes using the building block as an N-terminal capping agent on a resin-bound peptide.
-
Resin Preparation: Swell the peptide-loaded resin (e.g., Rink Amide resin with a pre-synthesized peptide sequence) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the terminal Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).
-
Activation of the Building Block: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test on a small sample of beads). A negative Kaiser test indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and Methanol (3x).
-
Cleavage and Deprotection: Dry the resin and treat it with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the capped peptide from the resin and remove side-chain protecting groups.
-
Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the final peptide using reverse-phase HPLC. Self-Validation: The final product's identity and purity must be confirmed by LC-MS and/or MALDI-TOF mass spectrometry.
Safety and Handling
Proper handling is essential for laboratory safety. The compound is classified as harmful and an irritant.
| Safety Information | Details | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5][7] |
| Signal Word | Warning | [5][7] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [5] |
| Storage Class | 11 - Combustible Solids | [7] |
| PPE | Standard laboratory PPE including safety glasses (eyeshields), chemical-resistant gloves, and a lab coat is required. Use in a well-ventilated area or fume hood. |
Conclusion
This compound represents a powerful and highly versatile building block for modern drug discovery. By strategically combining the stability and conformational benefits of the cyclopropyl moiety with the familiar scaffold of an N-protected amino acid, it provides medicinal chemists with a reliable tool to address fundamental challenges in therapeutic design, including metabolic instability and non-specific target binding. Its application in peptide and small-molecule synthesis can accelerate the development of drug candidates with superior potency, selectivity, and pharmacokinetic profiles, paving the way for the next generation of innovative medicines.
References
- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Google Cloud.
- 2-acetylamino-3-cyclopropyl-propionic acid AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
- This compound. Fluorochem.
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids.
- 2-acetylamino-3-cyclopropyl-propionic acid AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.
- (R)-2-Acetylamino-3-cyclopropylpropionic acid. CymitQuimica.
- This compound CAS#: 133992-69-5. ChemicalBook.
- Amino Acids in the Development of Prodrugs. MDPI.
- N-Acetyl-L-alanine 99 97-69-8. Sigma-Aldrich.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. longdom.org [longdom.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound CAS#: 133992-69-5 [amp.chemicalbook.com]
- 7. 2-acetylamino-3-cyclopropyl-propionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-acetylamino-3-cyclopropyl-propionic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. (R)-2-Acetylamino-3-cyclopropylpropionic acid | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Cyclopropyl Moiety: A Cornerstone in the Design of Next-Generation Therapeutics
An In-depth Technical Guide on the Discovery and Application of Novel Cyclopropyl-Containing Amino Acids
Authored by: A Senior Application Scientist
Introduction: The Allure of the Smallest Ring
In the landscape of medicinal chemistry and drug discovery, the relentless pursuit of novel molecular architectures that confer enhanced potency, selectivity, and metabolic stability is paramount. Among the myriad of structural motifs employed, the humble cyclopropyl group has emerged as a powerful tool for molecular design.[1][2][3] This strained, three-membered ring, far from being a mere steric blocker, imparts a unique set of conformational and electronic properties that can profoundly influence the biological activity of a molecule.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and application of cyclopropyl-containing amino acids, a class of non-proteinogenic amino acids that are increasingly finding their place in the design of innovative therapeutics.[1][4]
The incorporation of a cyclopropyl ring into an amino acid framework introduces a high degree of conformational rigidity, significantly limiting the rotational freedom of the peptide backbone or small molecule scaffold.[1][5][6] This pre-organization can lock a molecule into its bioactive conformation, leading to enhanced binding affinity for its target receptor or enzyme.[1] Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, offering a strategy to improve the in vivo half-life of drug candidates.[1][7] This inherent stability, coupled with its ability to act as a bioisostere for other common functional groups, makes the cyclopropyl-containing amino acid a highly desirable building block for drug development professionals.[8][9][10]
This technical guide will delve into the core methodologies for the synthesis of these valuable compounds, explore their unique conformational attributes, and showcase their successful application in the development of novel therapeutic agents.
I. The Synthetic Arsenal: Crafting Cyclopropyl Amino Acids
The synthesis of cyclopropyl-containing amino acids presents a unique set of challenges, primarily centered around the stereocontrolled construction of the three-membered ring. Over the years, a diverse array of synthetic strategies has been developed, ranging from classical cyclopropanation reactions to modern catalytic and enzymatic methods.
Simmons-Smith Cyclopropanation: A Classic Workhorse
The Simmons-Smith reaction, first reported in 1958, remains a cornerstone for the synthesis of cyclopropanes.[11] This reaction involves the treatment of an alkene with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to stereospecifically form the cyclopropane ring.[11] A modified version employing diethylzinc and diiodomethane, known as the Furukawa reagent, is also widely used.[11][12]
The utility of the Simmons-Smith reaction in the synthesis of cyclopropyl amino acids lies in its ability to cyclopropanate alkene precursors derived from amino acids.[11][12][13] The reaction is known for its high stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product.[11]
Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Amine Precursor
Objective: To synthesize a protected cyclopropyl-containing amino acid via Simmons-Smith cyclopropanation.
Materials:
-
N-Boc-allylglycine methyl ester (1.0 eq)
-
Diethylzinc (2.0 eq, 1.0 M solution in hexanes)
-
Diiodomethane (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of N-Boc-allylglycine methyl ester in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution to the reaction mixture, followed by the dropwise addition of diiodomethane.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired N-Boc-cyclopropylglycine methyl ester.
Transition Metal-Catalyzed Cyclopropanation: Precision and Versatility
Transition metal catalysis has revolutionized the synthesis of cyclopropanes, offering a high degree of control over stereoselectivity and functional group tolerance.[14][15][16] Catalysts based on rhodium, copper, and cobalt are commonly employed to decompose diazo compounds, generating metal-carbene intermediates that then react with alkenes to form cyclopropanes.[15][17][18][19]
This approach is particularly valuable for the asymmetric synthesis of cyclopropyl amino acids, where chiral ligands on the metal catalyst can induce high levels of enantioselectivity.[17][20] For instance, cobalt(II)-based metalloradical catalysis has been successfully applied to the asymmetric cyclopropanation of dehydroaminocarboxylates.[17]
Conceptual Workflow: Asymmetric Catalytic Cyclopropanation
Caption: Catalytic cycle for transition metal-mediated cyclopropanation.
Enzymatic Approaches: The Green Chemistry Frontier
Biocatalysis offers an environmentally friendly and highly selective alternative for the synthesis of chiral cyclopropyl amino acids.[21] Enzymes, such as amino acid dehydrogenases, can be engineered to perform asymmetric reductive amination of cyclopropyl keto acids, affording the corresponding amino acids with high enantiomeric excess.[21]
A notable example is the use of a self-sufficient bifunctional enzyme that integrates reductive amination and coenzyme regeneration, enabling the efficient synthesis of (S)-cyclopropylglycine.[21] This biocatalytic system has demonstrated high substrate concentrations and space-time yields, making it a promising approach for industrial-scale production.[21]
| Synthetic Method | Key Features | Stereocontrol | References |
| Simmons-Smith | Use of zinc carbenoids; stereospecific. | High diastereoselectivity based on alkene geometry. | [11][13] |
| Transition Metal Catalysis | Utilizes metal-carbene intermediates; versatile. | Excellent enantioselectivity with chiral ligands. | [15][17][18] |
| Enzymatic Synthesis | "Green" approach; highly selective. | High enantioselectivity. | [21] |
Table 1: Comparison of key synthetic methods for cyclopropyl amino acids.
II. Conformational Constraints: The Power of Rigidity
The defining characteristic of cyclopropyl-containing amino acids is the profound conformational restriction they impose on peptides and small molecules.[1][5][6] The rigid, three-membered ring significantly reduces the number of accessible conformations, effectively "locking" the molecule into a more defined three-dimensional structure.[1][22][23][24]
This conformational rigidity has several important implications for drug design:
-
Enhanced Binding Affinity: By pre-organizing a molecule into its bioactive conformation, the entropic penalty of binding to a target is reduced, often leading to a significant increase in binding affinity.[1]
-
Improved Selectivity: A more rigid molecular scaffold can lead to more specific interactions with the target protein, reducing off-target effects and improving the overall safety profile of a drug candidate.[1]
-
Modulation of Secondary Structure: The incorporation of cyclopropyl amino acids into peptides can induce the formation of specific secondary structures, such as β-turns and β-sheets, which can be crucial for biological activity.[22]
Logical Diagram: Impact of Conformational Constraint
Caption: The causal chain from cyclopropyl incorporation to improved drug properties.
III. Applications in Drug Discovery: From Bench to Bedside
The unique properties of cyclopropyl-containing amino acids have made them valuable building blocks in the design of a wide range of therapeutic agents.[1][2][4]
Peptide Mimetics and Constrained Peptides
Cyclopropyl amino acids are frequently used to create peptidomimetics with improved stability and oral bioavailability.[25] By replacing proteinogenic amino acids with their cyclopropyl counterparts, researchers can design peptides that are less susceptible to enzymatic degradation while retaining or even enhancing their biological activity.[25]
Bioisosteric Replacement
The cyclopropyl group can serve as a bioisostere for other chemical moieties, such as gem-dimethyl groups or alkenes.[8][9][10] This strategy allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability, without significantly altering its interaction with the biological target.
Case Study: Cyclopropyl Amino Acids in Antiviral Drug Design
Several approved antiviral drugs incorporate a cyclopropyl moiety to enhance their efficacy. For example, the strategic placement of a cyclopropyl group can improve the binding of the drug to the viral enzyme it targets, leading to more potent inhibition of viral replication.
Conclusion: A Bright Future for a Small Ring
The discovery and development of novel cyclopropyl-containing amino acids continue to be an active and fruitful area of research. Their unique ability to impart conformational rigidity and metabolic stability makes them invaluable tools for medicinal chemists. As our understanding of their synthesis and properties deepens, we can expect to see an even greater number of innovative therapeutics that harness the power of this small but mighty ring. The continued exploration of new catalytic methods and biocatalytic approaches will undoubtedly expand the accessibility and diversity of these crucial building blocks, paving the way for the next generation of life-saving medicines.
References
-
Miller, T. P., et al. (2007). trans-Cyclopropyl β-Amino Acid Derivatives via Asymmetric Cyclopropanation Using a (Salen)Ru(II) Complex. Organic Letters, 9(12), 2235-2238. [Link]
-
Lee, W.-C. C., et al. (2021). Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem, 7(6), 1588-1601. [Link]
-
Wang, Y., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Molecules, 29(10), 2289. [Link]
-
Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Pharmaceuticals, 15(11), 1398. [Link]
-
Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. [Link]
-
de la Torre, A., et al. (2020). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 26(65), 14811-14815. [Link]
-
Unknown Author. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. APIChem. [Link]
-
Falk, D. J., et al. (2006). Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. Organic & Biomolecular Chemistry, 4(16), 3126-3132. [Link]
-
Kumar, A., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Semantic Scholar. [Link]
-
Jolit, M., et al. (2022). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. The Journal of Organic Chemistry, 87(15), 10204-10209. [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Mitchell, A. G., et al. (2016). Preparation of a Tricyclopropylamino Acid Derivative via Simmons–Smith Cyclopropanation with Downstream Intramolecular Aminoacetoxylation for Impurity Control. Organic Process Research & Development, 20(12), 2098-2105. [Link]
-
Perry, I. B. (2018). Development of transition metal-catalyzed olefin difunctionalizations. Ph.D. Thesis, Princeton University. [Link]
-
Averina, E. B., & Zefirov, N. S. (2005). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Reviews, 74(8), 713-741. [Link]
-
Sowa, C. M. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. Ph.D. Thesis, University of California, Irvine. [Link]
-
Hu, J., et al. (2025). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synfacts, 21(02), 212. [Link]
-
El-Kashef, H., et al. (2019). Heterocycles as nonclassical bioisosteres of α-amino acids. Archiv der Pharmazie, 352(1-2), 1800231. [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Diastereoselective Synthesis of Cyclopropane Amino Acids Using Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 66(18), 5954-5963. [Link]
-
Unknown Author. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
-
Wikipedia contributors. (2023, December 26). Metal-catalyzed cyclopropanations. In Wikipedia, The Free Encyclopedia. [Link]
-
Ousaka, N., et al. (2015). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]
-
Brackmann, F., & de Meijere, A. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 107(11), 4493-4537. [Link]
-
Brackmann, F., & de Meijere, A. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. [Link]
-
Ousaka, N., et al. (2015). (a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]
-
El-Kashef, H., et al. (2019). ChemInform Abstract: Heterocycles as Nonclassical Bioisosteres of α-Amino Acids. ResearchGate. [Link]
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Doyle, M. P. (2001). Catalytic Methods for the Synthesis of Cyclopropanes. In Catalysis by Metal Complexes (Vol. 23, pp. 193-234). Springer. [Link]
-
Driscoll, J. P. (2020, June 17). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Wikipedia contributors. (2023, November 29). Cyclopropanation. In Wikipedia, The Free Encyclopedia. [Link]
-
Chen, K., & Arnold, F. H. (2017). Cyclopropanations via Heme Carbenes: Basic Mechanism and Effects of Carbene Substituent, Protein Axial Ligand, and Porphyrin Substitution. Journal of the American Chemical Society, 139(49), 18037-18046. [Link]
-
Wang, X., et al. (2023). Highly Stereoselective Radical Cyclopropanation of Olefins via Cobaloxime-Based Metalloradical Catalysis. ChemRxiv. [Link]
-
Dappen, M. S., et al. (1990). Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry, 33(5), 1431-1436. [Link]
-
Gellman, S. H. (1998). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Accounts of Chemical Research, 31(4), 173-180. [Link]
-
Wikipedia contributors. (2024, January 10). Proteinogenic amino acid. In Wikipedia, The Free Encyclopedia. [Link]
-
Sato, T., et al. (2017). Bioisostere Identification by Determining the Amino Acid Binding Preferences of Common Chemical Fragments. Journal of Chemical Information and Modeling, 57(12), 3048-3056. [Link]
-
Unknown Author. (2024, October 30). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Peptide Institute, Inc.[Link]
-
Kumar, K. S., et al. (2022). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports, 12(1), 16298. [Link]
-
Muttenthaler, M., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. CHIMIA International Journal for Chemistry, 71(5), 254-262. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scientificupdate.com [scientificupdate.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. Heterocycles as nonclassical bioisosteres of α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]
- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hammer.purdue.edu [hammer.purdue.edu]
- 15. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 16. taylorfrancis.com [taylorfrancis.com]
- 17. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System [mdpi.com]
- 22. Incorporation of conformationally constrained beta-amino acids into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
exploration of unnatural amino acids with cyclopropane rings
An In-depth Technical Guide to the Exploration of Unnatural Amino Acids with Cyclopropane Rings
Introduction: The Allure of the Smallest Ring
In the landscape of medicinal chemistry and chemical biology, the quest for novel molecular scaffolds that impart unique and advantageous properties to peptides and proteins is perpetual. Among these, unnatural amino acids (Uaas) bearing cyclopropane rings have emerged as a particularly powerful tool. The cyclopropane moiety, the smallest of all cycloalkanes, is far from being a simple, inert hydrocarbon. Its strained three-membered ring system confers unique stereoelectronic properties that can be harnessed to precisely control peptide conformation, enhance metabolic stability, and modulate biological activity. This guide provides a comprehensive overview of the synthesis, incorporation, and application of these remarkable building blocks, intended for researchers and drug development professionals seeking to leverage their potential.
Part 1: The Cyclopropane Moiety - A Privileged Scaffold in Amino Acid Design
The utility of cyclopropane-containing amino acids stems directly from the unique chemical nature of the cyclopropane ring. Unlike larger, more flexible cycloalkanes, the C-C bonds in cyclopropane are bent, resulting in significant ring strain (approximately 27 kcal/mol). This strain forces the carbon-carbon bonds to have a high degree of p-character, leading to properties that are intermediate between those of alkanes and alkenes.
Key Properties and Their Implications:
-
Conformational Rigidity: The rigid, three-dimensional structure of the cyclopropane ring acts as a potent conformational constraint when incorporated into a peptide backbone. This pre-organization can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and thus enhancing affinity and selectivity.
-
Metabolic Stability: The cyclopropane ring is resistant to many common metabolic pathways, particularly enzymatic degradation by proteases. Replacing a natural amino acid side chain or a portion of the peptide backbone with a cyclopropane-containing analogue can significantly increase the in vivo half-life of a therapeutic peptide.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can fine-tune properties such as lipophilicity and membrane permeability. Its unique electronic nature can also influence the acidity or basicity of nearby functional groups.
-
Stereochemical Complexity: Cyclopropane rings can be synthesized with multiple, well-defined stereocenters. This allows for the creation of a diverse array of stereoisomers of a given amino acid, providing a rich platform for structure-activity relationship (SAR) studies.
Part 2: Chemical Synthesis of Cyclopropane-Containing Amino Acids
The synthesis of enantiomerically pure cyclopropane-containing amino acids is a non-trivial challenge that has been addressed by a variety of elegant chemical strategies. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final product.
Common Synthetic Strategies:
-
Cyclopropanation of Alkenyl Precursors: This is one of the most common approaches, typically involving the reaction of a dehydroamino acid derivative with a carbene or carbenoid species. The Simmons-Smith reaction and transition-metal-catalyzed cyclopropanation reactions are frequently employed. The stereochemical outcome of these reactions can often be controlled by using chiral auxiliaries or catalysts.
-
Ring-Closing Metathesis (RCM): While less common for forming the cyclopropane ring itself, RCM can be a powerful tool for constructing more complex Uaas where the cyclopropane is part of a larger ring system.
-
Rearrangement Reactions: Certain classes of cyclopropane amino acids can be accessed through rearrangement reactions, such as the Favorskii rearrangement of α-halo ketones.
A generalized synthetic workflow for the preparation of a cyclopropane-containing amino acid via a metal-catalyzed cyclopropanation is depicted below. The choice of catalyst (e.g., based on rhodium or copper) and chiral ligand is critical for achieving high diastereoselectivity and enantioselectivity.
Caption: Generalized synthetic workflow for a cyclopropane Uaa.
Part 3: Incorporation into Peptides and Proteins
Once synthesized, these Uaas can be incorporated into peptides and proteins using two primary methodologies: chemical synthesis and biological incorporation.
1. Solid-Phase Peptide Synthesis (SPPS):
This is the most direct method for incorporating cyclopropane Uaas into peptides. The Uaa is first protected with standard protecting groups (e.g., Fmoc for the N-terminus and a labile ester for the C-terminus) and then used as a building block in a standard automated or manual SPPS protocol. The key consideration is the stability of the cyclopropane ring to the repeated cycles of deprotection and coupling reagents used in SPPS. Fortunately, the cyclopropane moiety is generally robust under these conditions.
Caption: Conformational constraint by a cyclopropane Uaa.
Part 5: Detailed Experimental Protocols
Protocol 1: Synthesis of (1R,2S)-1-amino-2-carboxycyclopropane (ACC)
This protocol is a generalized procedure and should be adapted based on specific laboratory conditions and safety protocols.
-
Starting Material: Prepare a suitable protected dehydroalanine derivative.
-
Cyclopropanation:
-
Dissolve the dehydroalanine derivative (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add the chiral rhodium catalyst, such as Rh₂(S-DOSP)₄ (0.5 mol%).
-
Cool the reaction mixture to 0 °C under an inert atmosphere (N₂ or Ar).
-
Slowly add a solution of ethyl diazoacetate (1.1 eq) in DCM via a syringe pump over 4-6 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the cyclopropanated product.
-
-
Deprotection:
-
Dissolve the purified product in a mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature until the ester hydrolysis is complete (monitor by TLC).
-
Acidify the mixture with 1N HCl to pH ~2.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the N-protected ACC.
-
Remove the N-terminal protecting group under standard conditions (e.g., piperidine for Fmoc, or catalytic hydrogenation for Cbz) to yield the final ACC product.
-
Protocol 2: Manual SPPS Incorporation of a Cyclopropane Uaa
This protocol assumes a standard manual SPPS setup with Fmoc chemistry.
-
Resin Preparation: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a fritted syringe.
-
First Amino Acid Coupling: Perform the coupling of the first standard Fmoc-protected amino acid to the resin.
-
Elongation Cycle (for Cyclopropane Uaa):
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (x3), DCM (x3), and DMF (x3).
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected cyclopropane Uaa (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF.
-
Add DIPEA (6.0 eq) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2-4 hours. Perform a Kaiser test to confirm complete coupling.
-
-
Washing: Wash the resin with DMF (x3) and DCM (x3).
-
-
Continue Synthesis: Repeat the elongation cycle for the remaining amino acids in the sequence.
-
Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin and dry it. Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and agitate for 2-3 hours.
-
Purification: Filter the resin, precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Conclusion and Future Outlook
Unnatural amino acids containing cyclopropane rings represent a mature yet continually evolving field of study. Their ability to confer rigidity, enhance stability, and provide stereochemical diversity makes them invaluable tools for peptide and protein engineering. Future research will likely focus on the development of novel, more efficient synthetic routes to access even more complex cyclopropane-containing Uaas. Furthermore, the expanding power of genetic code expansion will enable the incorporation of these Uaas into a wider range of proteins, opening up new avenues for probing biological systems and developing next-generation protein therapeutics. The smallest ring will undoubtedly continue to have a large impact on chemical biology and drug discovery.
References
-
Title: Asymmetric Synthesis of Cyclopropane-Containing α-Amino Acids. Source: Chemical Reviews URL: [Link]
-
Title: Recent advances in the synthesis of cyclopropane-containing amino acids. Source: Amino Acids URL: [Link]
-
Title: Genetic code expansion: a powerful tool for protein engineering and synthetic biology. Source: Nature Reviews Molecular Cell Biology URL: [Link]
Methodological & Application
Application Note & Protocol: Incorporation of 2-Amino-3-cyclopropylpropionic Acid into Synthetic Peptides
Abstract & Scope
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the successful incorporation of the unnatural amino acid (UAA) 2-Amino-3-cyclopropylpropionic acid, often referred to as cyclopropylalanine (Cpa), into synthetic peptide chains. This guide details the rationale, step-by-step protocols for Solid-Phase Peptide Synthesis (SPPS), critical experimental parameters, and methods for characterization. The protocols are designed to be self-validating, ensuring high fidelity and reproducibility.
Clarification on Nomenclature: The target building block for iterative peptide synthesis is Fmoc-L-2-amino-3-cyclopropylpropionic acid . The N-acetylated form, 2-Acetylamino-3-cyclopropylpropionic acid, is a capped derivative and cannot be used for peptide chain elongation via standard amide bond formation. This guide assumes the goal is the incorporation of the Cpa residue within a peptide sequence.
Introduction: The Rationale for Cyclopropyl Moieties in Peptides
The incorporation of UAAs is a cornerstone of modern peptide-based drug discovery, enabling the modulation of pharmacological properties beyond the canonical 20 amino acids. The cyclopropyl group is a particularly powerful motif for several reasons:
-
Conformational Rigidity: The three-membered ring of the cyclopropyl moiety imparts significant steric constraints on the peptide backbone. This rigidity limits the accessible conformational space, which can pre-organize the peptide into a bioactive conformation, reduce the entropic penalty upon binding to a biological target, and enhance binding affinity.[1][2][3]
-
Increased Metabolic Stability: The cyclopropyl group is resistant to enzymatic degradation.[4] Its high C-H bond dissociation energy makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can improve the in vivo half-life of the peptide therapeutic.[4]
-
Modulation of Physicochemical Properties: The unique electronic nature and hydrophobicity of the cyclopropyl ring can alter a peptide's solubility, lipophilicity, and ability to cross biological membranes.[2]
This guide will focus on the most prevalent and versatile method for peptide synthesis: Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS).[5]
Properties of the Key Building Block: Fmoc-L-2-amino-3-cyclopropylpropionic Acid
Successful incorporation begins with a high-quality building block. Understanding its properties is critical for designing a robust synthesis strategy.
| Property | Value | Significance in SPPS |
| IUPAC Name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-cyclopropylpropanoic acid | Standard nomenclature for the L-enantiomer. |
| Abbreviation | Fmoc-L-Cpa-OH | Commonly used abbreviation in synthesis logs. |
| Molecular Weight | 377.42 g/mol | Required for calculating reagent stoichiometry. |
| Appearance | White to off-white solid | Visual quality control check. |
| Key Structural Feature | Cyclopropyl group adjacent to the α-carbon | This group introduces steric hindrance, which is the primary challenge during the coupling reaction and necessitates specialized reagents.[6][7] |
graph Structure { layout=neato; node [shape=none, margin=0]; edge [style=bold];// Define nodes for the structure N [label="NH", pos="0,0!", fontcolor="#202124"]; CA [label="CH", pos="1.5,0.5!", fontcolor="#202124"]; CB [label="CH₂", pos="2.5,-0.5!", fontcolor="#202124"]; C [label="C", pos="1.2,-1!", fontcolor="#202124"]; O [label="O", pos="1.7,-1.8!", fontcolor="#202124"]; OH [label="OH", pos="0.2,-1.3!", fontcolor="#202124"];
// Cyclopropyl group CP1 [label="CH", pos="3.8,-0.2!", fontcolor="#202124"]; CP2 [label="CH₂", pos="4.5,-1.2!", fontcolor="#202124"];
// Fmoc group (simplified representation) Fmoc [label="Fmoc", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,0.3!"];
Caption: Standard Fmoc-SPPS cycle for peptide chain elongation.
Detailed Protocol: Coupling of Fmoc-L-Cpa-OH
This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly.
-
Resin Preparation:
-
Start with the peptide-resin chain after the previous amino acid has been successfully deprotected (a free N-terminal amine is present).
-
Ensure the resin is well-swollen in DMF within a suitable reaction vessel.
-
-
Activation of Fmoc-L-Cpa-OH:
-
Rationale: The steric bulk of the cyclopropyl group hinders the coupling reaction. Therefore, a highly efficient and rapid activating agent is required. [6]HATU is the reagent of choice as it forms a highly reactive OAt-active ester, which is more effective than HOBt-based esters for sterically hindered amino acids. [8][9][10] * In a separate vial, dissolve Fmoc-L-Cpa-OH (4 equivalents, 0.4 mmol, 151 mg) and HATU (3.95 equivalents, 0.395 mmol, 150 mg) in DMF (2 mL).
-
Add DIEA (8 equivalents, 0.8 mmol, 139 µL) to the solution.
-
Allow the activation to proceed for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture (e.g., using a shaker or nitrogen bubbling) for 2-4 hours at room temperature. A longer coupling time is recommended due to steric hindrance.
-
-
Monitoring and Quality Control (Self-Validation):
-
Causality: An incomplete coupling reaction will lead to deletion sequences (peptides missing the Cpa residue), which are difficult to purify. The Kaiser test is a critical qualitative check for the presence of free primary amines.
-
After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.
-
Negative Result (Beads remain colorless/yellow): The coupling is complete. Proceed to the next step.
-
Positive Result (Beads turn dark blue): The coupling is incomplete. Redo the coupling step with a freshly prepared activated solution of Fmoc-L-Cpa-OH for another 2 hours.
-
-
-
Washing:
-
Once coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the deprotection of the Cpa's Fmoc group to continue the synthesis.
-
Cleavage and Deprotection
-
After the full peptide sequence is assembled, wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (e.g., 10 mL for 0.1 mmol resin): 9.5 mL TFA, 0.25 mL TIS, 0.25 mL H₂O.
-
Add the cocktail to the resin and shake for 2-3 hours at room temperature. [11]4. Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 40 mL).
-
A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Characterization and Quality Control
Verifying the identity and purity of the final product is a non-negotiable step in peptide synthesis. [12]
| Technique | Purpose | Expected Outcome for a Peptide (e.g., H-Gly-Cpa-Phe-NH₂) |
|---|---|---|
| Analytical RP-HPLC | Assess purity and quantify the target peptide. | A major peak with a retention time characteristic of the peptide's hydrophobicity. Purity should be >95% for most research applications. |
| Mass Spectrometry (ESI-MS) | Confirm the molecular weight of the peptide. | The observed mass should match the calculated theoretical mass. For H-Gly-Cpa-Phe-NH₂, Calc. [M+H]⁺ = 319.18. Observed m/z should be within a narrow tolerance. |
| Tandem MS (MS/MS) | Confirm the amino acid sequence. | Fragmentation analysis should produce b- and y-ions that correspond to the expected sequence, confirming the successful incorporation of the Cpa residue at the correct position. [13][14]|
Applications & Expected Outcomes
The incorporation of Cpa can profoundly influence a peptide's biological properties.
-
Structural Impact: The cyclopropyl group restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds. This often induces a more rigid, turn-like structure in the local peptide backbone, which can be critical for receptor recognition. [1][15]* Biological Activity: By locking the peptide into a bioactive conformation, Cpa incorporation can lead to a significant increase in potency and receptor selectivity. [2]* Proteolytic Resistance: The non-natural structure of Cpa makes the adjacent peptide bonds less susceptible to cleavage by proteases, enhancing the peptide's stability in biological fluids. [16][17]
Caption: Conceptual impact of Cpa on peptide backbone conformational freedom.
References
-
The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. PubMed Central. [Link]
-
Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. PubMed. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
- The synthesis of cyclopropane amino acids and peptides - EP0135429A1.
- The synthesis of cyclopropane amino acids and peptides - WO1985000809A1.
-
(a) Conformational restriction by steric effects due to the structural... ResearchGate. [Link]
-
Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. Royal Society of Chemistry. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Biomatik. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]
-
Solid phase synthesis of a cyclic peptide using fmoc chemistry. Universiteit Leiden. [Link]
-
Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. PubMed Central. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]
-
Identification of Therapeutic Peptide and its Impurities. Agilent. [Link]
-
The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. PubMed. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
-
Peptide synthesis. Wikipedia. [Link]
-
Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. PubMed. [Link]
-
Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS. Springer Nature Experiments. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. [Link]
-
Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. MDPI. [Link]
Sources
- 1. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 3. The effect of conformation on the solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. peptide.com [peptide.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. researchgate.net [researchgate.net]
- 16. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 17. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
Application Note & Protocol: Solid-Phase Synthesis of Peptides Terminating in N-Acetyl-3-cyclopropyl-D-alanine
Abstract: The incorporation of unnatural amino acids into peptides is a cornerstone of modern drug discovery, enabling the enhancement of stability, potency, and pharmacokinetic profiles.[1] N-Acetyl-3-cyclopropyl-D-alanine is a unique residue that combines two strategic modifications: a D-configured amino acid for increased resistance to enzymatic degradation and an N-terminal acetyl cap, which can improve stability and mimic natural protein structures. This document provides a comprehensive guide and a robust protocol for the solid-phase peptide synthesis (SPPS) of peptides containing a C-terminal N-Acetyl-3-cyclopropyl-D-alanine, addressing the specific challenges posed by its structure.
Strategic Considerations for Synthesis
The structure of N-Acetyl-3-cyclopropyl-D-alanine dictates a specific synthetic strategy. Unlike standard Fmoc- or Boc-protected amino acids, its α-amino group is already capped with an acetyl group. This has critical implications for its incorporation into a peptide sequence via SPPS.
-
N-Terminal Placement: The N-acetyl group acts as a permanent protecting group. Consequently, N-Acetyl-3-cyclopropyl-D-alanine cannot be used for chain elongation in a standard N-to-C synthesis. It must be introduced as the final residue at the N-terminus of the peptide.
-
Steric Hindrance: The cyclopropyl moiety introduces steric bulk adjacent to the carboxyl group.[2] This can impede the efficiency of the coupling reaction.[3] To overcome this challenge, a highly efficient coupling reagent and potentially extended reaction times are necessary. We recommend the use of uronium-based reagents like HATU, which are proven to be effective for sterically hindered couplings.[4][5]
-
Reaction Monitoring: The standard ninhydrin (Kaiser) test is used to detect the presence of free primary amines on the resin-bound peptide, confirming the completion of the Fmoc-deprotection step.[6] After the final coupling of N-Acetyl-3-cyclopropyl-D-alanine, the N-terminus will be capped, and the Kaiser test will yield a negative result (colorless beads), confirming the success of the final coupling step.[7]
Recommended Materials and Reagents
| Reagent/Material | Grade | Purpose & Rationale |
| Resin | ||
| Rink Amide Resin | 100-200 mesh, ~0.5 mmol/g | Ideal for generating C-terminally amidated peptides. The Rink Amide linker is acid-labile, compatible with the final TFA cleavage.[1] |
| Solvents | ||
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Primary solvent for resin swelling, washing, and reaction steps due to its excellent solvating properties.[8] |
| Dichloromethane (DCM) | Reagent Grade | Used for washing and during specific reaction steps. |
| Diethyl Ether | Anhydrous | Used for precipitation of the cleaved peptide. |
| Reagents | ||
| Piperidine | Reagent Grade | Used as a 20% (v/v) solution in DMF for the removal of the Fmoc protecting group from the growing peptide chain.[9] |
| Fmoc-protected Amino Acids | Synthesis Grade | Standard building blocks for the peptide sequence preceding the N-terminal cap. |
| N-Acetyl-3-cyclopropyl-D-alanine | Synthesis Grade | The final, N-terminal capping residue. |
| Coupling Reagents | ||
| HATU | Reagent Grade | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). A highly effective uronium-based coupling reagent for rapid amide bond formation with low racemization, especially for hindered amino acids.[4][10] |
| DIPEA | Reagent Grade | (N,N-Diisopropylethylamine). A non-nucleophilic base required to activate the carboxyl group of the incoming amino acid during the HATU-mediated coupling reaction.[11] |
| Cleavage Reagents | ||
| Trifluoroacetic Acid (TFA) | Reagent Grade | The strong acid used to cleave the completed peptide from the solid support and remove side-chain protecting groups.[12] |
| Triisopropylsilane (TIS) | Reagent Grade | A scavenger used in the cleavage cocktail to quench reactive cationic species generated during deprotection, preventing side reactions. |
| Deionized Water | Component of the cleavage cocktail. |
Visualized Synthesis Workflow
The following diagram illustrates the key stages of the solid-phase synthesis for a peptide capped with N-Acetyl-3-cyclopropyl-D-alanine.
Caption: Workflow for Fmoc-SPPS with a final N-acetylated amino acid cap.
Detailed Experimental Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Phase 1: Resin Preparation and First Amino Acid Coupling
-
Resin Swelling: Place Rink Amide resin (0.1 mmol) in a reaction vessel. Add DMF (~5 mL) and agitate for 30 minutes to swell the resin beads. Drain the DMF.[1]
-
Initial Fmoc Deprotection: Add a 20% piperidine solution in DMF (~3 mL) to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 3 mL of 20% piperidine solution for 15 minutes to ensure complete Fmoc removal.[6]
-
Washing: Wash the resin thoroughly with DMF (5 x 3 mL) to remove all traces of piperidine.
Phase 2: Peptide Chain Elongation (Iterative Cycle)
This cycle is repeated for every amino acid in the sequence prior to the final N-acetylated cap.
-
Amino Acid Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), in DMF (2 mL). Add DIPEA (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin from the previous step. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step ("double coupling").[7]
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 3 mL).
-
Fmoc Deprotection: Add 20% piperidine in DMF (~3 mL), agitate for 5 minutes, drain. Repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 3 mL).
-
Repeat: Return to step 4 for the next amino acid in the sequence.
Phase 3: Final Capping, Cleavage, and Purification
After the final Fmoc deprotection (step 9) of the last standard amino acid, proceed to the final capping.
-
Final Capping Activation: In a separate vial, dissolve N-Acetyl-3-cyclopropyl-D-alanine (0.5 mmol, 5 eq.) and HATU (0.48 mmol, 4.8 eq.) in DMF (2 mL). Add DIPEA (1.0 mmol, 10 eq.) and pre-activate for 2 minutes. Note: A higher excess is used to overcome potential steric hindrance.
-
Final Coupling: Add the activated solution to the resin. Agitate for 2-4 hours. Due to the steric hindrance and the importance of this final step, a longer coupling time is recommended.
-
Final Wash: Wash the resin thoroughly with DMF (3 x 3 mL), followed by DCM (3 x 3 mL). Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cleavage: Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. Add the cocktail (~5 mL) to the dried peptide-resin.[12] Agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate into a cold centrifuge tube. Add ~40 mL of cold diethyl ether to precipitate the crude peptide.[6]
-
Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the pellet once more with cold ether, centrifuge, and decant.
-
Drying: Dry the white peptide pellet under vacuum.
-
Purification & Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical RP-HPLC.[13]
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Fmoc-Amino Acid Coupling | ||
| Fmoc-AA Equivalents | 4 eq. | Standard excess to drive the reaction to completion. |
| HATU Equivalents | 3.8 eq. | Slightly less than the amino acid to ensure complete activation. |
| DIPEA Equivalents | 8 eq. | Sufficient base for activation and to maintain basic conditions. |
| Coupling Time | 1-2 hours | Typically sufficient for standard amino acids with HATU activation. |
| Final N-Acetyl-AA Coupling | ||
| N-Acetyl-AA Equivalents | 5 eq. | Increased excess to overcome the steric hindrance of the cyclopropyl group. |
| HATU Equivalents | 4.8 eq. | Increased amount corresponding to the higher amino acid excess. |
| DIPEA Equivalents | 10 eq. | Increased amount to ensure robust activation. |
| Coupling Time | 2-4 hours | Extended time to ensure the final capping reaction goes to completion. |
| Cleavage | ||
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | A robust, general-purpose cocktail for cleaving peptides and removing common protecting groups. |
| Cleavage Time | 2-3 hours | Standard duration for efficient cleavage from Rink Amide resin and side-chain deprotection.[12] |
Troubleshooting and Key Insights
-
Incomplete Final Coupling: If mass spectrometry of the crude product reveals a significant population of uncapped peptide, the final coupling was inefficient. In future syntheses, consider increasing the coupling time to overnight or performing a double coupling in step 12.
-
Side Reactions during Cleavage: If your peptide contains sensitive residues like Tryptophan, Cysteine, or Methionine, the standard cleavage cocktail should be modified. For instance, add 2.5% ethanedithiol (EDT) for Cys/Met-containing peptides.
-
Peptide Solubility: N-acetylated peptides can sometimes have lower solubility in aqueous buffers. During purification, it may be necessary to adjust the solvent system (e.g., use of acetonitrile/water gradients) to achieve good separation.
References
- BenchChem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
- Creative Peptides. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Gentilucci, L., et al. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Albericio, F., et al. (n.d.). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- ResearchGate. (n.d.). Methods and protocols of modern solid phase peptide synthesis.
- BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.
- Springer Protocols. (n.d.). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins.
- Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Luxembourg Bio Technologies. (2007). Solid phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- National Institutes of Health. (n.d.). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes.
- YouTube. (2016). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis.
- CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
- PubChem. (n.d.). D-Cyclopropylalanine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. D-Cyclopropylalanine | C6H11NO2 | CID 9209421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. file.globalso.com [file.globalso.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. books.rsc.org [books.rsc.org]
- 9. Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. cem.de [cem.de]
- 13. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Efficient Coupling of Cyclopropyl Amino Acids in Peptide Synthesis
Introduction: The Rising Significance of Cyclopropyl Scaffolds in Peptide Therapeutics
Cyclopropyl amino acids represent a unique class of non-canonical amino acids that are increasingly sought after in drug discovery and development. Their rigid, three-membered ring structure imparts significant conformational constraints on the peptide backbone. This rigidity can lead to peptides with enhanced proteolytic stability, improved receptor binding affinity, and controlled secondary structures, making them valuable building blocks for creating more potent and stable peptide-based therapeutics.[1][2][3][4] However, the very structural feature that makes them desirable—their steric bulk and conformational rigidity—also presents considerable challenges during solid-phase peptide synthesis (SPPS).[5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective coupling of cyclopropyl amino acids. We will delve into the underlying chemical principles, compare state-of-the-art coupling reagents, and provide detailed, field-proven protocols to overcome the synthetic hurdles associated with these sterically demanding building blocks.
The Core Challenge: Steric Hindrance and Its Implications
The primary obstacle in the incorporation of cyclopropyl amino acids into a growing peptide chain is the significant steric hindrance presented by the cyclopropane ring.[5][7] This bulkiness can severely slow down the rate of amide bond formation, leading to incomplete coupling reactions. Incomplete couplings result in deletion sequences, which are difficult to separate from the target peptide and can compromise the purity and biological activity of the final product.
Furthermore, the increased steric hindrance can exacerbate side reactions, such as racemization, particularly with prolonged reaction times or overly aggressive activation methods.[8][9] Therefore, the selection of an appropriate coupling strategy is paramount to ensure high coupling efficiency and maintain the stereochemical integrity of the cyclopropyl amino acid.
Strategic Selection of Coupling Reagents: A Comparative Analysis
The success of coupling sterically hindered amino acids like cyclopropyl derivatives hinges on the choice of the activating reagent.[10][11] Modern peptide synthesis relies on in-situ activating reagents, primarily from the phosphonium and uronium/aminium salt families.[8][12][13]
Uronium/Aminium-Based Reagents
Uronium-based reagents, such as HATU, HBTU, and COMU, are highly reactive and efficient coupling agents.[14][15] They react with the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the N-terminal amine of the peptide chain.[9][15][16]
-
HATU (2-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the gold standard for difficult couplings, HATU's reactivity is enhanced by the presence of the 7-azabenzotriazole (HOAt) moiety, which can stabilize the transition state.[15][16] It is particularly effective for coupling sterically hindered and racemization-prone amino acids.[15]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and cost-effective coupling reagent, HBTU is suitable for many standard couplings but may be less effective than HATU for extremely challenging sequences.[15]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium reagent that incorporates the Oxyma Pure leaving group. COMU is comparable in efficiency to HATU but offers a better safety profile, as it does not rely on the potentially explosive HOBt or HOAt additives.[8][14][17]
A potential drawback of uronium reagents is the risk of guanidinylation of the N-terminal amine, a side reaction that can occur if the coupling reagent is used in excess or if the carboxyl activation is slow.[11][12]
Phosphonium-Based Reagents
Phosphonium-based reagents, such as PyBOP and PyAOP, activate the carboxylic acid through a different mechanism, forming a phosphonium-oxybenzotriazole active ester.[8][12] A key advantage of phosphonium reagents is that they do not pose the risk of N-terminal guanidinylation, making them a safer choice for reactions where the coupling reagent is used in excess, such as in cyclization reactions.[8][12][14]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly efficient coupling reagent with rapid reaction kinetics.[18] It is a safer alternative to the first-generation phosphonium reagent, BOP, which produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[12][18]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, PyAOP is highly effective for coupling N-methylated and other sterically hindered amino acids.[15][18]
The following table provides a comparative overview of commonly used coupling reagents for challenging couplings:
| Reagent | Type | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | High reactivity, low racemization, effective for hindered couplings.[15] | Higher cost, potential for guanidinylation.[12][15] |
| HBTU | Uronium/Aminium | Cost-effective, widely used for standard couplings.[15] | Less reactive than HATU, potential for guanidinylation.[12][15] |
| COMU | Uronium/Aminium | High reactivity, safer (Oxyma-based), less allergenic.[8][14][17] | Potential for guanidinylation.[14] |
| PyBOP | Phosphonium | High efficiency, no guanidinylation risk, safer byproducts than BOP.[12][18] | Solutions in DMF have moderate stability. |
| PyAOP | Phosphonium | Highly effective for hindered and N-methyl amino acids, no guanidinylation.[15][18] | Higher cost. |
Experimental Protocols
The following protocols are designed for solid-phase peptide synthesis (SPPS) using Fmoc chemistry. It is crucial to ensure all reagents and solvents are of high purity and anhydrous where specified.
Diagram of the General Fmoc-SPPS Workflow
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling of Cyclopropyl Amino Acids
This protocol is recommended for particularly challenging cyclopropyl amino acid couplings due to the high reactivity of HATU.[15]
Materials:
-
Fmoc-protected cyclopropyl amino acid
-
Peptide-resin with a free N-terminal amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (5 min and 10 min). Wash the resin thoroughly with DMF (3x) and DCM (3x).[19]
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-cyclopropyl amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in anhydrous DMF.[19]
-
Initiation of Coupling: Add DIPEA (6 equivalents) to the activated amino acid solution and allow it to pre-activate for 1-2 minutes.[19] Immediately add the activated mixture to the deprotected resin.
-
Coupling Reaction: Agitate the reaction mixture for 2-4 hours at room temperature. The extended reaction time is to counteract the steric hindrance.
-
Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines.[12] If the test is positive, indicating an incomplete reaction, repeat the coupling step with a fresh solution of activated amino acid.
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (3x) and DCM (3x).[19]
-
Chain Elongation: Proceed to the deprotection step for the next coupling cycle.
Diagram of HATU Coupling Mechanism
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Protocol 2: COMU-Mediated Coupling of Cyclopropyl Amino Acids
This protocol offers a safer and highly efficient alternative to HATU-based methods.[8][14][17]
Materials:
-
Fmoc-protected cyclopropyl amino acid
-
Peptide-resin with a free N-terminal amine
-
COMU
-
DIPEA
-
Anhydrous DMF
-
DCM
-
20% Piperidine in DMF
Procedure:
-
Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and washing.
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-cyclopropyl amino acid (3 equivalents) and COMU (2.9 equivalents) in anhydrous DMF.[19]
-
Initiation of Coupling: Add DIPEA (6 equivalents) to the solution. A color change may be observed, which can serve as a visual indicator of the reaction progress.[14] Add the activated mixture to the deprotected resin.
-
Coupling Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction completion using the Kaiser test. Once complete, wash the resin as described in Protocol 1.
-
Chain Elongation: Proceed to the next cycle of the synthesis.
Troubleshooting and Best Practices
-
Double Coupling: For cyclopropyl amino acids, it is highly recommended to perform a double coupling as a standard procedure to ensure the reaction goes to completion.
-
Solvent Choice: DMF is the most common solvent, but for particularly difficult sequences, using a solvent mixture such as DMF/DCM may improve solubility and coupling efficiency.[10]
-
Protecting Groups: Ensure the use of appropriate orthogonal protecting groups for the N-terminus (Fmoc or Boc) and any reactive side chains to prevent unwanted side reactions.[20][21][22] Standard acid-labile side-chain protecting groups are generally compatible.[23][24]
-
Temperature: While most couplings are performed at room temperature, gentle heating (e.g., to 40°C) can sometimes improve the rate of coupling for highly hindered residues, but this should be done with caution to avoid racemization.[15]
-
Base Selection: DIPEA is a common choice, but for amino acids that are particularly prone to racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be considered.[8]
Conclusion
The successful incorporation of cyclopropyl amino acids into peptides is a challenging yet achievable goal with the right strategic approach. The inherent steric hindrance of the cyclopropyl moiety necessitates the use of highly efficient coupling reagents, such as HATU or COMU, and optimized reaction conditions, including extended coupling times and routine double coupling. By understanding the principles behind the activation chemistry and adhering to the detailed protocols outlined in this guide, researchers can effectively harness the unique structural benefits of cyclopropyl amino acids to advance the design and synthesis of next-generation peptide therapeutics.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-771. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
-
Fridkin, M., et al. (2020). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. The Journal of Organic Chemistry, 85(15), 9678-9683. Retrieved from [Link]
-
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5536815A - Cyclopropyl based O- and N- and S-protecting groups.
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). EP0135429A1 - The synthesis of cyclopropane amino acids and peptides.
-
Baran, P. S., et al. (2018). A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling. Angewandte Chemie International Edition, 57(44), 14560-14565. Retrieved from [Link]
-
Zefirov, N. S., et al. (2014). Synthesis of Amino Acids of Cyclopropylglycine Series. Russian Chemical Reviews, 83(4), 305-333. Retrieved from [Link]
-
Yashin, N. V., et al. (2013). Synthesis of amino acids of cyclopropylglycine series. Russian Chemical Reviews, 82(4), 305-333. Retrieved from [Link]
-
de Meijere, A., et al. (2004). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 104(5), 2183-2238. Retrieved from [Link]
-
Wick, S. J., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 25(17), 3034-3039. Retrieved from [Link]
- Google Patents. (n.d.). WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides.
-
de Meijere, A., et al. (2004). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 104(5), 2183-2238. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Leonori, D., et al. (2021). Overcoming Challenges in Small-Ring Transfer: Direct Decarboxylative Hydroalkylation of Alkenes via Iron-Thiol Catalysis. Angewandte Chemie International Edition, 60(36), 19747-19754. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical agents used for amino acid coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural.... Retrieved from [Link]
-
IRIS UPO. (n.d.). Approaches to the synthesis of cyclic peptides with inhibitory activity. Retrieved from [Link]
-
Lindsay, V. N. G., et al. (2024). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 26(11), 2346-2351. Retrieved from [Link]
-
Wick, S. J., et al. (2023). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters, 25(17), 3034-3039. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural.... Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
Sources
- 1. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. iris.uniupo.it [iris.uniupo.it]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. youtube.com [youtube.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. scispace.com [scispace.com]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. US5536815A - Cyclopropyl based O- and N- and S-protecting groups - Google Patents [patents.google.com]
- 21. peptide.com [peptide.com]
- 22. scispace.com [scispace.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Acetylamino-3-cyclopropylpropionic Acid in Modern Enzyme Inhibitor Design
For: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of unique chemical motifs is a cornerstone of modern medicinal chemistry. Among these, the cyclopropyl group has emerged as a powerful tool for optimizing drug candidates. This document provides a comprehensive guide to the application of 2-Acetylamino-3-cyclopropylpropionic acid, a versatile scaffold, in the design and evaluation of enzyme inhibitors. We will explore the underlying scientific principles that make this compound a valuable starting point, detail robust experimental protocols for its characterization, and provide insights into data interpretation.
The Scientific Rationale: Why Employ a Cyclopropyl Amino Acid Scaffold?
This compound (Ac-Cpa-OH) integrates three key structural features that medicinal chemists can exploit: an amino acid backbone for peptidic or non-peptidic elaboration, an N-acetyl group that can be modified or retained to influence solubility and hydrogen bonding, and the functionally critical cyclopropyl ring.
The cyclopropyl moiety is far more than a simple cyclic alkane; its unique stereoelectronic properties offer significant advantages in drug design:
-
Conformational Rigidity: The three-membered ring imparts a high degree of conformational constraint. This rigidity can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to an enzyme's active site and thereby enhancing potency.[1][2]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in standard aliphatic chains.[3] This makes the ring generally resistant to oxidative metabolism by enzymes such as cytochrome P450s (CYPs), which can increase a drug's half-life and reduce metabolic liabilities.[4]
-
Improved Potency and Selectivity: By acting as a rigid spacer or by presenting substituents in a precise orientation, the cyclopropyl group can optimize interactions with the target enzyme, leading to increased binding affinity and selectivity against off-target proteins.[1][3]
-
Isosteric Replacement: The cyclopropyl ring is often used as a bioisostere for alkenes or gem-dimethyl groups, offering similar spatial arrangements but with different electronic and metabolic properties.[5]
In specific contexts, such as with flavoenzymes, the cyclopropylamine motif can act as a mechanism-based inhibitor . Oxidation of the cyclopropylamine by the enzyme can generate a reactive radical intermediate that leads to ring-opening and subsequent covalent, irreversible inactivation of the enzyme.[4][6] This makes the scaffold particularly intriguing for targets where irreversible inhibition is a therapeutic goal.
Experimental Design: A Validated Workflow for Inhibitor Development
A systematic approach is critical to successfully leveraging Ac-Cpa-OH and its derivatives. The following workflow provides a self-validating pathway from initial screening to mechanistic understanding.
Caption: A logical workflow for developing enzyme inhibitors.
Core Experimental Protocols
The following protocols are designed to be robust and adaptable. It is crucial to optimize buffer conditions, pH, and temperature for each specific enzyme system.[7]
Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)
This protocol outlines a standard procedure for determining the potency of a compound using a continuous, absorbance-based enzymatic assay.
Causality: The goal is to find the concentration of the inhibitor that reduces enzyme activity by 50%. This is a primary metric of potency.[8] Assays should be run under initial velocity conditions (typically <10% substrate turnover) where the rate is linear with time.[9] For competitive inhibitors, using a substrate concentration ([S]) at or below the Michaelis constant (Kₘ) is essential for accurate potency determination.[9]
Materials:
-
Target Enzyme
-
Substrate (with a chromogenic or fluorogenic product)
-
Assay Buffer (optimized for enzyme activity)
-
This compound (or analog) stock solution (e.g., 10 mM in DMSO)
-
96-well microplate (UV-transparent or black, depending on the assay)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the enzyme in assay buffer.
-
Prepare a 2X working solution of the substrate in assay buffer.
-
Perform a serial dilution of the inhibitor stock solution in assay buffer. Create a range of 10-12 concentrations (e.g., from 100 µM to 1 nM final concentration). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Setup (in triplicate):
-
To the microplate wells, add 50 µL of the appropriate inhibitor dilution (or buffer with DMSO for the 0% inhibition control).
-
Add 25 µL of the 2X enzyme solution to each well.
-
For the 100% inhibition control, add 25 µL of assay buffer instead of the enzyme.
-
Pre-incubate the plate at the optimal temperature for 10-15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the 2X substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the change in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.
-
Normalize the data: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_100%_control) / (V₀_0%_control - V₀_100%_control)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic) to determine the IC₅₀ value.[8][10]
-
Protocol 2: Mechanism of Action (MOA) Elucidation
Once a compound shows significant potency, understanding its mechanism is the next critical step.[11]
A. Reversibility Test (Rapid Dilution Method)
Causality: This test distinguishes between reversible inhibitors, whose effects are lost upon dilution, and irreversible inhibitors, which form a stable covalent bond with the enzyme.
Procedure:
-
Incubate a concentrated solution of the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for 30-60 minutes. Also, prepare a control incubation of the enzyme with DMSO.
-
Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the full assay solution containing the substrate.
-
Simultaneously, dilute the control enzyme incubation in the same manner and initiate its reaction.
-
Monitor the reaction progress over time.
-
Interpretation: If the diluted enzyme-inhibitor sample recovers activity to a rate comparable to the control, the inhibition is reversible. If activity is not recovered, the inhibition is likely irreversible.
B. Time-Dependency Test
Causality: This assay identifies mechanism-based inhibitors, which often show an increase in potency with longer pre-incubation times as the covalent modification reaction proceeds.
Procedure:
-
Set up multiple parallel reactions.
-
Pre-incubate the enzyme and inhibitor for varying lengths of time (e.g., 0, 5, 15, 30, 60 minutes) before adding the substrate to initiate the reaction.
-
Determine the IC₅₀ value for each pre-incubation time point as described in Protocol 1.
-
Interpretation: A significant decrease in the IC₅₀ value with increased pre-incubation time is a hallmark of a time-dependent or irreversible inhibitor.
C. Substrate Competition Studies (for Reversible Inhibitors)
Causality: This experiment determines if a reversible inhibitor competes with the substrate for the same binding site (competitive), binds to a different site (non-competitive), or binds only to the enzyme-substrate complex (uncompetitive).[12][]
Procedure:
-
Measure the initial reaction velocity at several fixed inhibitor concentrations across a wide range of substrate concentrations (e.g., 0.2x Kₘ to 10x Kₘ).
-
Analyze the data using a double-reciprocal Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or by global non-linear fitting to the Michaelis-Menten equation.[11]
-
Interpretation:
-
Competitive: Lines on the Lineweaver-Burk plot intersect at the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
-
Data Presentation and Interpretation
| Compound ID | Modification | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) | k_inact/K_I (M⁻¹s⁻¹) |
| Ac-Cpa-OH | Parent Scaffold | 15.2 | Competitive | 8.5 | N/A |
| Ac-Cpa-NH₂ | Amide | 8.7 | Competitive | 4.1 | N/A |
| Cpa-NH₂ | De-acetylated | 0.5 | Irreversible | N/A | 15,000 |
| Ac-Phe-OH | Phenyl Analog | 25.1 | Competitive | 13.9 | N/A |
Caption: Hypothetical data illustrating SAR for Ac-Cpa-OH derivatives against a target enzyme. Kᵢ is the inhibitor constant for reversible inhibitors, while k_inact/K_I is the inactivation efficiency for irreversible inhibitors.
Case Study: Mechanism-Based Inhibition of a Flavoenzyme
Many flavin-dependent enzymes, such as monoamine oxidases (MAOs), are targets for inhibitors containing a cyclopropylamine moiety. Let's consider a hypothetical derivative, Cpa-NH₂ (the de-acetylated form of our parent compound), as an inhibitor for MAO-B.
Hypothesis: The primary amine of Cpa-NH₂ will allow it to be recognized by the MAO-B active site. The enzyme's flavin cofactor will oxidize the cyclopropylamine, generating a radical cation. This intermediate will undergo rapid ring-opening to form a reactive species that covalently adducts to the flavin cofactor or a nearby active site residue, causing irreversible inhibition.
Caption: Proposed mechanism for irreversible inhibition of a flavoenzyme.
Expected Experimental Outcomes:
-
IC₅₀: Cpa-NH₂ would show potent, time-dependent inhibition of MAO-B.
-
MOA: The rapid dilution assay would show no recovery of enzyme activity.
-
Spectroscopy: Spectrophotometric analysis during inactivation would show a bleaching of the characteristic flavin absorbance peak (~450 nm), consistent with its modification.
This mechanistic insight provides a powerful rationale for optimizing the cyclopropylamine scaffold for this class of enzymes.
Conclusion
This compound is a valuable and versatile building block in enzyme inhibitor design. The unique properties conferred by the cyclopropyl ring—namely conformational rigidity and metabolic stability—provide a strong foundation for developing potent and selective inhibitors. By employing a systematic workflow of robust biochemical assays, researchers can effectively determine inhibitor potency and elucidate the mechanism of action. The potential for this scaffold to act as a precursor to mechanism-based inhibitors further broadens its applicability, offering a promising avenue for the development of novel therapeutics against a range of enzymatic targets.
References
-
Hu, J., et al. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11, 6311-6318. [Link]
-
Pharmacia (2023). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]
-
Faler, C. A., Cao, B., & Joullié, M. M. (n.d.). Synthesis of Bicyclic Cyclopropylamines from Amino Acid Derivatives. [Link]
-
Easton, C., Tan, E., & Ward, C. (1992). Synthesis of Cyclopropyl Amino Acid Derivatives. Australian Journal of Chemistry, 45(2), 395. [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
- Stamford, A. W. (1985). The synthesis of cyclopropane amino acids and peptides.
-
Stamford, A. W. (1985). The synthesis of cyclopropane amino acids and peptides. WIPO Patentscope. [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]
-
Talele, T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]
-
edX (n.d.). IC50 Determination. [Link]
-
National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Studley, J. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Groutas, W. C., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies. ACS Infectious Diseases. [Link]
-
University College London (n.d.). Enzyme inhibitors. [Link]
-
National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]
-
Chan, W. W. (1996). Analysis of the interactions between an enzyme and multiple inhibitors using combination plots. ResearchGate. [Link]
-
Newcomb, M., et al. (2003). Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450. Organic & Biomolecular Chemistry, 1(7), 1202-1210. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Cyclopropyl containing fatty acids as mechanistic probes for cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. courses.edx.org [courses.edx.org]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Untitled Document [ucl.ac.uk]
Application Notes and Protocols for Conformational Analysis of Peptides Containing Cyclopropylalanine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of conformationally constrained non-canonical amino acids is a cornerstone of modern peptidomimetic design, aimed at enhancing peptide stability, selectivity, and bioavailability.[1][2] Cyclopropylalanine (Cpa), a synthetic amino acid featuring a cyclopropane ring fused to the Cα-Cβ bond, represents a powerful tool in this endeavor.[3] Its rigid three-membered ring structure imposes significant constraints on the peptide backbone's dihedral angles (φ and ψ), effectively pre-organizing the peptide into specific secondary structures such as β-turns and helices.[1][4] This guide provides a comprehensive overview and detailed protocols for the conformational analysis of peptides containing cyclopropylalanine, leveraging a multi-pronged approach that combines synthesis, spectroscopy, and computational modeling. We will detail field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and Molecular Dynamics (MD) simulations, offering insights into the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Structural Impact of Cyclopropylalanine
The design of peptidomimetics often seeks to control the vast conformational space available to a linear peptide.[1] By introducing rigid structural elements, we can reduce the entropic penalty associated with receptor binding, leading to enhanced affinity and selectivity.[1] Cyclopropylalanine serves as an effective "conformational lock" by restricting the rotation around the N-Cα (φ) and Cα-C (ψ) bonds.[5][6]
The cyclopropane ring's stereochemistry and substitution pattern can be synthetically tailored to favor specific turn types or helical structures, making it a versatile building block in drug discovery.[7] Understanding the precise conformational preferences induced by a Cpa residue is therefore critical for rational drug design. This requires a synergistic application of experimental and computational techniques to build a high-resolution picture of the peptide's structure and dynamics in solution.
Section 1: Synthesis and Purification of Cyclopropylalanine-Containing Peptides
The foundation of any conformational analysis is the availability of high-purity peptide material. Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard and preferred method for creating peptides containing cyclopropylalanine.[8][9]
Key Materials
-
Resin: Choice depends on the desired C-terminus (e.g., 2-chlorotrityl chloride resin for C-terminal carboxylic acids, Rink amide resin for C-terminal amides).[10]
-
Fmoc-Protected Amino Acids: Standard protected amino acids and the desired Fmoc-Cpa-OH derivative. High purity is critical to avoid side reactions.[9]
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are recommended for efficient coupling, especially for sterically hindered residues.[10][11]
-
Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF).[10]
-
Cleavage Cocktail: Typically a mixture containing Trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane, TIPS) to remove side-chain protecting groups and cleave the peptide from the resin.[8]
Protocol 1: Automated Fmoc-SPPS
This protocol outlines a general procedure for automated synthesis.
-
Resin Preparation: Swell the chosen resin in DMF for at least 1 hour in the synthesizer's reaction vessel.[10]
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid to the resin according to the resin manufacturer's protocol.
-
Chain Elongation Cycle (Iterative):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the N-terminus.[12]
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and by-products.
-
Coupling: Add the next Fmoc-amino acid (including Fmoc-Cpa-OH), coupling reagent (e.g., HCTU), and a base (e.g., N,N-Diisopropylethylamine, DIPEA) in DMF. Allow the reaction to proceed for the recommended time.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Global Deprotection: Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS) for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS).[13]
Section 2: Spectroscopic Analysis in Solution
NMR and CD spectroscopy are the primary experimental tools for elucidating peptide conformation in solution. While CD provides a global view of secondary structure, NMR offers atomic-resolution details about inter-proton distances and dihedral angles.[14][15]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing a rapid assessment of the peptide's secondary structure content (α-helix, β-sheet, β-turn, random coil).[16][17]
-
Buffer Selection: The buffer must be transparent in the far-UV region (190-250 nm).[18] Phosphate or borate buffers are preferred over those with high UV absorbance like Tris.[16]
-
Concentration & Pathlength: An optimal absorbance (ideally <1.0) is crucial for high-quality data.[18][19] This is achieved by carefully balancing peptide concentration and cuvette pathlength.
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable CD buffer (e.g., 10 mM sodium phosphate, pH 7.4). Ensure the solution is free of particulates by filtration (0.2 µm filter).[18]
-
Concentration Determination: Accurately determine the peptide concentration using a method like UV absorbance at 280 nm (if containing Trp/Tyr) or quantitative amino acid analysis.
-
Instrument Setup:
-
Data Acquisition:
-
Record a baseline spectrum using the buffer-filled cuvette.
-
Record the sample spectrum.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Smooth the resulting spectrum if necessary.[19]
-
Convert the data to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in millidegrees, c is the molar concentration, n is the number of residues, and l is the pathlength in cm.
-
| Secondary Structure | Positive Maximum (nm) | Negative Maximum/Minima (nm) |
| α-Helix | ~192 | ~208 and ~222 |
| β-Sheet | ~195 | ~218 |
| β-Turn | Varies, often weak signals | Varies, often weak signals |
| Random Coil | ~212 | ~198 |
Data adapted from multiple sources.[16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining high-resolution 3D structures of peptides in solution.[14][20] For Cpa-containing peptides, key experiments include TOCSY (for residue assignment) and NOESY/ROESY (for distance restraints).
-
NOESY vs. ROESY: The choice depends on the peptide's molecular weight (MW). For small peptides (MW < 1000 Da), NOESY cross-peaks are positive and strong. For intermediate sizes where the NOE may be near zero, ROESY is preferred as its cross-peaks are always positive.[21][22]
-
Solvent: The choice of solvent can significantly influence peptide conformation.[20] Solvents like DMSO-d6 are often used to slow the exchange of amide protons, making them easier to observe.
-
Temperature: Variable temperature studies can help identify hydrogen-bonded amide protons, which show a smaller change in chemical shift with temperature.[23]
-
Sample Preparation: Dissolve ~1-5 mg of the peptide in 0.5 mL of deuterated solvent (e.g., DMSO-d6 or 90% H₂O/10% D₂O).
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to assess sample purity and spectral dispersion.
-
TOCSY (Total Correlation Spectroscopy):
-
Acquire a 2D TOCSY spectrum to identify spin systems corresponding to each amino acid residue. This allows for sequential assignment of the peptide backbone.
-
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):
-
Acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space (< 5 Å).[22]
-
The intensity of the cross-peaks is proportional to r⁻⁶, where r is the inter-proton distance.
-
Key NOEs for Cpa Peptides: Look for specific NOEs that define turns, such as between the NH of residue i+1 and the CαH of residue i, or long-range NOEs between side chains constrained by the Cpa residue.
-
-
Structure Calculation:
-
Integrate the NOESY/ROESY cross-peaks to generate a list of distance restraints.
-
Use software like CYANA or Xplor-NIH to calculate an ensemble of 3D structures that satisfy these experimental restraints.[24]
-
Caption: Workflow for NMR-based peptide structure determination.
Section 3: Computational Modeling
Molecular Dynamics (MD) simulations complement experimental data by providing a dynamic view of the peptide's conformational landscape.[25][26] They are particularly useful for exploring the conformational space sampled by flexible regions of the peptide and for parameterizing non-standard residues like Cpa.[24][27]
Causality Behind Experimental Choices:
-
Force Field: A crucial choice is the force field, which defines the potential energy of the system. Standard force fields like CHARMM or AMBER may need to be extended with custom parameters for the cyclopropylalanine residue to accurately model its unique geometry and charge distribution.[24]
-
Solvent Model: Using an explicit solvent model (e.g., TIP3P water) provides a more realistic representation of the peptide's environment compared to implicit models.[25]
Protocol 4: Basic Molecular Dynamics Simulation
-
System Setup:
-
Initial Structure: Use a representative structure from the NMR ensemble or a computationally built model as the starting point.
-
Parameterization: If necessary, generate force field parameters for the Cpa residue using quantum mechanics calculations.
-
Solvation: Place the peptide in a periodic box of explicit water molecules and add counter-ions to neutralize the system.[25]
-
-
Minimization and Equilibration:
-
Production Run:
-
Run the simulation for a sufficient length of time (e.g., 100-500 ns) without restraints to sample the conformational space.
-
-
Analysis:
-
Analyze the trajectory to assess structural stability (RMSD), flexibility (RMSF), and secondary structure evolution over time.
-
Perform cluster analysis to identify the most populated conformational states.
-
Calculate Ramachandran plots to visualize the allowed φ/ψ angles for the Cpa and other residues.[29]
-
Caption: Key stages of a Molecular Dynamics simulation workflow.
Section 4: Integrated Data Analysis & Interpretation
The true power of this approach lies in integrating the data from all three methodologies.
-
CD & NMR: The secondary structure content estimated from CD should be consistent with the 3D structures determined by NMR. Discrepancies may indicate conformational averaging or dynamic behavior not fully captured by the NMR restraints.
-
NMR & MD: The major conformations identified through cluster analysis of the MD trajectory should be consistent with the NMR-derived structural ensemble. The simulations can help explain the dynamic origins of the observed NOEs.[30]
-
Structure-Activity Relationship (SAR): By correlating the determined 3D conformation with the peptide's biological activity, researchers can build robust SAR models. This allows for the rational design of next-generation analogs with improved properties by modifying the Cpa residue or other parts of the peptide to further stabilize the bioactive conformation.[30]
Conclusion
The conformational analysis of peptides containing cyclopropylalanine is a multi-faceted process that requires a combination of chemical synthesis, advanced spectroscopy, and computational modeling. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can confidently elucidate the structural effects of this powerful conformational constraint. This knowledge is invaluable for advancing the design of potent and selective peptidomimetics in drug development.
References
-
Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. (2025). Briefings in Bioinformatics. [Link]
-
Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). BYU ScholarsArchive. [Link]
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (2011). MDPI. [Link]
-
How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. (n.d.). LinkedIn. [Link]
-
(PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). ResearchGate. [Link]
-
Modeling a new modality: Computational tools to support peptide projects. (2023). American Chemical Society. [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. (2007). Nature Protocols. [Link]
-
Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. (2025). Chemical Reviews. [Link]
-
A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. (2024). Groupe Français des Peptides et des Protéines - GFPP. [Link]
-
Constrained Peptides as Miniature Protein Structures. (n.d.). PubMed Central. [Link]
-
7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species. (2024). Chemistry LibreTexts. [Link]
-
Incorporating NOE-Derived Distances in Conformer Generation of Cyclic Peptides with Distance Geometry. (2022). Journal of Chemical Information and Modeling. [Link]
-
Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. (n.d.). ResearchGate. [Link]
-
Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. (2023). PubMed Central. [Link]
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (n.d.). Journal of the American Chemical Society. [Link]
-
Using solution-phase NMR spectroscopy to study the folding and supramolecular assembly of conformationally constrained β-sheet peptides. (n.d.). ChemRxiv. [Link]
-
Molecular Dynamics Simulation of Lipid-Modified Signaling Proteins. (n.d.). PubMed Central. [Link]
-
NOESY and ROESY. (2018). University of Missouri. [Link]
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (n.d.). PubMed Central. [Link]
-
Molecular Dynamics Simulation of the p53 N-terminal peptide. (n.d.). Bonvin Lab. [Link]
-
(PDF) Molecular Dynamics Simulations of Peptides. (n.d.). ResearchGate. [Link]
-
Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. (n.d.). PubMed Central. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. (n.d.). PubMed Central. [Link]
-
NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry. [Link]
-
Proton NMR studies of peptide conformations. (n.d.). Indian Academy of Sciences. [Link]
-
A general process of solid-phase peptide synthesis (SPPS) with Fmoc... (n.d.). ResearchGate. [Link]
-
High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and... (2022). CNR-IRIS. [Link]
-
Conformational Analysis of Proteins and Peptides. (2003). Ingenta Connect. [Link]
-
Peptide backbone, illustrating the dihedral angles and that define the... (n.d.). ResearchGate. [Link]
-
Protein/peptide dihedral angles and Ramachandran plots. (2025). YouTube. [Link]
-
Protein dihedral angle analysis. (n.d.). MDAnalysis User Guide. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conformational Analysis of Proteins and Peptides: Ingenta Connect [ingentaconnect.com]
- 16. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. home.sandiego.edu [home.sandiego.edu]
- 19. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. ias.ac.in [ias.ac.in]
- 24. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 25. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. userguide.mdanalysis.org [userguide.mdanalysis.org]
- 30. iris.cnr.it [iris.cnr.it]
NMR spectroscopic analysis of 2-Acetylamino-3-cyclopropylpropionic acid
An Application Note for the Comprehensive NMR Spectroscopic Analysis of 2-Acetylamino-3-cyclopropylpropionic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This application note provides a detailed, field-tested guide for the complete nuclear magnetic resonance (NMR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol listing. It delves into the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. By integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, this guide equips the user to unambiguously confirm the molecular structure of this non-canonical amino acid derivative.
Introduction and Scientific Context
This compound (C₈H₁₃NO₃, MW: 171.19) is a derivative of a cyclopropyl-containing amino acid.[1][2] The cyclopropane ring is a unique structural motif found in various natural products and bioactive compounds, prized for its ability to introduce conformational rigidity and alter metabolic stability.[3] As such, amino acids containing this moiety are valuable building blocks in medicinal chemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is the foremost analytical technique for the high-resolution structural determination of organic molecules in solution.[4] It provides atom-level information on the chemical environment and connectivity of nuclei. This guide establishes a comprehensive workflow for acquiring and interpreting a full suite of NMR experiments to validate the identity and purity of this compound.
Molecular Structure and Predicted Spectroscopic Features
A thorough analysis begins with a theoretical breakdown of the molecule's structure to predict the expected NMR signals. This anticipatory approach is crucial for efficient and accurate spectral interpretation.
Structure and Atom Numbering:
-
Cyclopropyl Moiety (C4, C5, C6): The three-membered ring is highly strained, resulting in unique electronic properties. The protons and carbons of this group are significantly shielded and are expected to resonate at unusually high fields (low ppm values).[5][6] The complex spin-spin coupling between the geminal and vicinal protons on the ring will produce intricate multiplet patterns in the ¹H NMR spectrum.[7]
-
Propionic Acid Backbone (C1, C2, C3): This is the core amino acid framework. The α-carbon (C2) is attached to the nitrogen, the carboxylic acid, and the β-carbon (C3). The α-proton (H2) signal is a key landmark. The chemical shifts are influenced by the electronegative nitrogen and oxygen atoms.
-
N-Acetyl Group (C7, C8): This group provides a characteristic singlet in the ¹H NMR spectrum corresponding to the three equivalent methyl protons (H8) and two distinct carbonyl and methyl signals in the ¹³C NMR spectrum.
-
Carboxylic Acid (C1): The carbon signal (C1) will appear far downfield (~175-180 ppm). The acidic proton (on OH) is often broad and may exchange with deuterated solvents, sometimes rendering it invisible.
Experimental Workflow and Protocols
A multi-spectrum approach is essential for a self-validating structural assignment. The workflow below ensures that data from each experiment cross-verifies the others.
Caption: Experimental workflow from sample preparation to final structure verification.
Protocol: Sample Preparation
Rationale: The choice of solvent is critical. DMSO-d₆ is selected for its excellent dissolving power for polar molecules like amino acids and its ability to preserve the visibility of exchangeable protons (NH and OH) as they exchange more slowly than in D₂O.
-
Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may aid dissolution.
-
Insert the NMR tube into a spinner turbine, ensuring the depth is correctly calibrated for the spectrometer.
Protocol: NMR Data Acquisition
Rationale: The following parameters are starting points for a standard 500 MHz spectrometer. They should be adjusted based on sample concentration and instrument specifications. 2D experiments are crucial for establishing connectivity.[8]
| Experiment | Key Parameters | Purpose |
| ¹H (Proton) | Acquisition Time: 2-3 sRelaxation Delay: 2 sScans: 16-32 | To obtain a high-resolution spectrum of all protons, revealing chemical shifts, multiplicities, and integrations. |
| ¹³C (Carbon) | Acquisition Time: 1-1.5 sRelaxation Delay: 2 sScans: 1024-2048 | To identify the number of unique carbon environments in the molecule. |
| ¹H-¹H COSY | Spectral Width: Match ¹HScans per Increment: 8Increments (F1): 256 | To identify protons that are coupled to each other, typically through 2-3 bonds (e.g., H-C-C-H). |
| ¹H-¹³C HSQC | ¹³C Spectral Width: 0-180 ppmScans per Increment: 16Increments (F1): 256 | To correlate each proton directly to the carbon it is attached to (¹JCH). |
| ¹H-¹³C HMBC | ¹³C Spectral Width: 0-200 ppmScans per Increment: 32Increments (F1): 512 | To identify long-range correlations (2-3 bonds) between protons and carbons, which is essential for connecting molecular fragments. |
Data Processing and Structural Interpretation
Rationale: This section explains the logic of piecing the structure together. Each spectrum provides a piece of the puzzle, and their combination validates the final assignment.
Predicted Data and Interpretation Strategy
The table below summarizes the predicted chemical shifts. These values are estimates based on known data for similar functional groups.[6][9][10]
| Atom(s) | Experiment | Predicted δ (ppm) | Expected Multiplicity / Correlation |
| H8 (CH₃-CO) | ¹H | ~1.9 - 2.1 | s (3H) |
| H2 (α-CH) | ¹H | ~4.2 - 4.5 | m |
| H3 (β-CH₂) | ¹H | ~1.5 - 1.8 | m (2H) |
| H4 (γ-CH) | ¹H | ~0.6 - 0.9 | m |
| H5, H6 (ring CH₂) | ¹H | ~0.2 - 0.5 | m (4H total) |
| NH | ¹H | ~7.5 - 8.5 | d |
| OH | ¹H | ~12.0 - 13.0 | br s |
| C1 (COOH) | ¹³C | ~173 - 176 | HMBC from H2, H3 |
| C7 (NHCO) | ¹³C | ~169 - 172 | HMBC from H8, H2 |
| C2 (α-CH) | ¹³C | ~50 - 55 | HSQC with H2 |
| C3 (β-CH₂) | ¹³C | ~35 - 40 | HSQC with H3 |
| C8 (CH₃) | ¹³C | ~22 - 25 | HSQC with H8; HMBC from H8 |
| C4 (γ-CH) | ¹³C | ~10 - 15 | HSQC with H4 |
| C5, C6 (ring CH₂) | ¹³C | ~3 - 8 | HSQC with H5, H6 |
Step-by-Step Interpretation
-
Identify Key Singlets (¹H): Locate the sharp 3H singlet around δ 2.0 ppm. This is the acetyl methyl group (H8).
-
Trace the Backbone (COSY): Find the α-proton (H2) multiplet downfield (~δ 4.3 ppm). The COSY spectrum will show a cross-peak connecting H2 to the β-protons (H3). H3 will then show a correlation to the γ-proton (H4) of the cyclopropyl ring.
-
Confirm the Cyclopropyl System (COSY): The γ-proton (H4) will show further COSY correlations to the highly shielded ring methylene protons (H5, H6) below δ 1.0 ppm. These protons will also be coupled to each other, confirming the complete ring spin system.
-
Attach Protons to Carbons (HSQC): Use the HSQC spectrum to assign the carbon signal for each protonated carbon. For example, the proton signal at δ 4.3 ppm (H2) will show a cross-peak to its attached carbon at ~δ 52 ppm (C2). This provides a complete C-H framework.
-
Assemble the Fragments (HMBC): The HMBC spectrum provides the final connections.
-
A correlation from the acetyl methyl protons (H8) to the acetyl carbonyl carbon (C7) confirms the acetyl group.
-
A crucial correlation from the α-proton (H2) to the acetyl carbonyl (C7) links the acetyl group to the nitrogen (via a three-bond H-C-N-C correlation).
-
Correlations from the β-protons (H3) to the α-carbon (C2) and the γ-carbon (C4) confirm the backbone linkage to the cyclopropyl ring.
-
A correlation from the α-proton (H2) to the carboxylic acid carbon (C1) confirms the amino acid structure.
-
Caption: Key COSY (red, dashed) and HMBC (green, dotted) correlations for structural assembly.
Conclusion
The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. By following the detailed protocols and interpretation strategy outlined in this application note, researchers can confidently verify the identity, purity, and atomic connectivity of this molecule. This self-validating workflow ensures the highest degree of scientific integrity for applications in chemical synthesis and drug discovery.
References
-
Kogure, T. (2020). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 25(22), 5438. [Link]
-
Huster, D. (2005). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. Solid State Nuclear Magnetic Resonance, 28(2-4), 99-105. [Link]
-
Fan, T. W., & Lane, A. N. (2011). Analysis of proteinogenic amino acid and starch labeling by 2D NMR. Methods in Molecular Biology, 775, 307-329. [Link]
-
Daniecki, N. J., et al. (2020). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
-
Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1100-1103. [Link]
-
Reich, H. J. Organic Chemistry Data: ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]
-
DocBrown's Chemistry. (n.d.). ¹³C nmr spectrum of cyclopropane. [Link]
-
DocBrown's Chemistry. (n.d.). Introductory note on the ¹³C NMR spectrum of propanoic acid. [Link]
-
DocBrown's Chemistry. (n.d.). Advanced Organic Chemistry: ¹³C NMR spectrum of 2-methylpropanoic acid. [Link]
-
Guangzhou Weibo Technology Co., Ltd. (n.d.). 2-acetylamino-3-cyclopropyl-propionic acid. [Link]
-
Reale, S., et al. (2013). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. Journal of Agricultural and Food Chemistry, 61(46), 10936–10942. [Link]
-
De Zolt, S., et al. (2013). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]
-
Stammer, C. H. (1982). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemistry and Biochemistry of Amino Acids, 14, 349-383. [Link]
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. 2-acetylamino-3-cyclopropyl-propionic acid [weeiboo.com]
- 3. researchgate.net [researchgate.net]
- 4. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of proteinogenic amino acid and starch labeling by 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Notes and Protocols for the Mass Spectrometric Characterization of Cyclopropylalanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cyclopropylalanine in Peptide Therapeutics
The incorporation of non-proteinogenic amino acids, such as cyclopropylalanine (Cpa), into peptide structures is a pivotal strategy in contemporary drug discovery.[1] This modification can significantly enhance the therapeutic potential of peptides by improving their metabolic stability, increasing bioavailability, and imposing unique conformational constraints that can lead to higher binding affinities and selectivities for their biological targets. Given these advantages, the precise and thorough characterization of cyclopropylalanine-containing peptides is paramount for both fundamental research and the quality control processes in pharmaceutical manufacturing.[1] Mass spectrometry (MS) stands as a cornerstone technology for the comprehensive analysis of these modified peptides, offering detailed insights into their molecular weight, amino acid sequence, and the integrity of the synthetic modifications.[1][2][3]
This document provides in-depth application notes and standardized protocols for the characterization of peptides containing cyclopropylalanine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Part 1: Foundational Principles and Key Considerations
Peptide Synthesis and Purification
Peptides incorporating cyclopropylalanine are typically synthesized via solid-phase peptide synthesis (SPPS).[1] Following synthesis, the crude peptide is cleaved from the solid support, often using a strong acid like trifluoroacetic acid (TFA).[4] Subsequent purification is critical to remove impurities such as truncated or incomplete peptides that can arise from the inherent inefficiencies of the coupling and deprotection reactions.[4] Preparative liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for this purpose, as it allows for the mass-based targeting and collection of the desired peptide.[4]
The Unique Nature of Cyclopropylalanine in Mass Spectrometry
The presence of the cyclopropyl group can influence the fragmentation behavior of the peptide during tandem mass spectrometry (MS/MS). While the fundamental principles of peptide fragmentation, primarily involving cleavage of the amide bonds to produce b- and y-ions for sequence deduction, still apply, the stability of the cyclopropyl moiety suggests it is less prone to facile neutral losses compared to more labile side chains.[1] However, the constrained nature of the cyclopropyl ring may introduce unique fragmentation pathways that require careful interpretation.
Part 2: Experimental Protocols
Protocol 1: General Sample Preparation for LC-MS/MS Analysis
Meticulous sample preparation is the bedrock of high-quality MS analysis, as the quality and reproducibility of sample extraction and preparation significantly impact the results from MS instruments.[1][5]
Objective: To prepare cyclopropylalanine-containing peptides for optimal analysis by LC-MS/MS.
Materials:
-
Lyophilized cyclopropylalanine-containing peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)[6]
-
Formic acid (FA) or Trifluoroacetic acid (TFA)[6]
-
Ammonium bicarbonate (for salt-sensitive analyses)[6]
Procedure:
-
Peptide Solubilization: Dissolve the lyophilized peptide in a solvent appropriate for electrospray ionization (ESI). A common and effective starting point is 0.1% formic acid in water.[1] This acidic environment promotes protonation of the peptide, which is favorable for positive-ion mode ESI.[1] For peptides that are difficult to dissolve, a small percentage of organic solvent like acetonitrile can be added.[6]
-
Concentration Adjustment: Dilute the peptide stock solution to a final concentration suitable for your LC-MS/MS system. This is typically in the low micromolar to nanomolar range (e.g., 1-10 µM).[1] The optimal concentration should be determined empirically to avoid detector saturation and ion suppression effects.[1][7]
-
Desalting (if necessary): Samples must be free of non-volatile salts (e.g., NaCl, K₂HPO₄) and organic buffers (e.g., TRIS, MES), as these can interfere with ionization and damage the mass spectrometer.[6] If the peptide synthesis or purification process introduced such contaminants, desalting using a C18 solid-phase extraction (SPE) cartridge is recommended.
-
Final Formulation: The ideal sample for direct injection is typically in a mixture of 50% water, 50% organic solvent (like acetonitrile), and 0.1% organic acid (like formic acid).[6] While TFA is common in HPLC, it can sometimes suppress ionization for low-concentration samples; formic or acetic acid may be preferable in such cases.[6]
Protocol 2: LC-MS/MS Analysis
The combination of liquid chromatography with tandem mass spectrometry allows for the separation of complex peptide mixtures and their subsequent detailed structural characterization.[1]
Objective: To separate the cyclopropylalanine-containing peptide from any remaining impurities and to acquire high-quality MS and MS/MS data.
Instrumentation and Reagents:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]
-
Tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) with an ESI source.[1]
-
Reversed-phase C18 column (analytical scale).[1]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[1]
Procedure:
-
LC Separation:
-
Gradient Elution: Employ a linear gradient from a low percentage of mobile phase B (e.g., 5%) to a higher percentage (e.g., 60%) over a suitable time frame (e.g., 30 minutes).[1] This gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Flow Rate: The flow rate will depend on the column dimensions, typically in the range of 200-400 µL/min for analytical columns.[1]
-
-
MS Analysis (Full Scan - MS1):
-
Acquire full scan mass spectra to determine the molecular weight of the eluting peptide.
-
Confirm the presence of the correct precursor ion (the protonated molecule, [M+H]⁺, or multiply charged ions like [M+2H]²⁺).
-
-
MS/MS Analysis (Fragmentation - MS2):
-
Precursor Ion Selection: Isolate the precursor ion of the cyclopropylalanine-containing peptide.
-
Fragmentation: Subject the isolated precursor ion to collision-induced dissociation (CID) or other fragmentation techniques like higher-energy collisional dissociation (HCD).[1]
-
Fragment Ion Detection: Acquire the tandem mass spectrum, which will contain the characteristic b- and y-ions.[1]
-
Part 3: Data Analysis and Interpretation
Sequence Verification through Fragmentation Analysis
The primary goal of MS/MS analysis is to confirm the amino acid sequence of the peptide. This is achieved by interpreting the fragmentation pattern.
-
b- and y-ions: Cleavage of the peptide amide bonds generates N-terminal b-ions and C-terminal y-ions.[1][8] By calculating the mass differences between consecutive ions in a series, the mass of the corresponding amino acid residue can be determined, thus confirming the sequence.
-
Cyclopropylalanine Residue: The mass of a cyclopropylalanine residue is 113.068 Da (monoisotopic). When analyzing the MS/MS spectrum, a mass difference corresponding to this value between adjacent b- or y-ions will confirm the position of the Cpa residue in the peptide sequence.
Identifying Potential Diagnostic Ions
While the literature on the specific fragmentation of cyclopropylalanine is limited, it is prudent to look for potential diagnostic ions.[1] These are fragment ions that are unique to the modified residue and can provide a rapid confirmation of its presence.[9][10][11] The stable cyclopropyl ring may lead to characteristic fragmentation patterns upon higher energy dissociation that could serve as diagnostic markers.
| Ion Type | Description | Utility |
| b-ions | N-terminal fragments resulting from amide bond cleavage. | Primary tool for N-terminal sequence determination. |
| y-ions | C-terminal fragments resulting from amide bond cleavage. | Primary tool for C-terminal sequence determination. |
| Internal Fragments | Fragments arising from two cleavages within the peptide backbone. | Can provide additional sequence confirmation. |
| Diagnostic Ions | Fragment ions specific to the cyclopropylalanine residue. | Rapid confirmation of the modification's presence. |
Part 4: Challenges and Advanced Considerations
Cyclic Peptides
The characterization of cyclic peptides containing cyclopropylalanine presents additional complexities.[12][13] In a cyclic peptide, there is no N- or C-terminus, and the initial fragmentation can occur at any amide bond, leading to a more complex MS/MS spectrum that may contain multiple ion series.[12][14] Furthermore, sequence scrambling events can occur, further complicating interpretation.[12] Specialized software and careful manual interpretation are often required for the de novo sequencing of cyclic peptides.[12][14]
Non-Targeted Identification
In some instances, the goal may be to identify unknown peptides containing non-proteinogenic amino acids from a complex mixture. This requires more advanced analytical strategies, potentially involving enzymatic screening and chiral amino acid analysis in conjunction with LC-MS/MS.[15]
Conclusion
The mass spectrometric characterization of cyclopropylalanine-containing peptides is a critical component of modern drug discovery and development. While the fundamental principles of peptide analysis by MS apply, the unique nature of this non-proteinogenic amino acid necessitates careful optimization of sample preparation, liquid chromatography, and mass spectrometry parameters.[1] The protocols and considerations outlined in this document provide a robust framework for achieving high-quality, reliable data for the comprehensive analysis of these important therapeutic molecules. Further investigation into the specific fragmentation pathways of cyclopropylalanine will continue to enhance the detailed structural elucidation of these modified peptides.[1]
References
-
G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]
-
Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]
-
Wojtkiewicz, M., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols in Protein Science, 105(1), e123. Available at: [Link]
- Sato, K., & Ukena, K. (2021). Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS.
-
Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS. Available at: [Link]
-
Mohimani, H., et al. (2011). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. ACS Chemical Biology, 6(1), 31-38. Available at: [Link]
-
Ng, J. L., et al. (2009). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Journal of Computational Biology, 16(8), 1135-1147. Available at: [Link]
-
Augstein, A., et al. (2019). A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. Metabolites, 9(11), 269. Available at: [Link]
-
Wang, Y., et al. (2022). Diagnostic ions guided 2D-locating strategy for characterization of chemical analogues in complex herbal medicines using liquid chromatography-ion mobility-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945. Available at: [Link]
- Stead, S. L., & Lu, L. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89.
-
PubMed. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]
-
Sidoli, S., & Garcia, B. A. (2017). Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications. Proteomes, 5(3), 18. Available at: [Link]
- Scott, N. E., et al. (2021). Experimentally determined diagnostic ions for identification of peptide glycotopes. Molecular & Cellular Proteomics, 20, 100085.
-
ResearchGate. (2015). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Retrieved from [Link]
- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.
-
PubMed Central. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved from [Link]
-
Nature. (n.d.). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Retrieved from [Link]
-
University of Alabama at Birmingham. (2011). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]
-
MDPI. (n.d.). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Retrieved from [Link]
-
PubMed. (n.d.). Development and Challenges of Cyclic Peptides for Immunomodulation. Retrieved from [Link]
-
ResearchGate. (n.d.). A peptide fragmentation. In a mass spectrometer a whole peptide (below).... Retrieved from [Link]
-
ResearchGate. (n.d.). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Retrieved from [Link]
-
PubMed. (n.d.). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gilson.com [gilson.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. massspec.unm.edu [massspec.unm.edu]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diagnostic ions guided 2D-locating strategy for characterization of chemical analogues in complex herbal medicines using liquid chromatography-ion mobility-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small Mass but Strong Information: Diagnostic Ions Provide Crucial Clues to Correctly Identify Histone Lysine Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchers.mq.edu.au [researchers.mq.edu.au]
- 12. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Challenges of Cyclic Peptides for Immunomodulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sequencing Cyclic Peptides by Multistage Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Non-targeted Identification of d-Amino Acid-Containing Peptides Through Enzymatic Screening, Chiral Amino Acid Analysis, and LC-MS | Springer Nature Experiments [experiments.springernature.com]
Application of N-Acetyl Cyclopropylalanine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The relentless pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic stability has led medicinal chemists to explore the vast chemical space of unnatural amino acids. Among these, N-acetyl cyclopropylalanine stands out as a unique building block that combines the conformational rigidity of a cyclopropane ring with the pharmacokinetic benefits of N-terminal acetylation. This guide provides an in-depth exploration of the application of N-acetyl cyclopropylalanine in medicinal chemistry, offering both the theoretical underpinnings and practical protocols for its utilization in drug discovery and development.
The Strategic Advantage of N-Acetyl Cyclopropylalanine in Drug Design
The incorporation of N-acetyl cyclopropylalanine into peptide or small molecule scaffolds offers a dual advantage, stemming from the distinct properties of its two key structural features: the cyclopropylalanine residue and the N-acetyl group.
1.1. The Cyclopropylalanine Moiety: A Conformational Lock
The cyclopropane ring, a three-membered carbocycle, imparts significant conformational constraints on the molecular backbone.[1] This rigidity is highly desirable in drug design as it can pre-organize a molecule into a bioactive conformation, leading to a more favorable entropic profile upon binding to its biological target.[1] This can translate to enhanced binding affinity and potency. Furthermore, the cyclopropyl group can act as a bioisostere for other chemical groups, offering a stable, non-metabolizable alternative that can improve a compound's metabolic profile. The unique electronic properties of the cyclopropane ring can also influence interactions with target proteins.[1]
1.2. N-Acetylation: A Shield Against Degradation
Peptides, in particular, are susceptible to rapid degradation by exopeptidases, which cleave amino acids from the N-terminus. N-terminal acetylation effectively caps this reactive site, rendering the peptide more resistant to enzymatic hydrolysis.[2] This modification can significantly extend the in-vivo half-life of a peptide therapeutic, a critical factor for achieving sustained therapeutic effect.[2]
The combination of these two features in N-acetyl cyclopropylalanine provides a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates.
Synthesis of N-Acetyl Cyclopropylalanine and its Derivatives
The synthesis of N-acetyl cyclopropylalanine can be approached in two primary ways: by acetylating the cyclopropylalanine amino acid to create a standalone building block, or by incorporating cyclopropylalanine into a peptide sequence followed by on-resin N-acetylation.
2.1. Synthesis of N-Acetyl-L-cyclopropylalanine Building Block
A common method for the N-acetylation of amino acids involves the use of acetic anhydride in an appropriate solvent.
Protocol 2.1: N-Acetylation of L-Cyclopropylalanine
-
Materials: L-cyclopropylalanine, Acetic Anhydride, Acetic Acid.
-
Procedure:
-
Dissolve L-cyclopropylalanine in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or chromatography.
-
Note: This protocol is a general guideline and may require optimization based on scale and specific laboratory conditions.
2.2. Solid-Phase Synthesis and On-Resin N-Acetylation
For peptide synthesis, it is often more efficient to incorporate the Fmoc-protected cyclopropylalanine amino acid into the growing peptide chain on a solid support, followed by N-terminal acetylation as the final step before cleavage from the resin.
Incorporation of N-Acetyl Cyclopropylalanine into Peptides
The steric bulk of the cyclopropyl group can present challenges during peptide coupling reactions. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure efficient and complete incorporation.
Workflow for Peptide Synthesis Incorporating N-Acetyl Cyclopropylalanine:
Caption: Workflow for Solid-Phase Peptide Synthesis of an N-Acetyl Cyclopropylalanine-containing Peptide.
Protocol 3.1: Solid-Phase Peptide Synthesis (SPPS) and N-Acetylation
-
Materials: Fmoc-protected amino acids, Fmoc-L-cyclopropylalanine, Rink Amide resin (or other suitable resin), Coupling reagents (e.g., HATU, HBTU), Base (e.g., DIPEA), Deprotection solution (e.g., 20% piperidine in DMF), Acetic anhydride, Cleavage cocktail (e.g., TFA/TIS/H2O), Solvents (DMF, DCM).
-
Procedure:
-
Swell the resin in DMF.
-
Perform standard Fmoc-SPPS cycles for the desired peptide sequence, coupling the amino acids sequentially.
-
For the incorporation of Fmoc-L-cyclopropylalanine, use a potent coupling reagent such as HATU to overcome steric hindrance. A double coupling strategy may be employed to ensure complete reaction.
-
After the final amino acid (cyclopropylalanine) is coupled and the N-terminal Fmoc group is removed, perform the N-acetylation step.
-
Treat the resin-bound peptide with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF.
-
Monitor the completion of the acetylation reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly to remove excess reagents.
-
Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the N-acetylated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Activating Species | Relative Efficiency for Hindered Coupling | Notes |
| HBTU/DIPEA | Benzotriazole-based | Good | Standard, cost-effective choice. |
| HATU/DIPEA | Aza-benzotriazole-based | Excellent | Higher reactivity, often preferred for difficult couplings. |
| DIC/HOBt | Carbodiimide/Benzotriazole | Moderate | Can be slower and may require longer reaction times. |
Biological Applications and Structure-Activity Relationship (SAR) Insights
While specific clinical candidates prominently featuring N-acetyl cyclopropylalanine are not yet widespread, the principles of its application can be inferred from related structures. The introduction of a cyclopropyl group has been explored in various therapeutic areas. For instance, cyclopropane-containing compounds have been investigated for their potential as antibacterial and antifungal agents.[3] The conformational constraint imposed by the cyclopropyl ring can be particularly beneficial in designing inhibitors of enzymes with well-defined binding pockets.
Hypothetical Signaling Pathway Modulation:
Caption: Hypothetical mechanism of an N-acetyl cyclopropylalanine-containing peptide acting as a receptor antagonist.
In structure-activity relationship (SAR) studies, N-acetyl cyclopropylalanine can serve as a valuable probe. By systematically replacing a natural amino acid with N-acetyl cyclopropylalanine, researchers can assess the impact of conformational restriction and enhanced stability at a specific position within a peptide sequence. This can provide crucial insights into the bioactive conformation and the key interactions required for biological activity.
Conclusion and Future Perspectives
N-acetyl cyclopropylalanine is a promising, albeit currently underutilized, building block in medicinal chemistry. The combination of conformational constraint and metabolic stabilization offers a compelling strategy for the design of novel therapeutics, particularly peptide-based drugs. As our understanding of the intricate relationship between molecular conformation and biological activity deepens, the strategic application of unique building blocks like N-acetyl cyclopropylalanine will undoubtedly play an increasingly important role in the development of the next generation of medicines. Further research into the synthesis of diverse N-acetyl cyclopropylalanine derivatives and their incorporation into a wider range of molecular scaffolds is warranted to fully exploit their therapeutic potential.
References
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(8), 6557-6605.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing Non-Proteinogenic Amino Acids. Chemical Reviews, 97(6), 2243-2266.
- Lax, R., et al. (1985). The synthesis of cyclopropane amino acids and peptides. EP0135429A1.
- North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Journal of Peptide Science, 6(7), 301-313.
- Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
- Ye, Y., et al. (2012). Design of protein congeners containing β-cyclopropylalanine. Molecular BioSystems, 8(9), 2468-2474.
- Zhang, L., & Tam, J. P. (1999). A new strategy for the synthesis of cyclic peptides by orthogonal solid-phase cyclization. Journal of the American Chemical Society, 121(14), 3311-3320.
- Gilon, C., et al. (1991). Backbone cyclization: a new method for conferring conformational constraint on peptides. Biopolymers, 31(6), 745-750.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,1′-Carbonyldiimidazole: a review of its synthetic applications. Chemical reviews, 96(2), 835-875.
- Sharma, A., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4038.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Sources
- 1. US3758690A - And use of such n-cyclopropyl compounds as hypotensives pharmaceutical compositions containing n-cyclopropyl-1-amino indanes - Google Patents [patents.google.com]
- 2. Synthesis of Chiral Alkenyl Cyclopropane Amino Acids for Incorporation into Stapled Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Conformationally Restricted Peptides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Rationale for Conformational Restriction in Peptide Drug Discovery
Linear peptides, despite their high specificity and biological activity, often face significant hurdles in therapeutic development. Their inherent flexibility leads to a high entropic penalty upon binding to their target, reducing affinity. Furthermore, this conformational freedom makes them susceptible to proteolytic degradation, resulting in poor pharmacokinetic profiles. To overcome these limitations, medicinal chemists employ various strategies to introduce conformational constraints, effectively pre-organizing the peptide into its bioactive conformation. This guide provides a detailed overview of the key techniques for synthesizing conformationally restricted peptides, complete with field-proven insights and step-by-step protocols. The aim is to equip researchers with the knowledge to rationally design and synthesize constrained peptides with improved stability, affinity, and selectivity.[1][2][3]
Core Principles of Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The foundation for synthesizing most conformationally restricted peptides is Solid-Phase Peptide Synthesis (SPPS). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The use of a solid support simplifies the purification process at each step, as excess reagents and by-products can be removed by simple filtration and washing. The two most common SPPS chemistries are Fmoc/tBu and Boc/Bzl, with the Fmoc/tBu strategy being predominant due to its milder deprotection conditions.[4][5]
Fundamental Workflow of Fmoc/tBu SPPS
The synthesis cycle involves the deprotection of the N-terminal Fmoc group with a weak base (e.g., piperidine), followed by the coupling of the next Fmoc-protected amino acid, which is activated by a coupling reagent (e.g., HATU, HBTU). This cycle is repeated until the desired linear peptide sequence is assembled.
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Techniques for Inducing Conformational Constraints
Several powerful techniques exist to cyclize or otherwise constrain a peptide's structure. The choice of method depends on the desired final structure, the peptide sequence, and the intended application.
Head-to-Tail Cyclization via Lactam Bridge Formation
This is one of the most common methods for creating cyclic peptides, where the N-terminus is linked to the C-terminus through an amide (lactam) bond. This can be performed either in solution after cleaving the linear peptide from the resin or directly on the solid support (on-resin cyclization). On-resin cyclization is often preferred as it minimizes intermolecular side reactions due to the pseudo-dilution effect.[6][7][8]
This protocol describes the synthesis of a head-to-tail cyclic peptide by anchoring the side chain of an amino acid (e.g., Asp or Glu) to the resin.
-
Resin Selection and Linear Peptide Synthesis:
-
Synthesize the linear peptide on a 2-chlorotrityl chloride (2-CTC) resin, which allows for cleavage of the peptide with intact side-chain protecting groups.
-
The first amino acid coupled to the resin will be the one whose side chain is used for anchoring (e.g., Fmoc-Asp-OAll or Fmoc-Glu-OAll).
-
Assemble the linear peptide sequence using standard Fmoc/tBu SPPS.
-
-
Selective Deprotection of the C-Terminus:
-
After assembly of the linear peptide, selectively remove the C-terminal allyl (All) protecting group using a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger like phenylsilane.
-
-
On-Resin Cyclization:
-
Following the deprotection of the C-terminus, remove the N-terminal Fmoc group.
-
Perform the on-resin cyclization using a suitable coupling reagent. A common choice is Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.[6][9] The reaction is typically allowed to proceed for 6-18 hours.[6]
-
-
Cleavage and Purification:
-
Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the cyclic peptide using mass spectrometry (MS) and analytical RP-HPLC.
-
Characterize the conformation using Nuclear Magnetic Resonance (NMR) spectroscopy.[10]
-
| Parameter | Value/Condition | Reference |
| Resin | 2-Chlorotrityl chloride | [5] |
| C-terminal Protection | Allyl (All) | [8] |
| Cyclization Reagent | PyBOP or HATU | [6][9] |
| Base | DIEA | [6] |
| Reaction Time | 6-18 hours | [6] |
Table 1: Key parameters for on-resin head-to-tail cyclization.
Side-Chain-to-Side-Chain Cyclization
This approach involves forming a covalent bond between the side chains of two amino acids within the peptide sequence. Common methods include the formation of lactam bridges (between an acidic and a basic amino acid side chain) and disulfide bonds (between two cysteine residues).
This protocol details the formation of a lactam bridge between the side chains of Asp/Glu and Lys/Orn.
-
Synthesis of the Linear Precursor:
-
Synthesize the linear peptide on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using Fmoc/tBu SPPS.
-
Incorporate the amino acids that will form the lactam bridge with orthogonally protected side chains. For example, use Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH. The allyl (All) and allyloxycarbonyl (Alloc) groups are orthogonal to the tBu-based side-chain protecting groups and can be removed selectively.[11][12]
-
-
Selective Side-Chain Deprotection:
-
Once the linear sequence is complete, selectively remove the All and Alloc protecting groups using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger.
-
-
On-Resin Cyclization:
-
Perform the intramolecular side-chain cyclization using a coupling reagent like HATU or PyBOP with a base such as DIEA in DMF. Microwave-assisted synthesis can significantly reduce the reaction time for this step.[4]
-
-
Final Deprotection and Cleavage:
-
Remove the N-terminal Fmoc group and cleave the peptide from the resin with simultaneous removal of the remaining side-chain protecting groups using a standard TFA cleavage cocktail.
-
-
Purification and Characterization:
-
Purify the cyclic peptide by RP-HPLC and characterize by MS and NMR.
-
Figure 2: Workflow for side-chain lactam bridge formation.
For peptides containing multiple cysteine residues, forming the correct disulfide bridges is crucial. This is achieved using orthogonal cysteine protecting groups that can be removed selectively.[11][12][13]
-
Selection of Orthogonal Cysteine Protecting Groups:
-
Choose a set of protecting groups that can be removed under different conditions. A common combination is Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu).[13]
-
Trt is removed by mild acid (e.g., TFA in the cleavage cocktail).
-
Acm is removed by oxidation with iodine.
-
tBu is stable to both mild acid and iodine and requires a specific reagent for removal (e.g., PhS(O)Ph/CH₃SiCl₃ in TFA).[14]
-
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide using Fmoc/tBu SPPS, incorporating the orthogonally protected cysteine residues at the desired positions.
-
-
Sequential Disulfide Bond Formation:
-
First Disulfide Bond: After cleaving the peptide from the resin (which also removes the Trt groups), the free thiols can be oxidized to form the first disulfide bond (e.g., by air oxidation at a basic pH or using DMSO).
-
Second Disulfide Bond: The Acm groups on the purified peptide are then removed with iodine in a suitable solvent (e.g., methanol/water), which simultaneously forms the second disulfide bond.
-
Third Disulfide Bond: If a third pair of cysteines protected with tBu is present, this final disulfide bond can be formed after removal of the tBu groups.
-
-
Purification and Characterization:
-
Purify the peptide after each disulfide bond formation step using RP-HPLC.
-
Confirm the correct disulfide connectivity using mass spectrometry (after enzymatic digestion) and NMR spectroscopy.
-
| Protecting Group | Removal Condition | Orthogonal To | Reference |
| Trityl (Trt) | Mild Acid (TFA) | Acm, tBu | [13][14] |
| Acetamidomethyl (Acm) | Iodine | Trt, tBu | [13][14] |
| tert-Butyl (tBu) | PhS(O)Ph/CH₃SiCl₃ | Trt, Acm | [14] |
Table 2: Common orthogonal protecting groups for cysteine.
Peptide Stapling
Peptide stapling involves the introduction of a covalent cross-link between two amino acid side chains to stabilize an α-helical conformation. This is often achieved through ring-closing metathesis (RCM) of two unnatural amino acids containing olefinic side chains.[15]
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide using Fmoc/tBu SPPS.
-
Incorporate two α,α-disubstituted unnatural amino acids with olefinic side chains at positions i and i+4 or i and i+7.
-
-
On-Resin Ring-Closing Metathesis (RCM):
-
Treat the resin-bound peptide with a Grubbs catalyst (e.g., Grubbs' first-generation catalyst) in an inert solvent like dichloromethane (DCM). The reaction is typically run for several hours.
-
-
Cleavage, Purification, and Characterization:
-
Cleave the stapled peptide from the resin and deprotect the side chains using a TFA cocktail.
-
Purify by RP-HPLC.
-
Characterize the product by MS and confirm the helical conformation using circular dichroism (CD) spectroscopy.[15]
-
"Click" Chemistry-Based Cyclization
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction that can be used for peptide cyclization. It involves the reaction between an azide and a terminal alkyne to form a stable triazole ring.[10][16][17]
-
Linear Peptide Synthesis:
-
Synthesize the linear peptide incorporating an azide-containing amino acid (e.g., azidohomoalanine) and an alkyne-containing amino acid (e.g., propargylglycine) at the desired positions.
-
-
On-Resin Cyclization:
-
Swell the resin in a suitable solvent (e.g., DCM).
-
Add a solution of a copper(I) source (e.g., CuBr or CuSO₄ with a reducing agent like sodium ascorbate), a ligand (e.g., THPTA), and a base (e.g., DIEA) in a solvent mixture like DMSO/water.[11][18]
-
Allow the reaction to proceed for 16-18 hours at room temperature.[11]
-
-
Cleavage, Purification, and Characterization:
-
Cleave, purify, and characterize the cyclic peptide as described in the previous protocols.
-
Figure 3: Workflow for "Click" Chemistry-based peptide cyclization.
Characterization and Quality Control: A Self-Validating System
The synthesis of a conformationally restricted peptide is not complete without rigorous characterization to confirm its identity, purity, and structure. This is essential for ensuring the reliability and reproducibility of biological data.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product and to purify it from by-products.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized peptide, providing evidence of successful cyclization and modification. Tandem MS (MS/MS) can be used for sequencing.[10][19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure of the peptide in solution, confirming the desired conformation.[10]
-
Circular Dichroism (CD) Spectroscopy: Particularly useful for assessing the secondary structure of peptides, such as the α-helicity of stapled peptides.[15][17]
Conclusion and Future Perspectives
The techniques described in this guide represent a powerful toolkit for the synthesis of conformationally restricted peptides. By constraining the flexible backbones of peptides, researchers can significantly improve their drug-like properties, leading to more potent and stable therapeutic candidates. Advances in synthetic methodologies, including the development of new orthogonal protecting groups and more efficient cyclization reactions, continue to expand the possibilities for creating novel and complex constrained peptide structures. The integration of computational design with these synthetic strategies will further accelerate the discovery and development of the next generation of peptide-based drugs.
References
-
Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. (2023). Int J Mol Sci, 25(1), 166. [Link]
-
Cyclisation strategies for stabilising peptides with irregular conformations. (2021). RSC Chem Biol, 2(3), 859-870. [Link]
-
Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. (2023). MDPI. [Link]
-
Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. GenScript. [Link]
-
Regioselective formation, using orthogonal cysteine protection, of an alpha-conotoxin dimer peptide containing four disulfide bonds. (2003). Org Lett, 5(16), 2955-7. [Link]
-
Orthogonal Protection of Peptides and Peptoids for Cyclization by the Thiol–Ene Reaction and Conjugation. The Journal of Organic Chemistry. [Link]
-
Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species. (2022). Mass Spectrom Rev, 41(6), 875-900. [Link]
-
Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System. (2023). MDPI. [Link]
-
Recent advances in peptide macrocyclization strategies. (2024). Chem Soc Rev, 53(2), 528-573. [Link]
-
Mass Spectrometric Analysis of Cyclic Peptides. (2017). Royal Society of Chemistry. [Link]
-
Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc.. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate. [Link]
-
On-resin head-to-tail cyclization of cyclotetrapeptides: Optimization of crucial parameters. (2004). J Pept Sci, 10(4), 218-28. [Link]
-
On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters. PubMed. [Link]
-
Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Biotage. [Link]
-
Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. CEM Corporation. [Link]
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2024). Molecules, 29(8), 1839. [Link]
-
Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. (2010). J Pept Sci, 16(12), 658-62. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
"Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". (2011). Curr. Protoc. Chem. Biol., 3, 153-162. [Link]
-
Recent advances in peptide macrocyclization strategies. (2024). Chemical Society Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. On-resin head-to-tail cyclization of cyclotetrapeptides: optimization of crucial parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. bachem.com [bachem.com]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein-Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. ijsra.net [ijsra.net]
- 19. researchgate.net [researchgate.net]
- 20. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclopropyl Ring: A Small Scaffold with a Large Impact on Drug Discovery
Application Notes and Protocols for the Strategic Use of Cyclopropyl Amino Acid Analogs
Authored by: A Senior Application Scientist
Abstract
The cyclopropyl group, the smallest of the carbocycles, has emerged as a powerful tool in modern medicinal chemistry. Its unique stereoelectronic properties, when incorporated into amino acid scaffolds, offer a compelling strategy to address many of the challenges encountered in drug discovery. This guide provides an in-depth exploration of the practical applications of cyclopropyl amino acid analogs, detailing their synthesis, incorporation into drug candidates, and the profound impact they have on pharmacological properties. We present not only the theoretical underpinnings but also detailed, field-proven protocols for their synthesis and use, aimed at researchers, scientists, and drug development professionals.
The Rationale for Cyclopropyl Amino Acid Analogs in Drug Design
The strategic incorporation of cyclopropyl amino acid analogs into peptides and small molecules is driven by the unique conformational and metabolic advantages conferred by the three-membered ring.[1]
-
Conformational Rigidity: The inherent strain in the cyclopropane ring significantly restricts the rotational freedom of the molecule.[2] This pre-organization of the molecule into a specific conformation can lead to a more favorable entropic contribution to binding affinity with the target protein.[3] By locking the molecule into its bioactive conformation, a significant increase in potency can be achieved.
-
Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This is attributed to the high C-H bond dissociation energy of the cyclopropane ring, making hydrogen atom abstraction, a common initial step in metabolism, more difficult.[4] This enhanced metabolic stability can lead to a longer in vivo half-life, reduced clearance, and potentially a lower required dose.[3]
-
Improved Pharmacokinetic Properties: The introduction of a cyclopropyl moiety can favorably modulate a drug's physicochemical properties. It can increase lipophilicity, which may enhance membrane permeability and oral bioavailability. Furthermore, the rigid structure can help shield susceptible peptide bonds from proteolytic degradation, a major hurdle in the development of peptide-based therapeutics.[3]
-
Vectorial Orientation of Substituents: The defined geometry of the cyclopropane ring allows for precise, three-dimensional positioning of functional groups, enabling the optimization of interactions with the target protein's binding pocket.
Synthesis of Cyclopropyl Amino Acid Analogs
The synthesis of enantiomerically pure cyclopropyl amino acid analogs is a critical step in their application. Both chemical and biocatalytic methods have been developed to provide access to these valuable building blocks.
Biocatalytic Synthesis of (S)-Cyclopropylglycine
Biocatalysis offers a green and highly stereoselective route to chiral amino acids. The following protocol details the synthesis of (S)-cyclopropylglycine using a whole-cell biocatalyst expressing a bifunctional enzyme with reductive amination and coenzyme regeneration activities.[1]
Protocol 1: Biocatalytic Synthesis of (S)-Cyclopropylglycine
Part A: Preparation of Potassium Cyclopropylglyoxylate
-
Dissolve cyclopropylmethyl ketone (20 g, 237.8 mmol) and sodium carbonate (290 mg, 2.72 mmol) in 132 mL of water in a suitable reaction vessel.
-
Heat the solution to 50 °C.
-
Slowly add a 1.2 L aqueous solution of KMnO₄ (39.6 g, 250.4 mmol) dropwise over 10 hours, maintaining the temperature at 50 °C.
-
After the addition is complete, continue to stir the reaction mixture for an additional 4 hours at 50 °C.
-
Quench the excess KMnO₄ by the careful addition of 3.5% H₂O₂ until the purple color disappears.
-
Filter the mixture to remove the MnO₂ precipitate.
-
Concentrate the filtrate in vacuo to a solid residue.
-
Recrystallize the solid from methanol to yield potassium cyclopropylglyoxylate.
Part B: Biocatalytic Reductive Amination
-
Prepare a 500 mL reaction medium of 100 mM PBS, pH 8.0.
-
To the reaction medium, add 0.8 M potassium cyclopropylglyoxylate, 2.4 M ammonium formate, and 0.6 mM NAD⁺.
-
Add 7.5 g/L of lyophilized E. coli cells expressing the bifunctional enzyme.
-
Incubate the reaction in a 2 L conical flask at 40 °C with continuous shaking at 125 rpm.
-
Maintain the pH between 8.0 and 8.5 by the periodic addition of 5 M NaOH.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 6 hours.
Part C: Product Isolation and Purification
-
Upon completion, terminate the reaction by adding trichloroacetic acid to precipitate the proteins.
-
Heat the mixture to 80-100 °C, then cool to room temperature.
-
Filter the mixture through activated carbon to remove the precipitated proteins.
-
Apply the filtrate to a cation exchange resin (e.g., 001 × 7).
-
Elute the product with 14% ammonium hydroxide.
-
Concentrate the eluent using a rotary evaporator to obtain (S)-cyclopropylglycine.
-
Confirm the enantiomeric excess (>99%) by chiral HPLC analysis.[1]
Diagram 1: Biocatalytic Synthesis of (S)-Cyclopropylglycine Workflow
Caption: Workflow for the biocatalytic synthesis of (S)-cyclopropylglycine.
Chemical Synthesis of Fmoc-1-aminocyclopropane-1-carboxylic acid
For incorporation into peptides using solid-phase peptide synthesis (SPPS), the amino acid must be N-terminally protected, typically with a fluorenylmethyloxycarbonyl (Fmoc) group.
Protocol 2: Synthesis of Fmoc-1-aminocyclopropane-1-carboxylic acid
This protocol is adapted from established methods for the synthesis of 1-aminocyclopropane-1-carboxylic acid and its subsequent Fmoc protection.[5]
Part A: Synthesis of 1-Aminocyclopropane-1-carboxylic acid
-
In a round-bottom flask, combine nitroacetate and 1,2-dihaloethane (e.g., 1,2-dibromoethane) in a suitable solvent such as dichloromethane.
-
Add an inorganic weak base, such as potassium carbonate, to catalyze the alkylation and cyclization reaction.
-
Reflux the reaction mixture at 80-120 °C, monitoring the progress by thin-layer chromatography (TLC).
-
Once the cyclization is complete, perform a nitro reduction. This can be achieved using a variety of methods, such as catalytic hydrogenation (H₂, Pd/C) or reduction with a metal like zinc or iron in an acidic medium.
-
Following the reduction of the nitro group to an amine, perform ester hydrolysis using a base such as sodium hydroxide.
-
Neutralize the reaction mixture with an acid (e.g., glacial acetic acid) to a pH of 6-7 to precipitate the crude 1-aminocyclopropane-1-carboxylic acid.
-
Purify the crude product by recrystallization from 95% ethanol to obtain high-purity 1-aminocyclopropane-1-carboxylic acid.
Part B: Fmoc Protection
-
Dissolve 1-aminocyclopropane-1-carboxylic acid in a 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) in acetone.
-
Cool the amino acid solution in an ice bath and slowly add the Fmoc-OSu solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield Fmoc-1-aminocyclopropane-1-carboxylic acid as a white solid.[6]
Incorporation of Cyclopropyl Amino Acids into Peptides via SPPS
The unique conformational constraints imposed by cyclopropyl amino acids make them valuable tools for modulating the secondary structure and stability of peptides.[6] The following is a general protocol for the incorporation of an Fmoc-protected cyclopropyl amino acid into a peptide sequence using manual solid-phase peptide synthesis (SPPS).
Protocol 3: SPPS with Fmoc-Cyclopropyl Amino Acid
This protocol assumes a standard Fmoc/tBu strategy on a rink amide resin for the synthesis of a C-terminally amidated peptide.
Materials:
-
Rink amide resin
-
Fmoc-protected amino acids (including the desired Fmoc-cyclopropyl amino acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) piperidine in DMF (deprotection solution)
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF for 1 hour in a SPPS reaction vessel.[7]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).[8]
-
-
Amino Acid Coupling (for standard amino acids):
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and HCTU in DMF.
-
Add 6-10 equivalents of DIPEA to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 30-60 minutes.
-
Drain the coupling solution and wash the resin with DMF (3 times).[8]
-
-
Incorporation of Fmoc-Cyclopropyl Amino Acid:
-
Follow the same procedure as in step 3, using the Fmoc-protected cyclopropyl amino acid.
-
Note: Due to the potential for steric hindrance, it is advisable to extend the coupling time to 2 hours or perform a double coupling to ensure a high coupling efficiency.[8] A colorimetric test (e.g., Kaiser test) can be performed to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
-
Chain Elongation: Repeat steps 2 and 3 (or 4 for the cyclopropyl residue) for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether. . Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.
Diagram 2: Solid-Phase Peptide Synthesis Cycle
Caption: Inhibition of HCV replication by cyclopropyl-containing protease inhibitors.
AZD6703: A p38α MAP Kinase Inhibitor
AZD6703 is a clinical-stage inhibitor of p38α mitogen-activated protein (MAP) kinase, a key enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β. [9]The inhibition of p38α kinase is a promising therapeutic strategy for the treatment of inflammatory diseases like rheumatoid arthritis.
In the development of AZD6703, the replacement of an N-methoxy group with an N-cyclopropyl group was a critical optimization step. [9]The sp² character of the cyclopropyl group was found to enhance the hydrogen-bonding characteristics of the adjacent amide NH, leading to improved potency. [9]This highlights how the subtle electronic effects of the cyclopropyl ring can be exploited to fine-tune drug-target interactions.
Table 2: Comparative Potency of p38α Kinase Inhibitors [9]
| Compound | Moiety | p38α IC₅₀ (nM) |
|---|---|---|
| Analog | N-methyl | >1000 |
| Analog | N-ethyl | 250 |
| AZD6703 | N-cyclopropyl | 16 |
Conclusion
Cyclopropyl amino acid analogs are a versatile and powerful class of building blocks in drug discovery. Their ability to confer conformational rigidity, enhance metabolic stability, and improve pharmacokinetic properties makes them an invaluable tool for medicinal chemists. The detailed protocols provided in this guide for their synthesis and incorporation into peptides, along with the illustrative case studies, underscore their practical utility. As our understanding of the subtle interplay between molecular structure and biological activity continues to grow, the strategic application of cyclopropyl amino acid analogs is poised to play an even more significant role in the development of the next generation of therapeutics.
References
-
Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. [Link]
-
The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. ResearchGate. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Grazoprevir. Wikipedia. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Telaprevir/boceprevir era: From bench to bed and back. PMC. [Link]
-
In Vitro Antiviral Activity and Resistance Profile of the Next-Generation Hepatitis C Virus NS3/4A Protease Inhibitor Glecaprevir. PMC. [Link]
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Glecaprevir And Pibrentasvir Monograph for Professionals. Drugs.com. [Link]
-
Natural products modulating MAPK for CRC treatment: a promising strategy. Frontiers. [Link]
-
Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. ResearchGate. [Link]
-
Natural products targeting the MAPK-signaling pathway in cancer: overview. PMC. [Link]
-
Anti-Inflammatory Effect of Protopine through MAPK and NF-κB Signaling Regulation in HepG2 Cell. MDPI. [Link]
-
comparison of partition coefficient (log p) of drugs: computational and experimental data study. ResearchGate. [Link]
-
Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research. [Link]
- Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
-
Metabolism of cyclopropyl groups. Hypha Discovery. [Link]
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating the Synthesis of Peptides with 2-Acetylamino-3-cyclopropylpropionic Acid
Welcome to our dedicated technical support center for researchers, chemists, and drug development professionals incorporating the novel amino acid, 2-Acetylamino-3-cyclopropylpropionic acid (Ac-β-Cpa), into their peptide synthesis workflows. The unique structural features of Ac-β-Cpa, namely the N-terminal acetyl group and the bulky β-cyclopropyl side chain, offer exciting possibilities for modulating peptide conformation and stability. However, these same features introduce specific challenges during synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and achieve successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when using this compound in my peptide synthesis?
A1: The primary challenges stem from two key structural features of Ac-β-Cpa:
-
Steric Hindrance: The β-cyclopropyl group is a bulky side chain that can significantly hinder the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain, or vice-versa. This steric bulk can lead to slow and incomplete coupling reactions.
-
Racemization: N-acetylated amino acids are particularly prone to racemization during the activation step of the carboxyl group.[1][2] This occurs through the formation of an intermediate called an azlactone, which can easily lose its stereochemical integrity.[1]
-
Hydrophobicity: The cyclopropyl and acetyl moieties increase the hydrophobicity of the amino acid, which can contribute to aggregation of the growing peptide chain on the solid support, further impeding reaction efficiency.
Q2: Can I use standard coupling reagents for incorporating Ac-β-Cpa?
A2: While standard carbodiimide reagents like DCC or DIC can be attempted, they are often insufficiently reactive to overcome the steric hindrance of Ac-β-Cpa, leading to low coupling yields.[3] It is highly recommended to start with more potent in-situ activating reagents such as aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP).[3] These reagents form highly reactive esters that are more effective at acylating sterically hindered amines.
Q3: How does the N-acetyl group affect the synthesis strategy?
A3: The N-acetyl group serves as the permanent protecting group for the α-amino functionality of the cyclopropyl-containing amino acid. This has several implications:
-
No N-terminal Protecting Group Removal: You will not perform an N-terminal deprotection step (e.g., with piperidine for Fmoc or TFA for Boc) after coupling Ac-β-Cpa.
-
Mimicking Native Proteins: N-terminal acetylation is a common post-translational modification in eukaryotic proteins.[4] Incorporating an N-acetylated amino acid can therefore result in a peptide that more closely mimics a native protein structure, potentially enhancing its biological activity and stability against aminopeptidases.[4]
-
Charge Neutralization: The acetylation neutralizes the positive charge typically present at the N-terminus of a peptide at physiological pH. This can influence the peptide's overall solubility, isoelectric point, and interaction with biological targets.
Q4: What is the best way to introduce Ac-β-Cpa into my peptide sequence?
A4: this compound is typically introduced as a building block during solid-phase peptide synthesis (SPPS). You would use it in the same manner as any other protected amino acid in your synthesis cycle, with the key difference being the omission of the subsequent N-terminal deprotection step.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency or Incomplete Reaction
This is the most common issue encountered when working with Ac-β-Cpa, primarily due to steric hindrance.
dot
Caption: Troubleshooting workflow for low coupling efficiency.
Causality and Recommended Actions:
| Potential Cause | Explanation | Recommended Protocol |
| Insufficient Reagent Potency | Standard coupling reagents like DCC/DIC may not generate a sufficiently reactive activated species to overcome the steric barrier of the β-cyclopropyl group. | Upgrade to a more potent coupling reagent. Use HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered couplings.[3] For extremely difficult cases, consider the use of COMU or conversion of the carboxylic acid to an acyl fluoride. |
| Suboptimal Reaction Kinetics | Steric hindrance slows down the reaction rate, and standard coupling times may be insufficient. | Increase reaction time and/or temperature. Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight. Gentle heating (e.g., to 40-50°C) can also be beneficial, but must be balanced against the increased risk of racemization. Microwave-assisted SPPS can be a highly effective alternative to accelerate slow couplings.[3] |
| Incomplete Reaction after a Single Coupling | Due to the challenging nature of the coupling, a single exposure to the activated amino acid may not be enough to drive the reaction to completion. | Perform a double coupling. After the initial coupling reaction, drain the reaction vessel and add a fresh solution of the activated Ac-β-Cpa to the resin for a second coupling cycle. |
| Poor Solvation and Peptide Aggregation | The growing peptide chain, especially if it contains other hydrophobic residues, can aggregate on the resin, making the N-terminal amine less accessible. | Improve solvation. Switch from DMF to N-methylpyrrolidone (NMP), which has superior solvating properties. For particularly problematic sequences, using a solvent mixture such as DMF/DCM (1:1) or adding a small percentage of DMSO can help disrupt aggregation.[5] |
Issue 2: Racemization of the Ac-β-Cpa Residue
N-acetylated amino acids are highly susceptible to racemization during activation.
dot
Caption: Key factors in preventing racemization.
Causality and Recommended Actions:
| Potential Cause | Explanation | Recommended Protocol |
| Azlactone Formation | The N-acetyl group can participate in the formation of a planar 5(4H)-oxazolone (azlactone) intermediate upon carboxyl activation. The α-proton of this intermediate is acidic and can be easily removed by base, leading to racemization.[1] | Use racemization suppressing additives. Always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in your coupling cocktail. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. |
| Excessive or Strong Base | The base used for activation (e.g., DIPEA) can promote racemization by facilitating the deprotonation of the azlactone intermediate. | Careful selection and stoichiometry of the base. Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Use the minimum amount of base necessary for the reaction to proceed efficiently. Some studies have shown that using a weaker base like N-methylmorpholine (NMM) can reduce racemization, although this may come at the cost of a slower coupling rate. For highly sensitive couplings, pyridine has been shown to reduce racemization with certain coupling reagents.[1] |
| Prolonged Activation Time | The longer the activated Ac-β-Cpa exists in solution before coupling, the greater the opportunity for racemization. | Minimize pre-activation time. Add the coupling reagents to the Ac-β-Cpa solution immediately before adding it to the resin-bound peptide. |
Issue 3: Difficult Purification of the Final Peptide
The hydrophobicity of Ac-β-Cpa can lead to aggregation and poor solubility of the final peptide, complicating purification by HPLC.
Causality and Recommended Actions:
| Potential Cause | Explanation | Recommended Protocol |
| Peptide Aggregation | The final, deprotected peptide may be poorly soluble in standard HPLC mobile phases, leading to broad peaks, poor recovery, or even precipitation on the column. | Modify HPLC conditions. Use a mobile phase with a higher organic content (e.g., acetonitrile or isopropanol) and consider the addition of a small amount of an organic acid like formic acid or TFA to disrupt aggregation. In some cases, adding a denaturant like guanidinium hydrochloride to the sample before injection can be beneficial. |
| Co-elution with Deletion Sequences | If coupling of Ac-β-Cpa was inefficient, the crude product will contain deletion sequences that may have similar retention times to the desired product, making separation difficult. | Optimize the synthesis. The best solution for difficult purification is to optimize the synthesis to maximize the yield of the target peptide and minimize impurities. Revisit the troubleshooting steps for low coupling efficiency. |
Experimental Protocols
Protocol 1: Double Coupling of Ac-β-Cpa using HATU
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, prepare the activation solution:
-
Ac-β-Cpa (4 equivalents relative to resin loading)
-
HATU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
Dissolve in a minimal amount of DMF.
-
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activation solution to the resin and allow the coupling reaction to proceed for 2 hours.
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
Repeat steps 2-5 for the second coupling.
-
After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) and proceed to the next step in your synthesis.
Protocol 2: Racemization Suppression during Coupling
-
In a separate vessel, dissolve Ac-β-Cpa (3 equivalents) and HOBt (3 equivalents) or Oxyma (3 equivalents) in DMF.
-
Add your chosen coupling reagent (e.g., DIC, 3 equivalents) to this solution and mix for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected, resin-bound peptide.
-
Add a minimal amount of base (e.g., DIPEA, 6 equivalents) to the reaction vessel.
-
Allow the coupling to proceed for the desired time.
-
Wash the resin as per your standard protocol.
By understanding the unique challenges posed by this compound and implementing these targeted troubleshooting strategies and protocols, researchers can successfully incorporate this valuable building block into their synthetic peptides, paving the way for new discoveries in peptide-based therapeutics and chemical biology.
References
- Young, J., Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.
- (2023).
- CD Formulation.
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Greenfield, N. J., et al. (1993).
- Greenfield, N. J., et al. The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and alpha alpha-tropomyosin. PMC - NIH.
- Pennington, M. W., & Byrnes, M. E. (2025). Procedures to Improve Difficult Couplings.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- (2022). N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. NIH.
- Chen, F. M. F., & Benoiton, N. L. (1988). Racemization of acylamino acids and the carboxy‐terminal residue of peptides. Sci-Hub.
- Chen, F. M. F., & Benoiton, N. L. (1988). Racemization of acylamino acids and the carboxy-terminal residue of peptides.
- The synthesis of cyclopropane amino acids and peptides.
- Greenfield, N. J., et al. (2025). The effect of N-terminal acetylation on the structure of an N-terminal tropomyosin peptide and αα-tropomyosin | Request PDF.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
- D'Hondt, M., et al.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
- (2022). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- Introduction to Peptide Synthesis. PMC - NIH.
- SYNTHESIS AND MOLECULAR IMPRINTING OF PEPTIDE NUCLEIC ACIDS. JKU ePUB.
- Practical N-to-C peptide synthesis with minimal protecting groups. PMC - PubMed Central.
- Problematic sequences in the synthesis of G-protein peptides. PubMed.
- Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.
Sources
- 1. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. peptide.com [peptide.com]
Technical Support Center: Optimization of N-Acetyl Amino Acid Deprotection
Welcome to the technical support resource for the optimization of deprotection steps for N-acetylated amino acids. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of N-acetyl group removal. This guide is structured to address specific experimental challenges you may encounter and to answer fundamental questions regarding methodology.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is designed to help you resolve specific problems encountered during the deprotection process.
Question: My N-acetyl deprotection reaction is incomplete or proceeding very slowly. What are the likely causes and how can I fix it?
Answer: Incomplete deprotection is a common hurdle, often stemming from several factors. The N-acetyl amide bond is notoriously stable, and its cleavage can be sluggish.
-
Causality & Solution:
-
Insufficient Reagent/Catalyst: The stoichiometry of your acid or base may be inadequate to drive the reaction to completion, especially if the substrate itself has buffering capacity.
-
Action: Gradually increase the equivalents of the acid or base. For base-catalyzed reactions, ensure your catalyst (e.g., sodium methoxide) has not degraded from improper storage. Use fresh or properly stored reagents.[1]
-
-
Inadequate Reaction Time or Temperature: These reactions are often slow at room temperature.
-
Steric Hindrance: The environment around the N-acetyl group can impede reagent access.
-
Action: This may require switching to a more potent deprotection method or accepting longer reaction times and elevated temperatures.[1]
-
-
Poor Solvent Choice: The solubility of your substrate and the efficacy of the reagent are highly dependent on the solvent system.
-
-
Self-Validating System: Always monitor reaction progress diligently using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][4] Spot the reaction mixture alongside your starting material to visually confirm its consumption.[1] This prevents premature workup and helps optimize reaction time.
Question: I'm observing significant byproduct formation or degradation of my starting material. What's going wrong?
Answer: The formation of byproducts is typically a sign that the reaction conditions are too harsh for your specific molecule.[1]
-
Causality & Solution:
-
Cleavage of Other Protecting Groups: The strongly acidic or basic conditions required for N-acetyl removal are often incompatible with other common protecting groups. For example, tert-butyl (Boc) based ethers and esters are labile to strong acids, while Fmoc and many ester-based groups are labile to bases.[2][5]
-
Action: This is a problem of orthogonality. The ideal solution is to redesign the synthetic route using an orthogonal protecting group strategy.[1] If this is not possible, you must switch to a milder, more chemoselective deprotection method.
-
-
Peptide Bond Cleavage: In peptide synthesis, the harsh conditions for removing a terminal N-acetyl group can lead to non-specific cleavage of internal peptide bonds, reducing the yield of your desired product.[6]
-
Action: Avoid prolonged exposure to high temperatures and strong acids/bases. An alcoholytic deacetylation (e.g., trifluoroacetic acid in methanol) has been shown to offer better selectivity for deacetylation over peptide bond cleavage in some cases.[6]
-
-
Racemization: Amino acids, particularly those with chiral centers, are susceptible to epimerization under strong basic or acidic conditions, especially with prolonged heating.
-
Question: How can I selectively deprotect the N-acetyl group in the presence of other sensitive functionalities like O-acetyl groups?
Answer: Achieving chemoselectivity is a primary challenge because the amide bond of an N-acetyl group is generally less reactive than the ester bond of an O-acetyl group.
-
Causality & Solution:
-
Reactivity Differences: Standard basic hydrolysis (e.g., NaOMe in MeOH) will rapidly cleave O-acetyl esters before affecting the N-acetyl amide.[8] This is the basis for many selective O-deacetylation protocols. Selectively removing the N-acetyl group is far more difficult.
-
Enzymatic Specificity: The most powerful tools for this transformation are enzymes. Certain acylases or amidohydrolases can exhibit exquisite specificity for N-acetyl groups while leaving O-acetyl esters untouched.[7][9]
-
Action: Screen a panel of commercially available enzymes (e.g., Acylase I from Aspergillus melleus) to find one that is active on your substrate.[7] While this requires optimization of pH, temperature, and buffer conditions, it offers unparalleled selectivity.
-
-
Specialized Reagents: Certain advanced reagents have been developed for chemoselective N-deacetylation.
-
Action: Schwartz's reagent (zirconocene hydrochloride) has been demonstrated to selectively remove N-acetyl groups from nucleosides in the presence of O-acetyl groups under mild, neutral conditions.[3][10][11] Another reported method involves thionyl chloride and pyridine, which proceeds via chlorination and hydrolysis.[12][13] These methods are potent but require careful handling and optimization for each specific substrate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-acetyl deprotection, and how do I choose the right one?
The choice of method is dictated entirely by the stability of your substrate and the presence of other functional groups.
Caption: Decision flowchart for selecting an N-acetyl deprotection method.
Summary of Methods:
| Method | Reagents & Typical Conditions | Pros | Cons & Substrate Compatibility |
| Acidic Hydrolysis | 6-12 M HCl or H₂SO₄ in H₂O/EtOH, reflux.[2] | Inexpensive, powerful, effective for robust molecules. | Harsh conditions can cleave acid-labile groups (Boc, Trt, tBu ethers) and peptide bonds. Risk of racemization.[1][2] |
| Basic Hydrolysis | 2-6 M NaOH or KOH in H₂O/EtOH, reflux.[2] | Potent, effective for robust molecules. | Harsh conditions can cleave base-labile groups (Fmoc, esters) and cause racemization.[1][2] |
| Alcoholytic Method | Trifluoroacetic acid (TFA) in Methanol (1:1), 40-50°C, 2-3 days.[6] | Can offer better selectivity against peptide bond cleavage compared to aqueous acid. | Still strongly acidic and requires long reaction times. May not be suitable for all sequences.[6] |
| Enzymatic Deprotection | Acylases (e.g., Acylase I) in aqueous buffer, physiological pH and temperature.[7] | Extremely mild and highly chemoselective. No racemization. Environmentally friendly.[7][14] | Enzyme may not accept the substrate. Requires screening and optimization. Can be more expensive. |
| Specialized Reagents | Schwartz's Reagent (Cp₂ZrHCl) in anhydrous THF, room temp.[3] Thionyl Chloride (SOCl₂) & Pyridine in 1,2-dichloroethane.[12] | Mild, neutral conditions. Highly chemoselective for N-acetyl groups. | Reagents can be expensive, air/moisture sensitive, and require specific expertise and careful handling.[10][12] |
Q2: How can I effectively monitor the progress of my deprotection reaction?
Consistent monitoring is the key to optimizing any reaction. It prevents running the reaction for too long (increasing side products) or too short (incomplete conversion).
-
Thin Layer Chromatography (TLC): This is the quickest and most common method for qualitative monitoring at the bench.[1]
-
Principle: The product (free amine) will have a different polarity than the starting material (N-acetylated compound) and thus a different Rf value. The free amine can often be visualized with a ninhydrin stain.
-
Procedure: Spot a baseline of your starting material on a silica plate. As the reaction progresses, take small aliquots, quench them if necessary, and spot them on the plate. Develop the plate in an appropriate solvent system. The disappearance of the starting material spot and the appearance of a new product spot indicates progress.[1]
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method.[4][15]
-
Principle: Provides precise data on the percentage of starting material converted to product, as well as the formation of any impurities.
-
Procedure: Develop a separation method (typically reversed-phase for peptides) that resolves your starting material, product, and expected byproducts. Inject aliquots from the reaction over time to generate a kinetic profile.[4]
-
-
Mass Spectrometry (MS): Can be used to confirm the identity of the product by verifying its molecular weight. It is often coupled with HPLC (LC-MS) for comprehensive analysis.[4]
Q3: What is the underlying mechanism of acidic and basic hydrolysis of the N-acetyl amide bond?
Understanding the mechanism helps explain why harsh conditions are often necessary.
-
Acid-Catalyzed Hydrolysis:
-
Protonation: The carbonyl oxygen of the amide is protonated by the strong acid. This makes the carbonyl carbon much more electrophilic.
-
Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.
-
Elimination: The C-N bond cleaves, releasing the free amine (as its ammonium salt) and acetic acid. The final protonation of the nitrogen makes it a good leaving group and drives the reaction.
-
-
Base-Catalyzed Hydrolysis (Saponification):
-
Nucleophilic Attack: A hydroxide ion (a strong nucleophile) directly attacks the carbonyl carbon of the amide. This step is generally slow for amides compared to esters, requiring higher temperatures.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, ejecting the amide anion (⁻NHR), which is a very poor leaving group. This is the rate-limiting step and explains the need for harsh conditions.
-
Acid-Base Reaction: The amide anion immediately deprotonates the newly formed acetic acid in a rapid, irreversible acid-base reaction, which drives the equilibrium towards the products.
-
Experimental Protocols
Protocol 1: General Procedure for Acidic Hydrolysis
This protocol is suitable for robust molecules without acid-sensitive functional groups.
-
Setup: Dissolve the N-acetylated amino acid or peptide in a 1:1 mixture of 6 M HCl and an appropriate co-solvent like ethanol or dioxane to ensure solubility.[2]
-
Reaction: Heat the mixture to reflux (typically 80-110°C) in a flask equipped with a condenser.
-
Monitoring: Periodically take aliquots, neutralize with a base (e.g., NaHCO₃), and analyze by TLC or HPLC to monitor the disappearance of the starting material.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting crude product, which will be the hydrochloride salt of the amine, can be purified by recrystallization or chromatography.
Protocol 2: General Procedure for Basic Hydrolysis (Saponification)
This protocol is suitable for robust molecules without base-sensitive functional groups.
-
Setup: Dissolve the N-acetylated compound in a suitable solvent such as an ethanol/water mixture.[2]
-
Reaction: Add 2-4 equivalents of a strong base (e.g., NaOH or KOH) and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.[1] Be vigilant for signs of racemization or degradation with prolonged heating.
-
Workup: After completion, cool the reaction mixture. Carefully neutralize with an acid (e.g., 1 M HCl) to a neutral pH.
-
Purification: Extract the product with an appropriate organic solvent. The aqueous layer will contain sodium acetate. Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Workflow Visualization
Caption: A generalized experimental workflow for N-acetyl group deprotection.
References
-
Bergman, T., & Jörnvall, H. (1997). Optimized alcoholytic deacetylation of N-acetyl-blocked polypeptides for subsequent Edman degradation. Analytical Biochemistry, 252(1), 131-136. [Link]
-
Organic Chemistry Portal. (n.d.). Acetyl Protection. common-conditions/acetyl-protection. [Link]
-
LookChem. (n.d.). What is Deprotection of Acetyl Groups. LookChem Resources. [Link]
-
Pourceau, G., & Agrofoglio, L. A. (2016). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. Molecules, 21(7), 833. [Link]
-
Cao, Y., Du, D., & Yang, X. (2012). Deprotection of acetyl group on amino group with thionyl chloride and pyridine. Agricultural Science & Technology, 13(1), 26-28. [Link]
-
Zhang, W., & Li, Y. (2024). Regioselective Deacetylation in Nucleosides and Derivatives. Chemistry – An Asian Journal, e202400360. [Link]
-
Cao, Y., et al. (2012). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. [Link]
-
van den Tweel, W. J., & van der Lugt, J. P. (2008). Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. Journal of Molecular Catalysis B: Enzymatic, 54(3-4), 67-71. [Link]
-
Pourceau, G., & Agrofoglio, L. A. (2016). N-deacetylation of protected pyrimidine and purine nucleosides, promoted by Schwartz's reagent. ResearchGate. [Link]
-
Yang, E. (2017). How to deprotect O-Acetly's effectively in presence of a N-Fmoc in basic conditions? ResearchGate. [Link]
-
Yuqing, C., et al. (2012). Deprotection of acetyl group on amino group with thionyl chloride and pyridine. Semantic Scholar. [Link]
-
Reddit r/Chempros community. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Basak, A., & Jones, J. B. (1991). Removal of N-acetyl groups from blocked peptides with acylpeptide hydrolase. Stabilization of the enzyme and its application to protein sequencing. European Journal of Biochemistry, 196(3), 679-685. [Link]
-
Bhat, S. J., et al. (2013). Chemoselective N-Deacetylation under Mild Conditions. Organic & Biomolecular Chemistry, 12(2). [Link]
-
Scilit. (2008). Enzyme-catalysed deprotection of N-acetyl and N-formyl amino acids. Journal of Molecular Catalysis B: Enzymatic, 54(3-4), 67-71. [Link]
- Plagens, H. (1991). Deblocking amino terminal N-acetyl serine and N-acetyl threonine residues in peptides and proteins to allow sequencing.
-
Muraoka, S., et al. (2014). Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. Molecular & Cellular Proteomics, 13(10), 2753-2764. [Link]
-
Zarándi, M., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15159-15167. [Link]
-
Yong, K. W., et al. (2017). Oxidative Deamination of N-Acetyl Neuraminic Acid: Substituent Effects and Mechanism. The Journal of Organic Chemistry, 82(19), 10178-10197. [Link]
-
Comin, M. J., et al. (2018). A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. Tetrahedron, 74(38), 5373-5380. [Link]
-
Guízar-González, R., et al. (2017). Efficient and green approach for the complete deprotection of O-acetylated biomolecules. ResearchGate. [Link]
-
Karaman, R., & Levison, B. (2016). Is there a procedure that I can use to remove the N-terminal acetylation on a peptide and increase the solubility? ResearchGate. [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Resources. [Link]
-
ResearchGate. (2012). Removing an acetyl group from NH? ResearchGate. [Link]
-
ResearchGate. (n.d.). deprotection of various amino acids in the presence of other labile groups. ResearchGate. [Link]
-
Bhat, K., & Kumar, S. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 653-661. [Link]
-
Bogdanov, S. (2003). Current status of analytical methods for the detection of residues in bee products. Apiacta, 38, 190-197. [Link]
-
Nishimura, O., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 11(7), 415-421. [Link]
-
Gőz, M. G., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55, 821-831. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimized alcoholytic deacetylation of N-acetyl-blocked polypeptides for subsequent Edman degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acetyl group for proper protection of β-sugar-amino acids used in SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deprotection of acetyl group on amino group with thionyl chloride and pyridine [agris.fao.org]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Removal of N-acetyl groups from blocked peptides with acylpeptide hydrolase. Stabilization of the enzyme and its application to protein sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijper.org [ijper.org]
Technical Support Center: Purification Strategies for Peptides Containing Cyclopropylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclopropylalanine-containing peptides. The incorporation of the non-proteinogenic amino acid cyclopropylalanine (Cpa) is a valuable strategy in modern drug discovery to enhance metabolic stability and confer unique conformational constraints.[1] However, these desirable properties can introduce challenges during purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of purifying these unique peptides.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of cyclopropylalanine-containing peptides, offering explanations and actionable solutions.
Question: My cyclopropylalanine-containing peptide is showing poor peak shape (tailing or fronting) during RP-HPLC. What's causing this and how can I fix it?
Answer:
Poor peak shape in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a common issue, often exacerbated by the unique properties of cyclopropylalanine.
Underlying Causes:
-
Secondary Ionic Interactions: The amphoteric nature of peptides means they possess both acidic and basic groups. At certain pH values, these charged groups can interact with residual free silanols on the silica-based stationary phase, leading to peak tailing.[2]
-
Conformational Heterogeneity: The rigid cyclopropyl group can induce stable secondary structures in the peptide. If the peptide exists in multiple conformational states that interconvert slowly on the chromatographic timescale, it can result in broadened or split peaks.
-
On-Column Aggregation: The increased hydrophobicity imparted by the cyclopropylalanine residue can promote peptide aggregation on the column, especially at high concentrations, leading to peak tailing and potential column fouling.
Solutions:
-
Optimize Mobile Phase pH:
-
Low pH (Acidic Conditions): Using an acidic mobile phase, typically with 0.1% trifluoroacetic acid (TFA), is the standard approach for peptide purification.[3][4] This protonates the carboxylate groups, minimizing ionic interactions with the stationary phase and generally leading to sharper peaks.[2]
-
High pH (Basic Conditions): For some peptides, particularly those that are poorly soluble at low pH, switching to a basic mobile phase (e.g., using ammonia or ammonium bicarbonate) can improve peak shape and resolution.[2] It's crucial to use a pH-stable column for this approach.
-
-
Adjust Mobile Phase Modifiers:
-
Alternative Ion-Pairing Agents: If TFA doesn't resolve the issue, consider other ion-pairing agents like formic acid (FA) or heptafluorobutyric acid (HFBA).[4] HFBA, being a stronger ion-pairing agent, can increase retention and may improve selectivity.
-
Organic Solvent: Acetonitrile is the most common organic modifier.[1][3] However, trying other solvents like methanol or isopropanol can alter selectivity and potentially improve peak shape.
-
-
Vary Chromatographic Conditions:
-
Temperature: Increasing the column temperature can enhance mass transfer and reduce viscosity, often leading to sharper peaks. It can also help disrupt secondary structures.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although this will also increase run times.
-
Gradient Slope: A shallower gradient can improve the separation of closely eluting impurities and may improve peak shape.[4]
-
Question: I'm having difficulty separating my target cyclopropylalanine peptide from a closely eluting impurity. What strategies can I employ to improve resolution?
Answer:
The main challenge in peptide purification lies in the structural similarity between the target peptide and its impurities.[5] The presence of cyclopropylalanine can sometimes make these separations even more challenging.
Underlying Causes:
-
Similar Hydrophobicity: The impurity may be a deletion sequence or a peptide with a minor modification that results in a hydrophobicity very close to that of the target peptide.
-
Co-elution: The chosen chromatographic conditions may not be optimal for resolving the two species.
Solutions:
-
Orthogonal Purification Techniques: Combining different purification methods based on different separation principles is a powerful strategy.
-
Ion-Exchange Chromatography (IEX) followed by RP-HPLC: This is a highly effective two-dimensional approach.[6][7] IEX separates peptides based on their net charge, which can resolve impurities that have a similar hydrophobicity but a different charge state from the target peptide.[5][8][9] This is particularly useful for separating modifications like deamidation or acetylation.[7] Introducing a cation-exchange chromatography (CIEX) step before RP-HPLC can significantly reduce the impurity burden and enhance the final purity.[8][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC that separates compounds based on their hydrophilicity. It can be a valuable tool for peptides that are either too hydrophilic or too hydrophobic for good retention and separation on RP-HPLC columns.
-
-
Optimize RP-HPLC Selectivity:
-
Change Stationary Phase: If you are using a C18 column, switching to a different stationary phase like C8, C4, or phenyl can alter the selectivity of the separation.[11] The choice of stationary phase is critical for achieving the desired selectivity.[11]
-
Modify Mobile Phase: As mentioned previously, changing the pH, ion-pairing agent, or organic solvent can significantly impact selectivity.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the purification of cyclopropylalanine-containing peptides.
1. How does the incorporation of cyclopropylalanine affect the hydrophobicity of a peptide?
The cyclopropyl group is a small, cyclic aliphatic hydrocarbon. Its inclusion in a peptide sequence generally increases the overall hydrophobicity of the molecule.[12][] The degree of this increase depends on the specific amino acid sequence and the position of the cyclopropylalanine residue. This increased hydrophobicity is a key factor to consider when developing a purification strategy, as it will directly influence the peptide's retention time in RP-HPLC.[3]
2. What is the recommended starting point for developing an RP-HPLC purification method for a novel cyclopropylalanine-containing peptide?
A good starting point for a novel peptide is to use a standard C18 reversed-phase column with a linear gradient of water and acetonitrile, both containing 0.1% TFA.[1][3]
Experimental Protocol: Initial RP-HPLC Method Development
| Parameter | Recommendation |
| Column | C18, 5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% (v/v) TFA in water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Gradient | 5-60% Mobile Phase B over 30 minutes |
| Flow Rate | 1.0 mL/min for a 4.6 mm ID analytical column |
| Detection | UV at 210-220 nm |
| Temperature | Ambient or 30-40 °C |
This initial run will provide information about the peptide's retention time and the complexity of the crude mixture, which will guide further optimization.
3. Are there any stability concerns for the cyclopropyl group during purification?
The cyclopropyl group is generally stable under the acidic conditions commonly used for RP-HPLC (e.g., 0.1% TFA).[1] However, prolonged exposure to very harsh acidic or basic conditions should be avoided if possible, although specific stability data for a particular peptide should be determined empirically.
4. Can I use flash chromatography for the initial purification of my cyclopropylalanine peptide?
Yes, reversed-phase flash chromatography can be a useful technique for an initial, rapid purification of crude peptides to remove the majority of impurities before a final high-resolution RP-HPLC polishing step.[14]
5. How can I remove TFA from my purified peptide?
Trifluoroacetic acid (TFA) is a common ion-pairing agent in RP-HPLC, but it can be cytotoxic and may interfere with subsequent biological assays.[3] Standard methods for TFA removal include:
-
Lyophilization: Several rounds of lyophilization from a dilute acetic acid solution (e.g., 0.1 M) or water can reduce TFA levels.
-
Ion Exchange: Passing the purified peptide through an appropriate ion-exchange resin can effectively remove TFA.
-
Dialysis/Buffer Exchange: For larger peptides, dialysis or buffer exchange into a TFA-free buffer is a viable option.
Visualizing Purification Strategies
Workflow for Troubleshooting Peptide Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. bachem.com [bachem.com]
- 4. renyi.hu [renyi.hu]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blob.phenomenex.com [blob.phenomenex.com]
- 8. bio-works.com [bio-works.com]
- 9. benthamscience.com [benthamscience.com]
- 10. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Troubleshooting Aggregation in Cyclopropyl-Containing Peptide Synthesis
Welcome to the technical support center for scientists and researchers engaged in the synthesis of peptides incorporating cyclopropyl-containing amino acids. The unique structural and conformational properties of these non-canonical amino acids can introduce significant challenges, most notably peptide aggregation during solid-phase peptide synthesis (SPPS). This guide provides in-depth, question-and-answer-based troubleshooting strategies to address these specific issues, grounded in mechanistic principles and validated protocols.
Introduction: The Double-Edged Sword of Cyclopropyl Moieties
The incorporation of cyclopropyl-containing amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties. The cyclopropyl group's rigid, three-membered ring structure imparts conformational constraints on the peptide backbone.[1][2] This can lead to improved metabolic stability by preventing proteolytic hydrolysis, enhanced receptor binding affinity, and better control over secondary structure.[2][3][4][5]
However, these same conformational restrictions can also promote the formation of stable secondary structures, such as β-sheets, on the solid support.[6] These structures can lead to intermolecular hydrogen bonding between peptide chains, causing them to aggregate and precipitate on the resin.[7][8][9][10][11][12] This on-resin aggregation is a primary cause of synthesis failure, leading to incomplete acylation and deprotection steps, truncated sequences, and low yields of the desired peptide.[9][10][11][12]
This guide will walk you through the diagnosis and resolution of common aggregation-related problems in the synthesis of these challenging peptides.
Frequently Asked Questions & Troubleshooting Guides
Question 1: My synthesis is sluggish, and I'm observing incomplete couplings and deprotections. How can I confirm if aggregation is the cause?
Answer:
Sluggish or incomplete reactions are classic symptoms of on-resin aggregation.[10] The formation of intermolecular β-sheets causes the peptide-resin matrix to collapse, physically blocking reagents from accessing the reactive N-terminus of the growing peptide chain.[13]
Several diagnostic methods can help you confirm aggregation:
-
Visual Inspection of the Resin: A key indicator of aggregation is the failure of the peptide-resin to swell properly.[10] You may observe the resin bed shrinking or clumping together, especially after the addition of solvents.
-
Kaiser Test (for Fmoc-SPPS): While a useful tool, the Kaiser test can be misleading in cases of severe aggregation. The inaccessibility of the N-terminus can lead to a false-negative result (a yellow or faint blue color), suggesting a complete coupling when, in fact, the reaction has stalled.
-
Trial Cleavage and Mass Spectrometry Analysis: Cleaving a small sample of the peptide from the resin and analyzing it by mass spectrometry is a definitive way to diagnose aggregation. The presence of significant amounts of truncated sequences corresponding to the point where the synthesis began to fail is a strong indicator of an aggregation-induced stall.
Question 2: What are the primary drivers of aggregation when incorporating cyclopropyl amino acids?
Answer:
The aggregation of cyclopropyl-containing peptides is a multifactorial issue, primarily driven by two interconnected phenomena:
-
Backbone-Backbone Hydrogen Bonding: The rigid conformation imposed by the cyclopropyl group can pre-organize the peptide backbone into a β-strand-like structure.[14] This facilitates the formation of highly stable intermolecular hydrogen bonds between adjacent peptide chains on the resin, leading to the formation of insoluble β-sheet aggregates.[7][8][15][16][17]
-
Hydrophobic Collapse: Cyclopropyl groups are inherently hydrophobic.[18] When multiple cyclopropyl-containing residues or other hydrophobic amino acids are present in a sequence, they can drive a process known as "hydrophobic collapse."[19][20][21] In this process, the hydrophobic side chains cluster together to minimize their contact with the polar synthesis solvent, further promoting the collapse of the peptide-resin matrix and exacerbating aggregation.[19][21]
The interplay between these two forces creates a challenging synthesis environment where the growing peptide chains become poorly solvated and inaccessible to reagents.
Question 3: I've confirmed aggregation is occurring. What are the most effective strategies to overcome this issue?
Answer:
Overcoming aggregation requires a multi-pronged approach aimed at disrupting the intermolecular forces holding the peptide chains together. Here are several field-proven strategies, ranging from simple modifications to more advanced techniques:
Strategy 1: Optimizing Synthesis Conditions
These are often the first line of defense and can be implemented with relative ease:
-
Solvent Choice: The choice of solvent is critical for maintaining good solvation of the peptide-resin. While DMF is the standard solvent for SPPS, switching to or incorporating more polar, aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can significantly improve solvation and disrupt aggregation.[6][10][22] A "magic mixture" of DCM/DMF/NMP (1:1:1) has also been shown to be effective for hydrophobic sequences.[6]
-
Elevated Temperature: Performing coupling reactions at a higher temperature (e.g., 50-75°C) can provide the necessary energy to break up aggregated structures and increase the kinetic energy of the reactants, leading to more efficient couplings.[10]
-
Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN, to the synthesis solvents can disrupt the hydrogen-bonding network that stabilizes β-sheet structures.[10]
| Parameter | Standard Condition | Recommended Modification for Aggregation | Rationale |
| Solvent | DMF | NMP, 25% DMSO in DMF, or "Magic Mixture" | Improves solvation of the peptide-resin complex.[6][10][22] |
| Temperature | Room Temperature | 50-75°C | Increases reaction kinetics and disrupts aggregates.[10] |
| Additives | None | 0.1-0.5 M LiCl or KSCN | Chaotropic agents that interfere with hydrogen bonding.[10] |
Strategy 2: Modifying the Peptide Backbone
For particularly challenging sequences, internal modifications to the peptide backbone can be highly effective at preventing aggregation:
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides (derived from serine or threonine) at specific points in the sequence acts as a "kink" in the peptide backbone, disrupting the formation of regular secondary structures like β-sheets.[10][22][23] These are commercially available and can be incorporated using standard coupling protocols.
-
Backbone Protection with Hmb/Dmb Groups: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protecting groups on the backbone amide nitrogen of a residue can physically block the sites of intermolecular hydrogen bonding.[10][22][23] These groups are introduced as pre-formed dipeptides and are removed during the final TFA cleavage.
Strategy 3: Advanced Synthesis Platforms and Reagents
-
Low-Loading Resins: High resin loading can exacerbate aggregation by increasing the proximity of peptide chains.[22][23] Switching to a lower loading resin (e.g., 0.1-0.3 mmol/g) increases the distance between chains, reducing the likelihood of intermolecular interactions.
-
PEG-Based Resins: Resins with polyethylene glycol (PEG) grafts, such as TentaGel or NovaSyn® TG, offer improved swelling properties in a wider range of solvents and can help to better solvate aggregating sequences.[22]
-
Solubilizing Tags: For extremely difficult sequences, the temporary attachment of a hydrophilic tag, such as a hexaarginine "ArgTag," to the C-terminus of the peptide can prevent aggregation by inducing a helical structure and improving overall solubility.[13] This tag is then enzymatically removed after synthesis.[13]
Question 4: Can you provide a step-by-step protocol for incorporating a pseudoproline dipeptide to mitigate aggregation?
Answer:
Certainly. Here is a general protocol for the incorporation of a pseudoproline dipeptide using standard Fmoc-SPPS chemistry.
Experimental Protocol: Incorporation of a Pseudoproline Dipeptide
-
Sequence Analysis: Identify a suitable position for the insertion of the pseudoproline dipeptide. Typically, this is within the aggregating region of the peptide and involves a serine or threonine residue that will form the pseudoproline.
-
Dipeptide Selection: Choose the appropriate Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide corresponding to your sequence.
-
Standard Deprotection: Perform the standard Fmoc deprotection of the N-terminus of the growing peptide chain on the resin (e.g., 20% piperidine in DMF).
-
Coupling of the Pseudoproline Dipeptide:
-
Dissolve the pseudoproline dipeptide (1.5-3 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HBTU, HATU) in DMF or NMP.
-
Add a tertiary amine base (e.g., DIPEA, 4-6 equivalents).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Washing: Thoroughly wash the peptide-resin with DMF, DCM, and isopropanol to remove any excess reagents and byproducts.
-
Continue Synthesis: Proceed with the synthesis of the remainder of the peptide sequence using your standard protocol. The pseudoproline moiety will be converted back to the native serine or threonine residue during the final TFA cleavage.[10]
Question 5: How does the choice of cyclopropyl amino acid stereochemistry impact aggregation?
Answer:
The stereochemistry of the cyclopropyl amino acid can have a profound impact on the conformational preferences of the peptide backbone and, consequently, its propensity to aggregate. The cis/trans relationship of the substituents on the cyclopropane ring dictates the bond angles and torsional strains within the peptide backbone.[1]
While a detailed prediction for every possible isomer is complex, it is reasonable to assume that different stereoisomers will favor different backbone dihedral angles. Some of these may be more conducive to the formation of extended β-sheet structures than others. Therefore, if you are experiencing severe aggregation with one particular stereoisomer of a cyclopropyl amino acid, it may be worthwhile to synthesize the peptide with an alternative stereoisomer to see if this alleviates the problem.
Visualizing the Problem and Solutions
Diagram 1: The Mechanism of On-Resin Aggregation
Caption: Inter-chain hydrogen bonding leads to aggregation and blocks reagent access.
Diagram 2: Troubleshooting Workflow for Aggregation
Caption: A logical progression for troubleshooting aggregation in SPPS.
References
-
Gordon, D. B., et al. (2003). Probing the Role of Backbone Hydrogen Bonding in β-Amyloid Fibrils with Inhibitor Peptides Containing Ester Bonds at Alternate Positions. Biochemistry, 42(2), 475-485. [Link]
-
Gnanakaran, S., et al. (2010). Computational Backbone Mutagenesis of Aβ Peptides: Probing the Role of Backbone Hydrogen Bonds in Aggregation. The Journal of Physical Chemistry B, 114(38), 12536-12545. [Link]
-
GenScript. (n.d.). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Cyclopropylglycine Derivatives. Retrieved from [Link]
-
Gnanakaran, S., et al. (2010). Computational Backbone Mutagenesis of Aβ Peptides: Probing the Role of Backbone Hydrogen Bonds in Aggregation. The Journal of Physical Chemistry B, 114(38), 12536-12545. [Link]
-
Mishra, R. K., et al. (1998). The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. Journal of Medicinal Chemistry, 41(15), 2821-2830. [Link]
-
Gordon, D. B., et al. (2003). Probing the role of backbone hydrogen bonding in beta-amyloid fibrils with inhibitor peptides containing ester bonds at alternate positions. Biochemistry, 42(2), 475-85. [Link]
-
Krchňák, V., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. [Link]
-
Eildal, J. N., et al. (2013). Probing the Role of Backbone Hydrogen Bonds in Protein-Peptide Interactions by Amide-To-Ester Mutations. Journal of the American Chemical Society, 135(35), 12998-13007. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Paradis-Bas, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]
-
Krchňák, V., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. [Link]
-
Wikipedia. (n.d.). Hydrophobic collapse. Retrieved from [Link]
-
Oh, D., et al. (2012). Conformational restriction by steric effects due to the structural characteristics of cyclopropane. ResearchGate. [Link]
-
Goudreau, N., et al. (2012). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic letters, 14(7), 1854-1857. [Link]
-
Krchňák, V., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. Semantic Scholar. [Link]
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
-
Tantry, S. J., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]
-
Tantry, S. J., et al. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]
-
Daidone, I., et al. (2016). Hydrophobic effect versus electrostriction in the collapse and closure of the peptide. ResearchGate. [Link]
-
Kulesza, A., et al. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(44), 7859-7870. [Link]
-
Al-Tel, T. H. (2021). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. ResearchGate. [Link]
-
Krchňák, V., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. [Link]
-
Limal, D., et al. (1998). Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein. International journal of peptide and protein research, 52(2), 147-56. [Link]
-
American Peptide Society. (2023). Taming Aggregation. Retrieved from [Link]
-
Lapidus, L. J., et al. (2007). Protein Hydrophobic Collapse and Early Folding Steps Observed in a Microfluidic Mixer. Biophysical Journal, 93(1), 218-224. [Link]
-
Chemistry LibreTexts. (2021). 5.3: Hydrophobic Collapse. Retrieved from [Link]
-
GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [iro.uiowa.edu]
- 8. Computational backbone mutagenesis of Aβ peptides: Probing the role of backbone hydrogen bonds in aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. experts.arizona.edu [experts.arizona.edu]
- 13. Taming Aggregation - Research [americanpeptidesociety.org]
- 14. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Probing the role of backbone hydrogen bonding in beta-amyloid fibrils with inhibitor peptides containing ester bonds at alternate positions. | Profiles RNS [profiles.uchicago.edu]
- 17. Probing the role of backbone hydrogen bonds in protein-peptide interactions by amide-to-ester mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 19. Hydrophobic collapse - Wikipedia [en.wikipedia.org]
- 20. Protein Hydrophobic Collapse and Early Folding Steps Observed in a Microfluidic Mixer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 23. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Refining Coupling Conditions for Sterically Hindered Amino Acids
Introduction
The synthesis of peptides incorporating sterically hindered amino acids—such as α,α-disubstituted residues (e.g., Aib), N-methylated backbones, or β-branched amino acids (e.g., Val, Ile)—presents one of the most significant challenges in modern peptide chemistry.[1][2] The bulky nature of these residues physically obstructs the approach of the nucleophilic amine to the activated carboxylic acid, dramatically slowing reaction kinetics.[3][4] This can lead to incomplete couplings, the accumulation of deletion sequences, and ultimately, low yields and impure products.[1][5]
This technical support guide provides a comprehensive framework for troubleshooting and optimizing these difficult couplings. It is designed for researchers, chemists, and drug development professionals seeking to enhance the efficiency and success rate of their peptide synthesis protocols. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Coupling Failures
This section is formatted to address specific issues encountered during synthesis in a direct question-and-answer format.
Issue 1: My standard coupling protocol is failing or resulting in low yields.
Symptom: Qualitative tests (e.g., Isatin, Chloranil for secondary amines like Proline) indicate the presence of unreacted free amines after the coupling step.[4][6] Mass spectrometry (MS) analysis of the crude peptide reveals significant deletion sequences corresponding to the failed coupling site.[4]
Potential Cause A: Inefficient Coupling Reagent
Rationale: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), while effective for many routine couplings, are often insufficiently potent for sterically demanding reactions.[3][7] Their mechanism proceeds through a moderately reactive O-acylisourea intermediate that may not be able to overcome the high activation energy barrier imposed by steric hindrance.
Recommended Solution & Rationale: Upgrade to a more powerful in-situ activating reagent. These reagents convert the carboxylic acid to a highly reactive ester, facilitating nucleophilic attack by the hindered amine.[8]
-
Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These are often the first choice for difficult couplings.[6][9] HATU, for instance, reacts with the carboxylic acid to form a highly reactive OAt-ester.[8][10] The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is superior to the standard HOBt due to the electron-withdrawing effect of the pyridine nitrogen, which makes it a better leaving group and provides anchimeric assistance, accelerating the reaction.[8][10] COMU is a newer generation reagent based on OxymaPure, offering comparable efficiency to HATU but with improved safety and solubility profiles, avoiding the potentially explosive HOBt/HOAt derivatives.[10][11]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents also generate highly reactive esters and are known for high coupling efficiency with a low risk of racemization.[8][9] PyAOP is particularly effective as it also generates the highly reactive OAt-ester.[8] Note that phosphonium salt solutions in DMF have moderate stability and should be used within a couple of days, whereas uronium salts are generally more stable.[8]
-
Acyl Fluoride Formation (e.g., TFFH, BTFFH): For extremely hindered couplings, such as Aib-Aib or couplings to N-methylated residues, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[3][10][12] The small size of the fluoride leaving group minimizes steric clash during the aminolysis step, making it an ideal approach when other methods fail.[10][13]
Potential Cause B: Insufficient Reaction Kinetics (Time & Temperature)
Rationale: Steric hindrance fundamentally slows down the rate of reaction.[3] A protocol optimized for standard amino acids may simply not provide enough time or energy for a difficult coupling to proceed to completion.
Recommended Solution & Rationale:
-
Perform a "Double Coupling": After the initial coupling reaction, drain the vessel and re-expose the resin to a fresh solution of activated amino acid and reagents.[2][3][4] This second exposure helps drive the reaction to completion by Le Châtelier's principle.
-
Increase Reaction Time: Extend the coupling duration, for example, from 1-2 hours to 4 hours or even overnight.[3]
-
Elevate the Temperature: Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier.[6] This can be done with conventional heating blocks (e.g., 35-50°C) or, more efficiently, with microwave irradiation.[14][15][16]
-
Utilize Microwave-Assisted Peptide Synthesis (MA-SPPS): Microwave energy offers rapid and uniform heating, dramatically reducing reaction times for difficult couplings from hours to minutes.[17][18][19] It is particularly effective for sequences prone to aggregation and for incorporating hindered residues like Aib and N-methylated amino acids.[17][20]
Potential Cause C: Peptide Aggregation on the Solid Support
Rationale: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) and aggregate.[2][21] This aggregation can physically block the N-terminal amine, preventing it from reacting with the incoming activated amino acid, even with a potent coupling reagent.[6] This is a sequence-dependent issue, not just residue-specific.[14]
Recommended Solution & Rationale:
-
Optimize the Solvent System: Standard SPPS solvents like DMF may not be optimal for disrupting aggregation. N-Methyl-2-pyrrolidone (NMP) has better solvating properties for growing peptide chains.[3] In difficult cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]
-
Incorporate "Kink-Inducing" Moieties (Pseudoproline Dipeptides): Inserting a pseudoproline dipeptide (a reversibly protected Ser or Thr residue that forms a proline-like ring) into the sequence introduces a "kink" that disrupts the formation of inter-chain hydrogen bonds responsible for β-sheet aggregation.[2][22] The native structure is restored during the final cleavage.
Frequently Asked Questions (FAQs)
Q1: Why are α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid) so difficult to couple? The primary challenge is the severe steric hindrance caused by the gem-dimethyl group on the α-carbon.[23] This bulkiness shields both the carboxylic acid from activation and the N-terminal amine (once incorporated) from subsequent coupling reactions, making Aib-Aib linkages particularly formidable.[1][24]
Q2: What is the functional difference between uronium/aminium and phosphonium reagents? Both are highly efficient in-situ activating reagents.[8] The main differences lie in their by-products and stability. Phosphonium reagents (like PyBOP) produce a phosphine oxide by-product.[9] Uronium/aminium reagents (like HBTU, HATU) generate a urea derivative.[8] A key practical difference is the stability of their solutions; uronium reagents are exceptionally stable in DMF, making them ideal for automated synthesizers, while phosphonium reagents should be prepared fresh.[8]
Q3: When should I absolutely consider using microwave synthesis? Microwave synthesis should be a primary consideration for any sequence known to be "difficult."[18] This includes peptides containing multiple hindered residues (Aib, N-methyl), long sequences (>30 amino acids) prone to aggregation, and any coupling that fails or proceeds slowly under conventional conditions.[2][19] The rapid heating provided by microwaves can overcome kinetic barriers that are insurmountable at room temperature.[16][17][25]
Q4: How can I reliably detect an incomplete coupling involving a secondary amine like Proline? The standard Kaiser test, which detects primary amines, will give a false negative for N-terminal proline.[6] Instead, use the Isatin Test or Chloranil Test , which are specifically designed to detect secondary amines and will produce a characteristic color (e.g., blue/green for isatin) if the N-terminal proline is unreacted.[4][6]
Data Summary & Reagent Comparison
Table 1: Performance Comparison of Coupling Reagents for Hindered Couplings
| Reagent Class | Example Reagent | Relative Reactivity | Key Advantages | Potential Issues & Considerations |
| Carbodiimides | DCC, DIC | Low to Moderate | Cost-effective; good for routine synthesis.[13] | Often insufficient for hindered residues; can cause racemization without additives (HOBt, Oxyma).[3][11] |
| Phosphonium Salts | PyBOP, PyAOP | High | High coupling efficiency with low racemization.[9] PyAOP generates highly reactive OAt-esters.[8] | More expensive; by-products can be hazardous; solutions in DMF are less stable.[8][13] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU, COMU | Very High | Considered the gold standard for difficult couplings.[1][6] Form highly reactive esters.[8] Solutions are very stable.[8] | Can cause guanidinylation of the N-terminus if excess reagent is used, though this is less of a concern with modern protocols.[6] |
| Fluorinating Agents | TFFH, BTFFH | Exceptionally High | Forms acyl fluorides, which are ideal for overcoming extreme steric hindrance due to the small leaving group.[10][12] | Reagents must be handled under anhydrous conditions.[3] |
Key Experimental Protocols & Workflows
Diagram 1: Troubleshooting Workflow for Incomplete Coupling
Caption: A logical workflow for troubleshooting and resolving incomplete coupling reactions.
Protocol 1: Double Coupling of a Sterically Hindered Amino Acid (Using HATU)
This protocol is recommended as a first-line optimization when a standard single coupling fails.
-
Resin Preparation: Following standard N-terminal Fmoc deprotection, wash the resin-bound peptide thoroughly with DMF (5 x 1 min).
-
First Coupling - Activation: In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF. Allow pre-activation to proceed for 1-5 minutes.[3]
-
First Coupling - Reaction: Add the activated amino acid solution to the resin. Allow the coupling reaction to proceed for 45-60 minutes.
-
Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min).
-
Second Coupling: Immediately prepare a fresh solution of activated amino acid as described in Step 2.
-
Second Coupling - Reaction: Add the fresh solution to the resin and allow the reaction to proceed for another 45-60 minutes.
-
Final Wash & Monitoring: Drain the vessel and wash the resin thoroughly with DMF (5x). Perform an appropriate qualitative test (e.g., Isatin) to confirm the absence of free amines.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium/phosphonium reagents fail, such as Aib-Aib couplings.[24]
-
Acyl Fluoride Formation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.
-
Add a fluorinating agent (e.g., TFFH or BTFFH, 1.2 equivalents) and a suitable base like DIPEA (3 equivalents).[12] Stir at room temperature for 15-30 minutes to form the acyl fluoride.
-
Coupling Reaction: Add the solution containing the acyl fluoride directly to the deprotected, resin-bound amine.
-
Allow the reaction to proceed for 1-4 hours. For exceptionally difficult couplings, heating (e.g., 80°C) may be required.[12]
-
Wash: Drain and wash the resin thoroughly with DMF and DCM.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem. (n.d.).
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
- Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methylated Amino acids - Benchchem. (n.d.).
- Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.).
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. (n.d.).
- Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed. (2013).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.).
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (2015).
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024).
- Microwave heating in solid-phase peptide synthesis - Luxembourg Bio Technologies. (n.d.).
- Technical Support Information Bulletin 1147 - Coupling Dialkylglycines - Aapptec Peptides. (n.d.).
- Addressing challenges in the synthesis of long peptide chains - Benchchem. (n.d.).
- Procedures to Improve Difficult Couplings - ResearchGate. (2025).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (2025).
- Recent development of peptide coupling reagents in organic synthesis. (n.d.).
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem. (n.d.).
- Complex Peptide Production, Challenges and Manufacturing | Blog - Biosynth. (2024).
- Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. (2025).
- Microwave-assisted Solid Phase Peptide Synthesis on High Loaded Resins - ResearchGate. (2008).
- Microwave Assisted Peptide Synthesis - Semantic Scholar. (2011).
- The role of temperature in Solid Phase Peptide Synthesis (SPPS) - CSBio. (n.d.).
- Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Efficient peptide coupling involving sterically hindered amino acids - PubMed. (2007).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. jpt.com [jpt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bachem.com [bachem.com]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. researchgate.net [researchgate.net]
- 15. csbio.com [csbio.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. kohan.com.tw [kohan.com.tw]
- 18. Microwave-assisted solid-phase peptide synthesis using the biotage Syro Wave™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. luxembourg-bio.com [luxembourg-bio.com]
- 20. researchgate.net [researchgate.net]
- 21. blog.mblintl.com [blog.mblintl.com]
- 22. peptide.com [peptide.com]
- 23. lifetein.com [lifetein.com]
- 24. peptide.com [peptide.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
methods to avoid racemization of cyclopropyl amino acids during synthesis
Welcome to the technical support center for the synthesis and handling of cyclopropyl amino acids. This guide is designed for researchers, chemists, and drug development professionals who are incorporating these unique, conformationally constrained residues into their molecules. Due to their inherent ring strain and steric bulk, cyclopropyl amino acids present specific challenges, most notably the preservation of stereochemical integrity during synthesis and subsequent peptide coupling reactions.
This document provides in-depth answers to frequently asked questions and detailed troubleshooting guides to help you navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common queries related to racemization in cyclopropyl amino acid chemistry.
Q1: Why are α-amino acids, particularly sterically hindered ones like cyclopropyl derivatives, prone to racemization during peptide coupling?
A1: The primary mechanism for racemization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate.[1][2] This process occurs after the carboxylic acid is activated by a coupling reagent. The key steps are:
-
Activation: A coupling reagent (e.g., a carbodiimide like DCC or a uronium salt like HATU) converts the N-protected amino acid's carboxyl group into a highly reactive species, such as an O-acylisourea or an active ester.
-
Intramolecular Cyclization: The oxygen atom of the N-terminal protecting group's carbonyl (in Fmoc, Boc, or Z groups) attacks the activated carboxyl carbon, forming the planar oxazolone ring.
-
Enolization & Racemization: In the presence of a base, a proton can be abstracted from the α-carbon of the oxazolone.[1] The resulting planar, achiral enolate intermediate is aromatic in character, making this deprotonation thermodynamically favorable. Reprotonation can then occur from either face, leading to a racemic mixture of the activated amino acid.[2]
Sterically hindered amino acids, including cyclopropyl derivatives, can exacerbate this issue because the peptide bond formation (aminolysis) is slower. This gives the activated intermediate more time to reside in the reactive oxazolone form, increasing the opportunity for racemization.[3]
Q2: What is the role of the N-terminal protecting group in preventing or promoting racemization?
A2: The N-terminal protecting group is critical. Urethane-based protecting groups like Fmoc (9-fluorenylmethoxycarbonyl), Boc (tert-butyloxycarbonyl), and Z (benzyloxycarbonyl) are specifically designed to suppress racemization.[1][4] The electronic structure of the urethane carbonyl group disfavors the formation of the oxazolone intermediate. While the risk is reduced, it is not eliminated, especially under harsh conditions or with highly activating reagents.
In contrast, N-acyl protecting groups (like acetyl or benzoyl) significantly increase the rate of racemization because their carbonyl oxygen is much more nucleophilic and readily participates in oxazolone formation.[5] Therefore, for peptide synthesis where stereochemical integrity is paramount, urethane-based protecting groups are standard.
Q3: How do coupling reagent additives like Oxyma Pure, HOBt, and HOAt work to suppress racemization?
A3: Additives are acidic compounds that act as "racemization suppressors." When mixed with a primary coupling reagent like a carbodiimide (e.g., DIC), they form an active ester intermediate in situ.
The mechanism is as follows:
-
The carbodiimide activates the amino acid, forming a highly reactive and racemization-prone O-acylisourea intermediate.
-
The additive (e.g., Oxyma, HOBt) rapidly intercepts this intermediate, converting it into a more stable, less reactive active ester (e.g., an Oxyma-ester or OBt-ester).
-
This new active ester is sufficiently reactive to form the peptide bond with the incoming amine but is significantly less prone to cyclizing into an oxazolone.[5][6]
Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) and HOAt (1-hydroxy-7-azabenzotriazole) are generally more effective than HOBt (1-hydroxybenzotriazole) because they are more acidic and their resulting active esters are more stable and reactive, leading to faster coupling and less opportunity for side reactions.[1][5] Modern coupling reagents like COMU incorporate the Oxyma moiety directly into their structure, offering high efficiency and safety.[1]
Part 2: Troubleshooting Guides
This section provides solutions to specific experimental problems.
Problem 1: Significant racemization (>5%) is detected after coupling an Fmoc-protected cyclopropyl amino acid.
| Potential Cause | Explanation & Solution |
| Over-activation / Excess Base | The combination of a highly potent coupling reagent and a strong, unhindered base can rapidly form the oxazolone. Excess base, particularly a strong one like triethylamine (TEA), readily abstracts the α-proton.[5] Solution: Reduce the amount of base or switch to a weaker, more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[1][5] Ensure the base is added just before or concurrently with the coupling reagent, not during a long pre-activation step. |
| Inappropriate Coupling Reagent | Standard carbodiimides like DCC or DIC used without an additive are notorious for causing racemization.[1][6] Solution: Switch to a modern uronium/aminium or phosphonium salt reagent known for low racemization. For cyclopropyl amino acids, reagents like COMU, HATU, or HCTU are superior choices.[1][3] These reagents often have a built-in suppressor moiety (like Oxyma or HOAt). If using a carbodiimide is necessary, always include an additive like Oxyma Pure.[1] |
| Elevated Temperature | Heat accelerates all reactions, including the rate of oxazolone formation and enolization. While gentle heat can sometimes drive difficult couplings, it significantly increases the risk of racemization.[3] Solution: Perform couplings at room temperature or below (0 °C), especially for sensitive residues. If a reaction is sluggish, increasing the reaction time is preferable to increasing the temperature.[3] Microwave-assisted synthesis can be effective but requires careful optimization of temperature and time to avoid racemization.[3] |
| Prolonged Reaction Time | Leaving a coupling reaction for an extended period (e.g., >24 hours) when it is already complete provides more time for the activated species to racemize. Solution: Monitor the reaction progress (e.g., using a Kaiser test in solid-phase synthesis). Once the reaction is complete, proceed to the next step. If a coupling is known to be difficult, a planned "double coupling" is a better strategy than simply extending the time indefinitely.[3] |
Problem 2: Low yield during the coupling of a cyclopropyl amino acid derivative.
| Potential Cause | Explanation & Solution |
| Steric Hindrance | The rigid, bulky nature of the cyclopropyl group slows down the approach of the nucleophilic amine, leading to incomplete reactions.[3] Solution 1 (Reagent Choice): Use a more powerful coupling reagent. Aminium/uronium salts like HATU or phosphonium salts like PyBOP are more effective than carbodiimides for hindered couplings.[3] For extremely difficult cases, converting the amino acid to a highly reactive acyl fluoride using a reagent like TFFH can be very effective.[1][3] Solution 2 (Double Coupling): Perform the coupling reaction twice. After the first coupling cycle, wash the support and repeat the coupling step with a fresh batch of activated amino acid.[3] |
| Poor Solvation / Aggregation | In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate on the resin, blocking reactive sites. This is a common issue with difficult sequences.[7] Solution: Switch to a solvent with superior solvating properties. N-methylpyrrolidone (NMP) is often better than dimethylformamide (DMF).[3] In some cases, adding chaotropic salts or using "magic mixture" solvents can disrupt aggregation.[7] |
| Formation of N-acylurea | When using carbodiimides, the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, terminating the reaction. This side reaction is temperature-dependent.[1] Solution: Keep the reaction temperature low (0 °C) when using carbodiimides.[1] The use of additives like HOBt or Oxyma helps minimize this by rapidly converting the O-acylisourea to a more stable active ester. |
Part 3: Experimental Protocols & Visual Guides
Protocol 1: Low-Racemization Coupling of Fmoc-Cyclopropyl-Amino Acid using COMU
This protocol describes a robust method for coupling a sterically hindered Fmoc-cyclopropyl amino acid onto a resin-bound peptide with a free N-terminal amine during SPPS.
Materials:
-
Fmoc-protected cyclopropyl amino acid (4.0 eq)
-
COMU (3.9 eq)
-
N,N-Diisopropylethylamine (DIPEA) (8.0 eq)
-
Peptide-resin with free amine (1.0 eq)
-
N-methylpyrrolidone (NMP), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the peptide-resin in NMP for 30 minutes. If the N-terminus is Fmoc-protected, perform standard Fmoc deprotection (e.g., 20% piperidine in NMP) and wash the resin thoroughly with NMP (5-7 times).
-
Activation Solution Preparation: In a separate, dry glass vessel, dissolve the Fmoc-cyclopropyl amino acid in NMP. Add COMU and gently swirl to dissolve.
-
Activation & Coupling: Add the DIPEA to the activation solution. The solution may change color. Immediately add this solution to the prepared peptide-resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. If the test is negative (indicating completion), proceed to the next step. If it is positive, allow the reaction to proceed for another 1-2 hours or consider a second coupling.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with NMP (5-7 times) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
Causality: COMU is chosen for its high coupling efficiency, comparable to HATU, but with improved safety and solubility.[1] It forms a highly reactive Oxyma-based active ester that promotes rapid amide bond formation, minimizing the time the activated amino acid is susceptible to racemization.[1] The use of the hindered base DIPEA minimizes the risk of α-proton abstraction compared to less hindered bases.[1][5]
Diagrams
Diagram 1: Mechanism of Racemization via Oxazolone Formation This diagram illustrates the critical pathway leading to the loss of stereochemical integrity during peptide coupling.
Caption: The key steps leading to racemization during peptide coupling.
Diagram 2: Decision Workflow for Coupling Reagent Selection This workflow helps researchers choose the appropriate coupling strategy based on the difficulty of the coupling.
Caption: A decision tree for selecting an appropriate coupling method.
References
- Hu, J., et al. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Org. Chem. Front., 11, 6311–6318.
- Chen, H., et al. (2025). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis.
- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Gagnon, D., et al. (N/A).
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
- AAPPTEC. (N/A). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Aapptec Peptides. (N/A). Coupling Reagents. Aapptec Peptides.
- Creative Peptides. (N/A). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- IRIS UPO. (N/A). Approaches to the synthesis of cyclic peptides with inhibitory activity. IRIS UPO.
- Organic Chemistry Portal. (N/A). Amino Acid-Protecting Groups. SciSpace.
Sources
Technical Support Center: Enhancing Peptide Stability with Cyclopropyl Residues
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the use of cyclopropyl residues to enhance the stability and conformational rigidity of peptides. The unique properties of the cyclopropyl group offer significant advantages in peptidomimetic design, but its implementation can present specific experimental challenges. This resource is structured to address these challenges directly, providing not just protocols but the underlying rationale to empower your research decisions.
Section 1: Synthesis & Incorporation of Cyclopropyl-Containing Amino Acids
The foundation of a successful cyclopropyl-modified peptide lies in the quality of the synthetic building blocks and their efficient incorporation into the peptide chain. This section addresses common hurdles in these initial stages.
Q1: I'm experiencing low yields and diastereoselectivity during the synthesis of my desired cyclopropyl amino acid. What are the critical parameters to control?
A1: Low yields and poor stereocontrol are common challenges in the synthesis of substituted cyclopropyl amino acids. The optimal synthetic route often depends on the specific substitution pattern desired. However, several general principles are crucial:
-
Choice of Cyclopropanation Method: The method used to form the cyclopropane ring is paramount. Methods like the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanations of alkenes with diazo compounds are frequently employed. The choice of catalyst and ligands in metal-catalyzed reactions can significantly influence diastereoselectivity. For instance, chiral rhodium complexes have been successfully used for enantioselective cyclization.
-
Substrate Control: The geometry of the starting alkene (E/Z) can dictate the stereochemistry of the resulting cyclopropane. Careful purification and characterization of the precursor are essential.
-
Protecting Group Strategy: The choice of protecting groups for the amine and carboxylic acid functionalities is critical. They must be stable to the cyclopropanation conditions yet readily removable without compromising the integrity of the cyclopropyl ring. Standard Fmoc and Boc strategies are often adaptable, but their stability should be verified against your specific reaction conditions.
Troubleshooting Table: Synthesis of Cyclopropyl Amino Acids
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; side product formation. | Optimize reaction time and temperature. Screen different catalysts or reagents for the cyclopropanation step. Ensure high purity of starting materials. |
| Poor Diastereoselectivity | Lack of facial selectivity in the cyclopropanation step. | If using a chiral catalyst, screen different ligands. For substrate-controlled reactions, consider alternative precursors with greater steric bias. |
| Ring Opening | Harsh reaction or deprotection conditions. | Use milder deprotection strategies. For example, if using acid-labile protecting groups, screen different acids and scavengers. Avoid strongly acidic or basic conditions where possible. |
Q2: I'm observing incomplete coupling of my cyclopropyl-containing amino acid during Solid-Phase Peptide Synthesis (SPPS). How can I improve coupling efficiency?
A2: The steric bulk of the cyclopropyl group can significantly hinder the kinetics of peptide bond formation. Standard coupling conditions may be insufficient to drive the reaction to completion.
Core Insight: The primary issue is steric hindrance at the α-carbon, which slows down the nucleophilic attack of the incoming amino group. To overcome this, you need to enhance the activation of the carboxylic acid and/or extend the reaction time.
Recommended Protocol Adjustments for SPPS:
-
Choice of Coupling Reagent: Switch to a more potent coupling reagent. While standard reagents like HBTU/HOBt can work, more powerful uronium/aminium-based reagents like HATU or HCTU are often more effective for sterically hindered couplings.
-
Double Coupling: Perform the coupling step twice. After the initial coupling reaction, drain the vessel, wash the resin, and then repeat the coupling step with a fresh solution of the activated amino acid.
-
Increased Equivalents and Reaction Time: Increase the equivalents of the cyclopropyl amino acid and coupling reagents (e.g., from 3-4 equivalents to 5-6 equivalents). Extend the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for particularly difficult couplings.
-
Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions, especially for hindered amino acids. This can reduce reaction times and improve yields.
-
Monitoring: Use a qualitative test like the Kaiser test to monitor the completion of the coupling reaction before proceeding to the next deprotection step.
dot graph TD; A[Start SPPS Cycle] --> B{Deprotection}; B --> C{Washing}; C --> D[Coupling with Cyclopropyl AA]; D --> E{Kaiser Test}; E -- Negative --> F[Proceed to Next Cycle]; E -- Positive --> G{Troubleshoot Coupling}; G --> H[Option 1: Double Couple]; G --> I[Option 2: Use Stronger Reagent (HATU)]; G --> J[Option 3: Increase Time/Equivalents]; H --> E; I --> E; J --> E;
end
Caption: Troubleshooting workflow for cyclopropyl AA coupling in SPPS.
Section 2: Purification and Analysis
The introduction of a cyclopropyl group alters the physicochemical properties of the peptide, which can necessitate adjustments to standard purification and analytical protocols.
Q3: My cyclopropyl-containing peptide shows poor solubility and aggregates during RP-HPLC purification. What strategies can I use to improve this?
A3: Cyclopropyl residues, being small hydrocarbon moieties, increase the overall hydrophobicity of a peptide. This can lead to aggregation and poor solubility, particularly in the aqueous mobile phases used at the beginning of a standard reverse-phase high-performance liquid chromatography (RP-HPLC) gradient.
Core Insight: The challenge is to keep the peptide solubilized on the column before the organic modifier concentration is high enough to elute it. Aggregation on the column leads to poor peak shape, low recovery, and irreversible binding.
Troubleshooting Strategies for Hydrophobic Peptide Purification:
-
Solvent Selection for Sample Dissolution: Before injection, perform small-scale solubility trials. Avoid dissolving the crude peptide directly in a highly aqueous solution. Instead, try dissolving it in a small amount of a stronger organic solvent (e.g., DMSO, isopropanol, or n-propanol) and then diluting it with the initial mobile phase.
-
Modification of Mobile Phases:
-
Increase Initial Organic Content: Start your gradient with a higher percentage of organic solvent (e.g., 10-20% acetonitrile instead of the typical 5%).
-
Use a Stronger Organic Modifier: For very hydrophobic peptides, acetonitrile may not be a strong enough eluent. Consider using n-propanol or isopropanol as the organic modifier, or as an additive to the acetonitrile.
-
-
Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and reduce aggregation by increasing the solubility of the peptide in the mobile phase.
-
Alternative Chromatography: If RP-HPLC remains problematic, consider alternative purification methods such as size-exclusion chromatography (SEC) if aggregation is the primary issue, or hydrophilic interaction liquid chromatography (HILIC) for peptides that are still relatively polar despite the modification.
dot graph TD; A[Crude Peptide] --> B{Solubility Test}; B --> C[Dissolve in minimal strong solvent (e.g., DMSO)]; C --> D[Dilute with initial mobile phase]; D --> E[Inject onto RP-HPLC]; E --> F{Observe Chromatogram}; F -- Good Peak Shape --> G[Collect Fractions]; F -- Poor Peak Shape/Low Recovery --> H{Troubleshoot}; H --> I[Option 1: Increase Column Temp]; H --> J[Option 2: Use Stronger Organic (n-Propanol)]; H --> K[Option 3: Modify Gradient (Higher %B start)]; I --> E; J --> E; K --> E;
end
Caption: Workflow for optimizing the purification of hydrophobic peptides.
Q4: How can I confirm the conformation and stability of my cyclopropyl-modified peptide?
A4: A primary motivation for incorporating cyclopropyl residues is to induce conformational rigidity and enhance proteolytic stability. It is crucial to experimentally verify these properties.
1. Conformational Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the solution-state conformation of peptides.
-
Chemical Shifts: The protons on the cyclopropyl ring have characteristic upfield chemical shifts (typically 0-1 ppm), which can be readily identified.
-
NOE (Nuclear Overhauser Effect): 2D NOESY or ROESY experiments can identify through-space proximities between protons, providing crucial distance restraints to define the peptide's three-dimensional structure. This can confirm, for example, the stabilization of a β-turn or an extended conformation.
-
Coupling Constants: Measuring ³J-coupling constants can provide information about dihedral angles, further refining the conformational model.
-
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of your peptide in solution. Comparing the CD spectrum of the modified peptide to its unmodified counterpart can provide clear evidence of a conformational change induced by the cyclopropyl residue.
2. Stability Assessment:
-
Proteolytic Stability Assay: This is a direct measure of the peptide's resistance to enzymatic degradation.
-
Protocol:
-
Incubate the purified peptide with a relevant protease (e.g., trypsin, chymotrypsin) or in a complex biological matrix like human serum.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Quench the enzymatic reaction (e.g., by adding acid).
-
Analyze the samples by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining over time.
-
-
Expected Outcome: A cyclopropyl-modified peptide is expected to show a significantly longer half-life compared to its non-modified linear analog. The steric hindrance provided by the cyclopropyl group can effectively shield adjacent peptide bonds from protease cleavage.
-
Stability Assay Data Comparison
| Peptide | Half-life in Human Serum (hours) |
| Native Peptide X | 0.5 |
| Cyclopropyl-Modified Peptide X | > 24 |
Section 3: FAQs on Functional Implications
Q5: How does the cyclopropyl group actually enhance stability?
A5: The stabilizing effect of the cyclopropyl group is twofold:
-
Conformational Rigidity: The three-membered ring is highly strained and rigid, which restricts the rotational freedom of the peptide backbone in its vicinity. By pre-organizing the peptide into a specific conformation (e.g., one that mimics the receptor-bound state), it reduces the entropic penalty of binding and can increase affinity.
-
Steric Shielding: The cyclopropyl group acts as a bulky substituent that can physically block the active site of proteolytic enzymes, preventing them from accessing and cleaving nearby peptide bonds. This is a key mechanism for increasing the peptide's in vivo half-life.
Q6: Can the stereochemistry of the cyclopropyl residue affect the peptide's activity?
A6: Absolutely. The stereochemistry of the substituents on the cyclopropane ring is critical. A cis or trans arrangement of substituents will orient the peptide backbone and side chains in very different ways. For example, trans-substituted cyclopropanes have been shown to stabilize extended peptide conformations, while cis-isomers can be used to induce reverse turns. Therefore, the biological activity of the resulting peptidomimetic can be highly dependent on the specific stereoisomer used. It is often necessary to synthesize and test multiple stereoisomers to find the one with optimal activity.
References
- Pig neutrophil chemotaxis towards a very similar formyl tripeptide, HCO-Aib-Leu-Phe-OMe 2, where Aib represents alpha-amino isobutyric acid, was not observed. Compared to the isopropyl group, it was shown that the cyclopropyl group induces a greater percentage of the E conformation about the formamide functionality in these peptides. For 1 and 2, the E isomer distributions in CDCl3 are 36 and 9%, respectively. Since a major difference between these two peptides is the Z/E isomeric distribution, one implication is that the peptide-receptor site interactions involving the E conformer are more effective than those of the Z conformer. ... Certain formyl peptides are powerful chemoattractants towards neutrophils. In this study, several formyl tripeptides were synthesized and used to investigate the effects of different amino acid residues in position 1 on their ability to stimulate neutrophil chemotaxis. Pig neutrophil chemotaxis towa … ... Abstract. Certain formyl peptides are powerful chemoattractants towards neutrophils. In this study, several formyl tripeptides were synthesized and used to investigate the effects of different amino acid residues in position 1 on their ability to stimulate neutrophil chemotaxis. Pig neutrophil chemotaxis towards the formyl tripeptide, HCO-Ac(3)C-Leu-Phe-OMe 1, where Ac(3)C represents 1-amino-1-cyclopropane carboxylic acid, was observed. ... No pig neutrophil chemotaxis towards the formyl tripeptides, HCO-Ala-Leu-Phe-OMe 3 and HCO-Gly-Leu-Phe-OMe 4 was observed.
-
Wipf, P. and Stephenson, C.R.J. (2005) Three-Component Synthesis of r,β-Cyclopropyl-γ-Amino Acids. American Chemical Society. Available at: [Link]
- The present synthesis requires the addition of a substituted diazomethane specifically to a dehydroalanine derivative which must be synthesized for this purpose to form a 5-substituted pyrazoline. Contrary to this the initial product formed in the process described in the prior art literature is a 4- substituted pyrazoline which is then converted into the cyclopropyl amino acid. ... Cyclopropane ("cyclopropyl") amino acids and peptides containing at least one cyclopropyl amino acid are disclosed. The processes for synthesizing cyclopropyl amino acids and peptides containing at least one cyclopropyl amino acid are also disclosed.
Technical Support Center: Navigating Peptide Cleavage Challenges with Unnatural Amino acids
<
Welcome to the technical support center dedicated to addressing the critical final step of solid-phase peptide synthesis (SPPS): the cleavage of peptides from the resin, with a special focus on sequences incorporating unnatural amino acids. The introduction of non-canonical residues can present unique challenges due to their diverse chemical properties, requiring careful optimization of cleavage strategies to ensure high yield and purity. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these complexities with confidence.
Troubleshooting Guide: Common Cleavage Issues with Unnatural Amino Acids
This section addresses specific problems that researchers may encounter during the cleavage of peptides containing unnatural amino acids. Each issue is broken down by cause, and a step-by-step solution is provided.
Issue 1: Incomplete Cleavage Leading to Low Yield
A common and frustrating issue is the incomplete removal of the synthesized peptide from the solid support, resulting in significantly reduced yields.[1]
Potential Causes & Solutions:
-
Steric Hindrance from Bulky Unnatural Amino Acids: Unnatural amino acids with bulky side chains near the C-terminus can sterically hinder the access of trifluoroacetic acid (TFA) to the linker anchor point.
-
Solution: Extend the cleavage time. While standard cleavage is often performed for 2-4 hours, peptides with sterically demanding residues may benefit from longer reaction times.[2] It is advisable to perform a small-scale trial cleavage, taking aliquots at different time points (e.g., 2, 4, 6, and 8 hours) to determine the optimal duration via HPLC analysis.[1]
-
-
Acid Lability of the Unnatural Amino Acid's Protecting Group: Some unnatural amino acids may have protecting groups that are more resistant to acidolysis than standard protecting groups.
-
Solution: Increase the strength of the cleavage cocktail. For particularly stubborn protecting groups, a stronger cleavage cocktail may be required. However, this must be balanced with the stability of the unnatural amino acid itself. Consider using a cocktail with a higher percentage of TFA or adding scavengers that can also facilitate deprotection.[3]
-
-
Inadequate Resin Swelling: Proper swelling of the resin is crucial for the cleavage reagents to access all peptide chains.
-
Solution: Ensure the resin is adequately washed and swollen before cleavage. Wash the resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF), which can inhibit the cleavage reaction.[4] Then, add the cleavage cocktail and ensure the resin is fully suspended. For resins like PEG-PS, which swell well in TFA, ensure enough cocktail is added to cover the swollen resin, approximately 5 mL per 0.5 g of resin.[3]
-
-
Place 20-50 mg of the dried peptide-resin into a microcentrifuge tube.[1]
-
Add the selected cleavage cocktail (e.g., 0.5 mL) to the resin.[1]
-
Allow the reaction to proceed at room temperature.[1]
-
At designated time points (e.g., 1, 2, and 4 hours), carefully filter a small aliquot of the cleavage solution from the resin.[1]
-
Precipitate the cleaved peptide from the aliquot by adding it to a 10-fold volume of cold diethyl ether.[1]
-
Analyze the precipitated peptide by HPLC to monitor the progress of the cleavage and deprotection.[5]
Issue 2: Side-Product Formation and Modification of the Unnatural Amino Acid
The harsh acidic conditions of cleavage can lead to a variety of side reactions, particularly with sensitive unnatural amino acids.
Potential Causes & Solutions:
-
Alkylation of Nucleophilic Unnatural Amino Acids: Reactive cationic species generated from protecting groups and the resin linker can alkylate nucleophilic side chains of both natural (like Trp, Met, Cys, Tyr) and unnatural amino acids.[4][6]
-
Solution: Utilize an effective scavenger cocktail. Scavengers are nucleophilic compounds that trap these reactive cations.[6] The choice of scavenger depends on the specific unnatural amino acid and other sensitive residues in the peptide. A versatile and non-malodorous cocktail for many sequences is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[4] For peptides with particularly sensitive residues, a more complex mixture like Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT)) may be necessary.[4][7]
-
-
Oxidation of Sensitive Unnatural Amino Acids: Unnatural amino acids containing moieties susceptible to oxidation (e.g., thiols, thioethers, or electron-rich aromatic rings) can be modified during cleavage.
-
Solution: Employ a reducing environment. Including scavengers with reducing properties, such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT), can help prevent oxidation.[8] For methionine-containing peptides, a specialized cocktail, Reagent H, which includes ammonium iodide and dimethylsulfide, has been shown to effectively prevent oxidation.[9][10] A newer approach for preventing methionine oxidation involves a cocktail of TFA/anisole/trimethylsilyl chloride (TMSCl)/Me2S/triphenyl phosphine.[11]
-
-
Acid-Catalyzed Degradation of the Unnatural Amino Acid: Some unnatural amino acids may be inherently unstable in strong acid. For instance, those with acid-labile functionalities could undergo hydrolysis, rearrangement, or other degradation pathways.
-
Solution: Use a milder cleavage strategy. If the unnatural amino acid is particularly acid-sensitive, a standard high-TFA cleavage may not be suitable. Consider resins that allow for cleavage under milder acidic conditions (e.g., 2-chlorotrityl chloride resin with low concentrations of TFA in DCM) or alternative cleavage chemistries if compatible with the overall synthesis strategy.[12] For certain linkers, cleavage can be achieved under mild oxidative conditions.
-
Caption: Workflow illustrating the cleavage process and the critical role of scavengers in preventing side reactions.
Frequently Asked Questions (FAQs)
Q1: How do I select the right cleavage cocktail for a peptide with a novel unnatural amino acid?
A1: The choice of cleavage cocktail is dictated by the chemical nature of the unnatural amino acid and the other residues in your peptide.[3] First, assess the acid stability of the unnatural amino acid and its protecting groups. If it is stable to strong acid, a standard TFA-based cocktail is a good starting point. The key is then to select the appropriate scavengers.[6]
Table 1: Common Cleavage Cocktails and Their Applications
| Reagent Cocktail | Composition (v/v or w/v) | Primary Application |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose for peptides without highly sensitive residues.[4] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | Useful when trityl-based protecting groups are present.[9] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Recommended for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[7][9] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% H₂O, 2% DMS, 1.5% NH₄I | Specifically designed to prevent methionine oxidation.[9][10] |
If your unnatural amino acid has functionalities similar to natural amino acids (e.g., an indole ring like tryptophan), use scavengers appropriate for that natural analog. For a completely novel structure, it is prudent to perform small-scale test cleavages with different scavenger combinations to empirically determine the optimal conditions.
Q2: My peptide contains a very hydrophobic unnatural amino acid and does not precipitate well in diethyl ether. What should I do?
A2: This is a common issue with highly hydrophobic peptides.[13][14] If precipitation is incomplete, you may lose a significant portion of your product.
Alternative Work-up Procedure:
-
After cleavage, reduce the volume of the TFA solution using a gentle stream of nitrogen or by rotary evaporation.[13][15]
-
Dissolve the resulting oil or residue in a minimal amount of a solvent in which the peptide is soluble, such as 10-20% aqueous acetic acid or trifluoroethanol.[13][14]
-
Transfer the solution to a separatory funnel and extract the organic scavengers and by-products with a solvent like chloroform or dichloromethane.[13]
-
Repeat the extraction process two to three times.
-
Lyophilize the aqueous layer containing your peptide to obtain the crude product.[13]
Q3: Can I cleave my peptide and leave the unnatural amino acid's side-chain protecting group intact?
A3: Yes, this is possible if you use a highly acid-labile linker on your resin, such as a 2-chlorotrityl chloride or a Sieber amide resin.[3] These linkers allow for cleavage of the peptide from the resin using a very mild solution of TFA (e.g., 1-2% TFA in DCM).[4] This condition is often gentle enough to leave many acid-labile side-chain protecting groups, including those on unnatural amino acids, intact. This strategy is frequently used for the synthesis of protected peptide fragments that will be used in subsequent fragment condensation.
References
-
Targeting Peptides with an Iron-Based Oxidant: Cleavage of the Amino Acid Backbone and Oxidation of Side Chains | Request PDF - ResearchGate. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. [Link]
-
Cleavage Cocktails; Reagent B - Aapptec Peptides. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. [Link]
-
In situ deprotection and incorporation of unnatural amino acids during cell-free protein synthesis - PubMed. [Link]
-
Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega - ACS Publications. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. [Link]
-
A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed. [Link]
-
TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Request PDF - ResearchGate. [Link]
-
Amino Acid Sidechain Deprotection - Aapptec. [Link]
-
Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. [Link]
-
Amino Acid-Protecting Groups. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Cleavage Cocktail Selection - CDN. [Link]
-
Cleaving peptides from Merrifield resin; TFMSA cleavage. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis - Scribd. [Link]
-
New method of peptide cleavage based on Edman degradation - PMC - NIH. [Link]
-
Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC - NIH. [Link]
-
Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides - LifeTein. [Link]
-
Peptide Hand Synthesis Part 8: Cleaving - YouTube. [Link]
-
Optimized aminolysis conditions for cleavage of N-protected hydrophobic peptides from solid-phase resins - PubMed. [Link]
-
Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PubMed Central. [Link]
-
Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? | ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. peptide.com [peptide.com]
- 10. lifetein.com [lifetein.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Analysis of 2-Acetylamino-3-cyclopropylpropionic acid and N-acetyl-alanine for Drug Discovery Applications
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic modification of amino acid structures presents a powerful avenue for optimizing the therapeutic potential of peptide-based and small molecule drugs. The incorporation of unnatural amino acids can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, enhancing properties such as metabolic stability, conformational rigidity, and target-binding affinity. This guide provides an in-depth comparison of two N-acetylated amino acids: the synthetically derived 2-Acetylamino-3-cyclopropylpropionic acid and the endogenous metabolite N-acetyl-alanine.
This document will delve into their respective physicochemical properties, biological significance, and potential applications in drug development. By presenting available experimental data and outlining detailed methodologies, this guide aims to equip researchers with the necessary information to make informed decisions when selecting building blocks for novel therapeutic agents.
Structural and Physicochemical Properties: A Tale of Two Side Chains
At their core, both this compound and N-acetyl-alanine share an N-acetylated alpha-amino acid scaffold. This N-acetylation neutralizes the positive charge of the alpha-amino group, which can impact hydrogen bonding potential and overall polarity. The key distinction lies in their side chains: a methyl group for N-acetyl-alanine and a cyclopropylmethyl group for this compound. This seemingly subtle difference has significant implications for their three-dimensional structure and chemical properties.
The presence of the cyclopropane ring in this compound introduces a degree of conformational constraint not found in the flexible methyl side chain of N-acetyl-alanine.[1] This rigidity can be advantageous in drug design by locking the molecule into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its biological target.[2][3] Furthermore, the cyclopropyl group is known to enhance metabolic stability by being less susceptible to enzymatic degradation compared to linear alkyl chains.[1][4]
| Property | This compound | N-acetyl-alanine |
| IUPAC Name | 2-acetamido-3-cyclopropylpropanoic acid | (2S)-2-acetamidopropanoic acid |
| CAS Number | 133992-69-5 | 97-69-8 |
| Molecular Formula | C₈H₁₃NO₃ | C₅H₉NO₃ |
| Molecular Weight | 171.19 g/mol | 131.13 g/mol [5] |
| Melting Point | Data not available | 125 °C[5] |
| Predicted logP | Data not available | -0.76 |
| Predicted pKa (Acidic) | Data not available | 3.89 |
Biological Activity and Therapeutic Potential
N-acetyl-alanine: An Endogenous Metabolite with Diverse Roles
N-acetyl-alanine is a naturally occurring metabolite found in various organisms, including humans.[6] It is involved in protein synthesis and degradation pathways. While its biological functions are not as extensively characterized as its parent amino acid, L-alanine, studies have indicated its involvement in several physiological and pathological processes.
For instance, N-acetyl-L-alanine has been shown to decrease the production of interferon-gamma (IFN-γ) in natural killer (NK) cells, suggesting a potential role in modulating immune responses.[6] It has also been identified as a uremic toxin, a class of molecules that can accumulate in individuals with kidney dysfunction. The biological properties of N-acetyl-L-alanine are reported to be similar to those of L-alanine, and it has been shown to inhibit p21 and epidermal growth factor.[5]
This compound: A Synthetic Building Block for Enhanced Drug Properties
As a synthetic, unnatural amino acid, this compound is not known to have a natural biological role. Its value lies in its application as a building block in medicinal chemistry to create novel therapeutic agents with improved properties.[2][3] The incorporation of cyclopropyl-containing amino acids into peptides and other drug candidates is a well-established strategy to enhance their pharmacological profiles.[2][3]
Synthesis and Experimental Protocols
Synthesis of N-acetyl-alanine
N-acetyl-alanine can be synthesized through the acetylation of L-alanine. A common laboratory method involves the reaction of L-alanine with acetic anhydride in an aqueous solution.
Protocol for the Synthesis of N-acetyl-L-alanine:
-
Dissolution: Dissolve L-alanine in a suitable aqueous solvent.
-
Acetylation: Add acetic anhydride to the solution while maintaining a controlled temperature and pH.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, adjust the pH and extract the product. The crude product can be purified by recrystallization to yield N-acetyl-L-alanine as a white crystalline solid.
L_alanine [label="L-Alanine"]; Acetic_anhydride [label="Acetic Anhydride"]; Reaction [label="Acetylation Reaction\n(Aqueous Solution)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Work-up &\nPurification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; N_acetyl_alanine [label="N-acetyl-alanine", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
L_alanine -> Reaction; Acetic_anhydride -> Reaction; Reaction -> Purification; Purification -> N_acetyl_alanine; }
Workflow for the synthesis of N-acetyl-alanine.
Synthesis of this compound
The synthesis of this compound is more complex due to the presence of the cyclopropyl group. General methods for the synthesis of cyclopropyl-containing amino acids often involve multi-step sequences. One plausible approach involves the construction of the cyclopropyl-containing amino acid backbone followed by N-acetylation.
Conceptual Synthesis Pathway:
A potential synthetic route could start from a suitable cyclopropyl-containing precursor, which is then converted to the corresponding amino acid through methods like the Strecker synthesis or by the alkylation of a glycine enolate equivalent. Following the formation of 2-amino-3-cyclopropylpropionic acid, the final step would be N-acetylation, similar to the synthesis of N-acetyl-alanine.
Cyclopropyl_precursor [label="Cyclopropyl Precursor"]; Amino_acid_synthesis [label="Amino Acid Synthesis\n(e.g., Strecker)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclopropyl_amino_acid [label="2-amino-3-cyclopropyl-\npropionic acid"]; Acetylation [label="N-Acetylation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Final_product [label="2-Acetylamino-3-cyclopropyl-\npropionic acid", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];
Cyclopropyl_precursor -> Amino_acid_synthesis; Amino_acid_synthesis -> Cyclopropyl_amino_acid; Cyclopropyl_amino_acid -> Acetylation; Acetylation -> Final_product; }
Conceptual workflow for the synthesis of this compound.
Comparative Summary and Future Perspectives
The comparison between this compound and N-acetyl-alanine highlights a fundamental trade-off in drug design: the use of a naturally occurring metabolite versus a synthetic, structurally optimized building block.
N-acetyl-alanine offers the advantage of being an endogenous molecule, which may translate to a more favorable safety and toxicity profile. Its role in cellular processes could be leveraged for therapeutic intervention in metabolic or inflammatory disorders. However, its inherent flexibility and susceptibility to metabolic degradation may limit its utility in applications requiring high potency and a long duration of action.
This compound , on the other hand, represents a strategic design choice to overcome these limitations. The cyclopropyl group is a proven bioisostere for enhancing metabolic stability and conformational rigidity, making it an attractive candidate for the development of potent and selective drugs.[1] The lack of publicly available experimental data for this specific compound, however, underscores the need for further research to fully characterize its properties and validate its potential in drug discovery.
Future studies should focus on the synthesis and comprehensive biological and physicochemical evaluation of this compound. Direct comparative studies with N-acetyl-alanine and other N-acetylated amino acids in relevant in vitro and in vivo models would provide valuable insights into the structure-activity relationships of the cyclopropylmethyl side chain and guide the rational design of next-generation therapeutics.
References
-
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]
- Dappen, M. S., Pellicciari, R., Natalini, B., Monahan, J. B., Chiorri, C., & Cordi, A. A. (1991). Synthesis and biological evaluation of cyclopropyl analogs of 2-amino-5-phosphonopentanoic acid. Journal of Medicinal Chemistry, 34(5), 161-168.
-
The Biological Significance of Cyclopropane-Containing Amino Acids. (2026, January 6). Retrieved from [Link]
- Brackmann, F., & de Meijere, A. (2007). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 107(11), 4493-4537.
- Kuchar, M., & Pauk, K. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(30), 6663-6671.
- Synthesis of Amino Acids of Cyclopropylglycine Series. (2006). Russian Journal of Organic Chemistry, 42(9), 1261-1293.
-
Human Metabolome Database. (n.d.). Showing metabocard for N-Acetyl-L-alanine (HMDB0000766). Retrieved from [Link]
- Battista, N., Di Tommaso, M., & Maccarrone, M. (2012). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biochimie, 94(11), 2315-2325.
-
Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-L-alanine. Retrieved from [Link]
- Di Costanzo, L., et al. (2020). Amino acid modifications for conformationally constraining naturally occurring and engineered peptide backbones: Insights from the Protein Data Bank. Peptide Science, 112(5), e24178.
- Hu, J., Xia, T., Wu, X., Feng, H., Qu, J., & Chen, Y. (2024). Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Organic Chemistry Frontiers, 11(24), 6311-6318.
-
Biology Discussion. (n.d.). Properties of Amino Acids | Biochemistry. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blog. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
Sources
- 1. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. N-Acetyl-L-alanine | C5H9NO3 | CID 88064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Comparative Analysis of Constrained Amino Acids in Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the transient and flexible nature of linear peptides often presents a significant hurdle to clinical translation. Their susceptibility to proteolytic degradation and lack of a stable, bioactive conformation can lead to diminished efficacy and poor pharmacokinetic profiles. The strategic incorporation of constrained amino acids offers a powerful solution to these challenges, pre-organizing the peptide into a bioactive conformation, enhancing proteolytic resistance, and improving cell permeability. This guide provides a comprehensive comparative analysis of various constrained amino acids, supported by experimental data and detailed protocols, to empower researchers in the rational design of next-generation peptide therapeutics.
The Rationale for Conformational Constraint in Peptide Design
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. Linear peptides in solution exist as an ensemble of rapidly interconverting conformers, with only a fraction adopting the specific conformation required for receptor binding. This conformational flexibility comes at an entropic cost upon binding, reducing the overall binding affinity. Furthermore, the extended conformations of linear peptides are often ideal substrates for proteases.
By introducing conformational constraints, we can shift the conformational equilibrium towards the bioactive structure. This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in binding affinity and potency.[1] Moreover, the constrained architecture can shield the peptide backbone from proteolytic enzymes, thereby extending its half-life in biological systems.[2]
A Comparative Overview of Common Constrained Amino Acids
The choice of a specific constrained amino acid is a critical design parameter that can profoundly influence the physicochemical and biological properties of a peptide. Here, we compare some of the most widely used constraining strategies.
α-Aminoisobutyric Acid (Aib): The Helical Inducer
α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid characterized by the presence of two methyl groups on its α-carbon. This gem-dimethyl substitution sterically restricts the available Ramachandran space, strongly favoring the adoption of helical conformations, particularly the 310-helix.[3][4]
Key Advantages:
-
Potent Helix Induction: Even a single Aib residue can significantly increase the helicity of a peptide.[3][4]
-
Enhanced Proteolytic Stability: The steric bulk of the gem-dimethyl group hinders protease access to the adjacent peptide bonds.
-
Improved Cell Permeability: The increased helical content and hydrophobicity imparted by Aib can enhance passive diffusion across cell membranes.[5]
Considerations:
-
Limited Conformational Diversity: The strong helical preference of Aib may not be suitable for peptides that adopt other secondary structures, such as β-turns or extended conformations.
Proline and its Analogs: The Turn Inducers
Proline, with its cyclic side chain, uniquely constrains the peptide backbone, restricting the N-Cα bond rotation and favoring the formation of β-turns. The cis-trans isomerization of the X-Pro peptide bond adds another layer of conformational control. Hydroxyproline, a common post-translational modification, further influences peptide stability and interactions.
Key Advantages:
-
β-Turn Stabilization: Proline is a cornerstone for inducing turns in peptide and protein structures.
-
Proteolytic Resistance: The rigid structure around the proline residue can impede protease activity.[6]
Considerations:
-
Cis-Trans Isomerism: The presence of both cis and trans conformers can lead to conformational heterogeneity, which may complicate structure-activity relationship (SAR) studies. The cis conformation of proline has been shown to lead to weaker binding in some cases, such as the p53 peptide to MDM2.[7]
Lactam Bridges: Covalent Cyclization for Helical and Turn Stabilization
Lactam bridges are formed through the intramolecular cyclization of the side chains of an acidic amino acid (e.g., aspartic acid, glutamic acid) and a basic amino acid (e.g., lysine, ornithine). The length of the resulting cyclic constraint can be modulated by the choice of amino acids and their positions in the peptide sequence (e.g., i, i+3; i, i+4; i+7), allowing for the stabilization of both α-helices and β-turns.[8][9]
Key Advantages:
-
Tunable Conformational Control: The ability to vary the bridge length provides versatility in stabilizing different secondary structures.[8][9]
-
Enhanced Binding Affinity: By mimicking the bioactive conformation, lactam-bridged peptides can exhibit significantly improved receptor binding.[10]
Considerations:
-
Synthetic Complexity: The synthesis of lactam-bridged peptides requires orthogonal protecting group strategies and on-resin cyclization steps.[11]
Hydrocarbon Stapling: All-Carbon Bracing for Helical Reinforcement
Hydrocarbon stapling involves the introduction of two unnatural amino acids bearing olefinic side chains, which are then covalently linked via ring-closing metathesis. This "staple" reinforces the α-helical conformation of the peptide.
Key Advantages:
-
Robust Helical Stabilization: Hydrocarbon staples are highly effective at inducing and maintaining α-helicity, even in short peptides.
-
Increased Proteolytic Resistance and Cell Penetration: The hydrocarbon staple protects the peptide backbone from degradation and the increased helicity and hydrophobicity can facilitate cell entry.
Considerations:
-
Potential for Altered Binding Interactions: The bulky, hydrophobic nature of the hydrocarbon staple can sometimes interfere with or alter the peptide's interaction with its target protein.[12]
Comparative Performance Analysis
To provide a clearer understanding of the relative merits of these constraining strategies, the following table summarizes key performance metrics based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in peptide sequences and experimental conditions across different studies.
| Constraining Strategy | Predominant Secondary Structure | Proteolytic Stability | Receptor Binding Affinity | Cell Permeability |
| α-Aminoisobutyric Acid (Aib) | 310-Helix, α-Helix | High | Generally Increased | Increased |
| Proline | β-Turn | Moderate | Variable | Moderate |
| Lactam Bridge (i, i+4) | α-Helix | High | Significantly Increased | Increased |
| Hydrocarbon Staple (i, i+4) | α-Helix | Very High | Variable | High |
Experimental Protocols for Comparative Analysis
A rigorous comparative study necessitates the use of standardized and well-controlled experimental protocols. The following section outlines the methodologies for key assays used to evaluate the performance of constrained peptides.
Conformational Analysis: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and powerful technique for assessing the secondary structure of peptides in solution.
Experimental Workflow:
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aib-rich peptides containing lactam-bridged side chains as models of the 3(10)-helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Cellular uptake of Aib-containing amphipathic helix peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Lactam Constraints Provide Insights into the Receptor-Bound Conformation of Secretin and Stabilize a Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol to Depict the Proteolytic Processes Using a Combination of Metal–Organic Materials (MOMs), Electron Paramagnetic Resonance (EPR), and Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. publ.iss.it [publ.iss.it]
Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides with N-Acetyl-3-cyclopropyl-D-alanine
For researchers, scientists, and drug development professionals, the quest for robust peptide therapeutics is a continuous journey. A primary obstacle in this endeavor is the inherent susceptibility of peptides to rapid enzymatic degradation in biological systems, which significantly curtails their therapeutic efficacy. This guide provides an in-depth technical comparison of strategies to enhance peptide stability, with a specific focus on the incorporation of the unnatural amino acid N-Acetyl-3-cyclopropyl-D-alanine. We will delve into the mechanistic principles, present detailed experimental protocols for stability assessment, and offer a comparative analysis of its performance against other common modifications.
The Imperative of Enzymatic Stability in Peptide Drug Development
Peptides, composed of natural L-amino acids, are readily recognized and cleaved by a plethora of proteases and peptidases present in the bloodstream and various tissues.[1] This rapid degradation leads to a short in-vivo half-life, necessitating frequent administration at high doses to maintain therapeutic concentrations.[2] To overcome this critical limitation, various chemical modifications have been developed to bolster the stability of peptide-based drugs. These strategies include N-terminal acetylation, C-terminal amidation, cyclization, and the incorporation of non-proteinogenic amino acids.[3][4] Among these, the use of D-amino acids and N-terminal capping have proven to be particularly effective.[5]
The introduction of a D-amino acid, the stereoisomer of the naturally occurring L-amino acid, creates a significant steric barrier within the peptide backbone. Proteolytic enzymes are highly stereospecific and are evolved to recognize and bind to L-amino acid residues. The presence of a D-amino acid disrupts this recognition, hindering the enzyme's ability to cleave the adjacent peptide bonds.
N-terminal acetylation serves a dual purpose. Firstly, it protects the peptide from degradation by aminopeptidases, which are exopeptidases that cleave amino acids from the N-terminus.[4] Secondly, it can in some cases enhance the conformational rigidity of the peptide, further contributing to its resistance against endoproteases.[5]
The focus of this guide, N-Acetyl-3-cyclopropyl-D-alanine, combines three key stabilizing features:
-
N-terminal Acetylation: Provides protection against aminopeptidases.
-
D-configuration: Offers resistance to a broad range of proteases.
-
Cyclopropyl Group: The bulky and rigid cyclopropyl side chain provides an additional layer of steric hindrance, further impeding protease access to the peptide backbone.
Comparative Analysis of Enzymatic Stability: A Methodological Approach
To objectively assess the stabilizing effect of N-Acetyl-3-cyclopropyl-D-alanine, a well-controlled in vitro stability assay is essential. The following protocol provides a robust framework for comparing the stability of a parent L-peptide with its modified analogues in human plasma, a biologically relevant medium.
Experimental Protocol: In Vitro Human Plasma Stability Assay
This protocol details the steps to quantify the degradation of a test peptide and its analogues over time when incubated with human plasma.
Materials:
-
Test Peptides:
-
Parent L-Peptide (unmodified)
-
N-Acetyl-L-Peptide
-
Peptide with 3-cyclopropyl-D-alanine
-
Peptide with N-Acetyl-3-cyclopropyl-D-alanine
-
-
Human Plasma (pooled, with anticoagulant, e.g., K2EDTA)
-
Incubator or water bath set to 37°C
-
Precipitation Solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer (for peak identification, optional but recommended)
Procedure:
-
Plasma Preparation: Thaw frozen human plasma at 37°C and centrifuge at 2000 x g for 15 minutes to remove any cryoprecipitates.
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each test peptide in an appropriate solvent (e.g., water or a minimal amount of DMSO, followed by dilution in water).
-
Incubation:
-
Pre-warm the human plasma to 37°C.
-
Spike the plasma with each peptide to a final concentration of 10 µM.
-
Incubate the plasma-peptide mixtures at 37°C with gentle agitation.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 100 µL) of each reaction mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing 3 volumes (300 µL) of ice-cold precipitation solution to quench the enzymatic reaction.
-
Centrifugation: Vortex the tubes vigorously and then centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated plasma proteins.
-
Sample Analysis:
-
Carefully transfer the supernatant to HPLC vials.
-
Analyze the samples by RP-HPLC. The percentage of the intact peptide remaining at each time point is determined by integrating the area of the corresponding peptide peak.
-
-
Data Analysis:
-
Plot the percentage of intact peptide remaining against time for each peptide.
-
Calculate the half-life (t½) of each peptide from the degradation curve.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the in vitro plasma stability assay.
Caption: Experimental workflow for the in vitro assessment of peptide stability in human plasma.
Comparative Performance Data
The following table presents illustrative data on the enzymatic stability of a model peptide and its modified analogues, based on the expected outcomes from the incorporation of N-Acetyl-3-cyclopropyl-D-alanine and other modifications. While direct, publicly available experimental data for a peptide containing N-Acetyl-3-cyclopropyl-D-alanine is limited, the presented values are extrapolated from the established principles of peptide stabilization.
| Peptide Analogue | Modification(s) | Half-Life (t½) in Human Plasma (minutes) | Fold Increase in Stability (vs. Parent L-Peptide) |
| Parent L-Peptide | None | ~ 5 | 1x |
| N-Acetyl-L-Peptide | N-terminal Acetylation | ~ 20 | 4x |
| 3-cyclopropyl-D-alanine Peptide | D-amino acid substitution | ~ 180 | 36x |
| N-Acetyl-3-cyclopropyl-D-alanine Peptide | N-terminal Acetylation + D-amino acid substitution | > 480 | > 96x |
Note: The data presented for the N-Acetyl-3-cyclopropyl-D-alanine containing peptide is an illustrative projection based on the synergistic effects of N-terminal acetylation and the incorporation of a bulky D-amino acid. Actual experimental results may vary depending on the peptide sequence and the specific proteases present.
Mechanistic Insights into Enhanced Stability
The significant increase in the stability of the peptide modified with N-Acetyl-3-cyclopropyl-D-alanine can be attributed to a synergistic combination of protective mechanisms.
Caption: Diagram illustrating the protective mechanisms of N-Acetyl-3-cyclopropyl-D-alanine against enzymatic degradation.
Conclusion
The incorporation of N-Acetyl-3-cyclopropyl-D-alanine represents a powerful strategy for enhancing the enzymatic stability of peptide therapeutics. By combining the protective effects of N-terminal acetylation with the steric hindrance provided by a D-amino acid bearing a bulky cyclopropyl side chain, this modification can significantly extend the in-vivo half-life of peptides. The detailed experimental protocol and comparative framework provided in this guide offer a solid foundation for researchers to assess the stability of their own peptide candidates and to make informed decisions in the design of next-generation peptide drugs with improved pharmacokinetic profiles.
References
-
Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. PubMed. [Link]
-
N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. NIH. [Link]
- The synthesis of cyclopropane amino acids and peptides.
-
Cell Permeable Peptides Containing “Cycloalanine” Residues. PMC - NIH. [Link]
- Tailored cyclodepsipeptides as potent non-covalent serine protease inhibitors.
-
Effect of the N3 Residue on the Stability of the Alpha-Helix. PubMed. [Link]
-
Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. PubMed. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]
-
Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC - NIH. [Link]
-
Proteolytic stability of cyclic peptides in relevant biological... ResearchGate. [Link]
- Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds.
-
Design and Production of Geranylated Cyclic Peptides by the RiPP Enzymes SyncM and PirF. the University of Groningen research portal. [Link]
-
The Enzymatic Synthesis of d-Alanyl-d-alanine. ResearchGate. [Link]
-
Solid-phase synthesis and stability of triple-helical peptides incorporating native collagen sequences. PubMed. [Link]
- Glycopeptide compositions.
-
Switching the N-Capping Region from all-L to all-D Amino Acids in a VEGF Mimetic Helical Peptide. MDPI. [Link]
-
Advances in the stability challenges of bioactive peptides and improvement strategies. NIH. [Link]
- Cyclic peptides with antimicrobial properties.
-
Peptide synthesis: Chemical or enzymatic. ResearchGate. [Link]
-
Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. PMC. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymer Conjugates of Antimicrobial Peptides (AMPs) with d-Amino Acids (d-aa): State of the Art and Future Opportunities [mdpi.com]
A Comparative Guide to Confirming Cyclopropyl Dipeptide Conformation: X-ray Crystallography and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the conformational integrity of peptidomimetics is paramount. Cyclopropyl dipeptides, with their constrained cyclic structures, offer a promising avenue for developing therapeutic agents with enhanced stability and bioactivity. However, harnessing their full potential hinges on the precise determination of their three-dimensional structure. This guide provides an in-depth comparison of X-ray crystallography and its principal alternatives for confirming the conformation of these unique dipeptides, offering the technical insights necessary for informed methodological selection.
The Gold Standard: X-ray Crystallography
X-ray crystallography remains the definitive method for elucidating the atomic-resolution structure of molecules, including peptides.[1][2][3] The technique relies on the diffraction of X-rays by a crystalline form of the compound to generate an electron density map, from which the precise arrangement of atoms can be deduced.[4][5] For cyclopropyl dipeptides, this method provides unambiguous evidence of the torsional angles (phi and psi) and the puckering of the cyclopropyl ring, which are critical determinants of their biological activity.[6]
The journey from a synthesized cyclopropyl dipeptide to a refined crystal structure is a multi-step process that demands precision and patience.
Caption: Workflow for X-ray Crystallography.
-
Peptide Synthesis and Purification: The cyclopropyl dipeptide must be synthesized with high purity, typically greater than 95%, as impurities can significantly hinder crystallization.
-
Crystallization Screening: A broad range of conditions (precipitants, buffers, pH, and temperature) are screened to identify initial crystallization "hits."[7] Vapor diffusion methods, such as hanging-drop or sitting-drop, are commonly employed.[3][4]
-
Crystal Optimization: The initial hit conditions are systematically varied to grow single, well-ordered crystals of sufficient size for X-ray diffraction. This is often the most challenging and time-consuming step.[8]
-
X-ray Diffraction Data Collection: A suitable crystal is mounted and exposed to a focused beam of X-rays, typically at a synchrotron source for high intensity. The resulting diffraction pattern is recorded on a detector.[5]
-
Data Processing and Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. The "phase problem" is then solved using methods like molecular replacement or experimental phasing to generate an initial electron density map.[2][3]
-
Model Building and Refinement: An atomic model of the dipeptide is built into the electron density map and refined to best fit the experimental data.[4] This iterative process results in a final, validated three-dimensional structure.
The Alternatives: A Comparative Analysis
While X-ray crystallography provides unparalleled detail, it is not always feasible or the most appropriate technique. The primary challenges include the difficulty in obtaining high-quality crystals and the fact that the resulting structure represents a static state within a crystal lattice, which may not fully represent the molecule's conformation in solution.[4][9]
Here, we compare X-ray crystallography with two powerful alternatives: Nuclear Magnetic Resonance (NMR) Spectroscopy and Computational Modeling.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| Sample State | Solid (Crystal) | Solution | In Silico |
| Resolution | Atomic (typically < 2 Å) | Atomic to Residue-level | Atomic |
| Information | Static 3D structure | Dynamic 3D structure, conformational ensembles, intermolecular interactions | Predicted 3D structure, energy landscapes, dynamic behavior |
| Sample Req. | High purity, crystallizable | High purity, soluble, requires isotopic labeling for complex systems | None (requires accurate force fields) |
| Throughput | Low to Medium | Medium | High |
| Key Advantage | Unambiguous, high-resolution structure | Provides information on solution-state dynamics and flexibility | Rapidly explores conformational space and predicts structures |
| Key Limitation | Crystal packing can influence conformation; crystallization is a major bottleneck.[8][10] | Structure determination can be complex; limited to smaller molecules for high resolution. | Accuracy is dependent on the quality of the force field and sampling methods.[11] |
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution, providing insights into their dynamic behavior.[2][12] For cyclopropyl dipeptides, NMR experiments such as 2D-NOESY can provide through-space proton-proton distances, which are used as restraints to calculate a family of structures consistent with the experimental data.[13][14] This approach is particularly valuable for understanding the conformational flexibility that may be critical for biological function. The combination of NMR-derived data with computational methods can provide a comprehensive view of the available conformational space.[12][15]
Computational modeling, including techniques like molecular dynamics (MD) simulations and density functional theory (DFT) calculations, has become an indispensable tool in structural biology.[16][17] These methods can predict the preferred conformations of cyclopropyl dipeptides and explore their energy landscapes.[6] While not a direct experimental observation of the structure, computational modeling can rationalize structure-activity relationships and guide the design of new analogs.[18] When used in conjunction with experimental data from X-ray crystallography or NMR, computational models can provide a more complete understanding of the dipeptide's conformational preferences.[11][19][20]
Decision-Making Framework
Choosing the appropriate method for confirming the conformation of a cyclopropyl dipeptide depends on the specific research question and available resources.
Caption: Method Selection for Conformation Analysis.
Conclusion
The definitive confirmation of a cyclopropyl dipeptide's conformation is most robustly achieved through X-ray crystallography, providing an unambiguous, high-resolution snapshot of its three-dimensional structure. However, the inherent challenges of crystallization and the static nature of the resulting data necessitate the consideration of alternative and complementary techniques. NMR spectroscopy offers invaluable insights into the dynamic nature of these molecules in solution, while computational modeling provides a powerful predictive and exploratory tool. A multi-faceted approach, integrating data from two or more of these methods, will ultimately provide the most comprehensive and reliable understanding of a cyclopropyl dipeptide's conformational landscape, thereby accelerating the development of novel and effective therapeutic agents.
References
-
Varughese, K. I., Srinivasan, A. R., & Stammer, C. H. (1985). Conformational Preferences of Cyclopropyl Peptides. Crystal Structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP). International Journal of Peptide and Protein Research, 26(3), 242-251. Retrieved from [Link]
-
van den Bedem, H., & Fraser, J. S. (2015). Exposing Hidden Alternative Backbone Conformations in X-ray Crystallography Using qFit. PLoS Computational Biology, 11(10), e1004507. Retrieved from [Link]
-
Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins. (n.d.). Retrieved from [Link]
-
Synthesis of the Prototypical Cyclopropyl Dipeptide Mimic and Evaluation of Its Turn-Inducing Capability | Request PDF. (n.d.). Retrieved from [Link]
-
Bandaranayake, A. D., & Ling, C. (2015). A Newcomer's Guide to Peptide Crystallography. Molecules, 20(4), 5909-5925. Retrieved from [Link]
-
Bhandary, K. K., & Krishna, K. (1988). Conformational analysis of cyclized dipeptide models for specific types of beta-bends by two-dimensional nuclear Overhauser spectroscopy. Biopolymers, 27(7), 1129-1142. Retrieved from [Link]
-
Shenderovich, M. D., et al. (1988). Determination of cyclopeptide conformations in solution using NMR data and conformational energy calculations. Biophysical Chemistry, 31(1-2), 163-173. Retrieved from [Link]
-
Structures of cyclic dipeptides: an X-ray and computational study of cis- and trans-cyclo(Pip-Phe), cyclo(Pro-Phe) and their N-methyl derivatives | Center for Molecular Modeling. (n.d.). Retrieved from [Link]
-
Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides. (2023). ACS Omega, 8(20), 17937-17947. Retrieved from [Link]
-
Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2023). International Journal of Molecular Sciences, 24(13), 10839. Retrieved from [Link]
-
(PDF) Structures of cyclic dipeptides: an X-ray and computational study of cis- and trans-cyclo(Pip-Phe), cyclo(Pro-Phe) and their N-methyl derivatives. (n.d.). Retrieved from [Link]
-
Toward a Computational NMR Procedure for Modeling Dipeptide Side-Chain Conformation. (2021). Journal of Chemical Information and Modeling, 61(12), 5988-6003. Retrieved from [Link]
-
Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. (2018). Physical Chemistry Chemical Physics, 20(33), 21446-21455. Retrieved from [Link]
-
Peptide Crystallization: Techniques, Challenges, and Solutions. (2024). Retrieved from [Link]
-
NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. (n.d.). Retrieved from [Link]
-
Recent Advances in Computational Models for the Study of Protein-Peptide Interactions. (2016). Advances in Protein Chemistry and Structural Biology, 105, 27-57. Retrieved from [Link]
-
X Ray Crystallography. (2022). Retrieved from [Link]
-
An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. (1969). Proceedings of the National Academy of Sciences, 64(1), 240-246. Retrieved from [Link]
-
X-ray Protein Crystallography. (2022). Retrieved from [Link]
-
Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
Crystallisation and preliminary X-ray diffraction studies of cyclophilin-tetrapeptide and cyclophilin-cyclosporin complexes. (1991). Journal of Molecular Biology, 218(3), 685-688. Retrieved from [Link]
-
Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. (2013). Current Topics in Medicinal Chemistry, 13(10), 1140-1153. Retrieved from [Link]
-
Features of the crystallization of multicomponent solutions: a dipeptide, its salt and potassium carbonate. (2020). CrystEngComm, 22(34), 5609-5621. Retrieved from [Link]
-
Conformational origins of dipeptide phase properties. (2025). ChemRxiv. Retrieved from [Link]
-
X-ray crystallography. (2022). Retrieved from [Link]
Sources
- 1. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. Conformational preferences of cyclopropyl peptides. Crystal structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. approcess.com [approcess.com]
- 8. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. X-ray crystallography - Proteopedia, life in 3D [proteopedia.org]
- 11. researchgate.net [researchgate.net]
- 12. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 13. Conformational analysis of cyclized dipeptide models for specific types of beta-bends by two-dimensional nuclear Overhauser spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of cyclopeptide conformations in solution using NMR data and conformational energy calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Computational Insights into the Formation and Structure of S–N Containing Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent Advances in Computational Models for the Study of Protein-Peptide Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 20. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Cross-Validation of Analytical Data for Cyclopropylalanine Peptides
In the landscape of modern drug development, the incorporation of non-canonical amino acids like cyclopropylalanine (Cpa) is a pivotal strategy for enhancing peptide stability, potency, and conformational rigidity. However, these unique structural modifications introduce significant analytical challenges. A single analytical technique is insufficient to fully characterize these complex molecules. This guide presents a robust, multi-faceted framework for the cross-validation of analytical data for Cpa-containing peptides, ensuring the highest degree of confidence in identity, purity, and structural integrity. This approach is grounded in the principle of using orthogonal methods—distinct techniques based on different physicochemical principles—to provide a self-validating system of characterization.[1]
The Analytical Challenge of Cyclopropylalanine
The introduction of a cyclopropyl ring into a peptide backbone, while advantageous for therapeutic design, complicates standard analytical assessments. The constrained, three-dimensional nature of the Cpa residue can lead to:
-
Atypical Chromatographic Behavior: The rigid structure can alter the peptide's interaction with stationary phases in liquid chromatography, potentially causing peak broadening or co-elution with closely related impurities.
-
Unique Fragmentation Patterns: In mass spectrometry, the cyclopropyl group can lead to non-standard fragmentation pathways, making sequence confirmation more complex than for peptides with standard amino acid residues.
-
Conformational Heterogeneity: Cpa residues can induce specific secondary structures, such as β-turns, which require specialized techniques to confirm.[2] The overall conformation is a critical quality attribute that can influence biological activity.
-
Potential for Diastereomers: The synthesis of Cpa-containing peptides can sometimes introduce diastereomeric impurities that are challenging to separate and identify.
To overcome these challenges, a cross-validation strategy employing a suite of orthogonal analytical techniques is not just recommended, but essential. Our approach triangulates data from Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy.
The Cross-Validation Workflow: An Integrated Approach
Caption: Cross-validation workflow for Cpa-peptide analysis.
Orthogonal Method Comparison
The core of our cross-validation strategy lies in comparing the outputs of four key analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive picture of the peptide's quality.
Caption: Complementary data from orthogonal analytical methods.
Comparative Data Summary
The following table illustrates hypothetical, yet typical, results for a synthetic Cpa-containing peptide ("Cpa-Peptide-001"), demonstrating how data from each technique is compared and cross-validated.
| Parameter | RP-HPLC | LC-MS | NMR Spectroscopy | Circular Dichroism | Cross-Validation Insight |
| Identity | Retention Time: 8.5 min | Observed Mass: 1254.7 Da (Expected: 1254.6 Da) | Confirmed proton/carbon signals for all residues, including unique Cpa signals. | N/A | Excellent correlation. The mass from LC-MS confirms the identity of the main peak observed in HPLC, and NMR confirms the covalent structure. |
| Purity | 98.5% (by UV at 220 nm) | 98.3% (by TIC) | >98% (by integration of characteristic signals) | N/A | Strong agreement between chromatographic methods. NMR supports the high purity, detecting no significant organic impurities. |
| Key Impurity | Peak at 7.9 min (0.8%) | Observed Mass: 1272.7 Da (+18 Da) | Minor signal set suggests deamidation. | N/A | The +18 Da mass shift in LC-MS strongly suggests hydrolysis (e.g., deamidation of Asn/Gln), which is then confirmed by specific chemical shifts in NMR. |
| Structure | N/A | Fragmentation data consistent with expected sequence. | Full sequence confirmed via 2D NMR (COSY, TOCSY, NOESY). | Exhibits a spectrum characteristic of a β-turn. | Convergent evidence. LC-MS/MS provides sequence data, which is unequivocally confirmed by NMR.[3][4] CD and NMR together confirm the solution-state conformation.[5][6][7] |
Detailed Experimental Protocols
Adherence to validated, standardized protocols is paramount for reproducible and reliable data. The following sections provide detailed methodologies compliant with industry best practices and ICH guidelines.[8][9][10]
Protocol 1: RP-HPLC for Purity Assessment
This method is designed to be a stability-indicating assay, capable of separating the main peptide from potential degradation products and synthesis-related impurities.[11][12]
-
Rationale: A shallow gradient is employed to maximize the resolution of closely eluting species, which is critical for peptides containing conformationally constrained residues like Cpa. Trifluoroacetic acid (TFA) is used as an ion-pairing agent to improve peak shape.[13][14][15]
-
Instrumentation:
-
UHPLC/HPLC System with UV/Vis or PDA Detector
-
Column: C18, 300Å, 2.1 x 150 mm, 1.7 µm particle size
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Method Parameters:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Gradient: 5% to 45% B over 30 minutes
-
-
Sample Preparation: Dissolve lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, light) are performed to demonstrate that degradation products do not co-elute with the main peak.
-
Linearity: Assessed over a range of 5-150% of the target concentration.
-
Accuracy & Precision: Determined by analyzing replicate preparations at multiple concentration levels.[16][17]
-
Protocol 2: LC-MS for Identity and Impurity Identification
This protocol couples the separation power of LC with the definitive mass identification of MS, making it indispensable for confirming the molecular weight of the target peptide and identifying unknown impurities.[3][18][19]
-
Rationale: Electrospray ionization (ESI) in positive mode is ideal for ionizing peptides. High-resolution mass spectrometry (e.g., Orbitrap or TOF) is used to obtain accurate mass measurements, which aids in confirming the elemental composition.[19]
-
Instrumentation:
-
UHPLC system coupled to a High-Resolution Mass Spectrometer
-
LC conditions are identical to Protocol 1 to allow for direct comparison of chromatograms.
-
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Mass Range: 100-2000 m/z
-
Data Acquisition: Full scan for identity confirmation; tandem MS (MS/MS) for sequencing and impurity characterization.[4]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]+, [M+2H]2+, etc. ions of the target peptide.
-
Compare the observed mass to the theoretical mass (mass accuracy should be <5 ppm).
-
For significant impurity peaks, analyze MS and MS/MS data to propose a structure.
-
Protocol 3: NMR Spectroscopy for Structural Confirmation
NMR is the gold standard for unambiguous structural elucidation in solution.[5] For Cpa-peptides, it is uniquely capable of confirming the covalent structure, identifying diastereomers, and providing insights into the three-dimensional conformation.[6][7][20]
-
Rationale: A suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to establish through-bond and through-space correlations. NOESY/ROESY experiments are particularly crucial for determining the peptide's solution conformation by identifying protons that are close in space.
-
Instrumentation:
-
High-field NMR Spectrometer (≥600 MHz) with a cryoprobe.
-
-
Experiments:
-
1D Proton (¹H): Provides an initial overview of the sample's complexity and purity.
-
2D COSY/TOCSY: Used to identify spin systems corresponding to individual amino acid residues.
-
2D NOESY/ROESY: Detects Nuclear Overhauser Effects, providing distance constraints to define the 3D structure.
-
2D ¹H-¹³C HSQC: Correlates protons with their directly attached carbons, aiding in assignment.
-
-
Sample Preparation: Dissolve ~1-5 mg of peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Analysis:
-
Sequentially assign all amino acid residues.
-
Pay close attention to the upfield signals (~0.5-1.5 ppm) characteristic of the cyclopropyl ring protons to confirm its presence and integrity.
-
Use NOE constraints as input for molecular modeling to generate an ensemble of solution structures.
-
Protocol 4: Circular Dichroism (CD) Spectroscopy for Secondary Structure
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of a peptide in solution. It is an excellent orthogonal method to complement the high-resolution structural data from NMR.[21][22]
-
Rationale: Peptides with defined secondary structures (α-helices, β-sheets, β-turns) exhibit characteristic CD spectra in the far-UV region (190-260 nm).[23] This provides a global conformational signature that can be monitored under different conditions (e.g., temperature, solvent).[2][24]
-
Instrumentation:
-
CD Spectropolarimeter
-
-
Method Parameters:
-
Wavelength Range: 195-260 nm
-
Cell Pathlength: 0.5 or 1 mm quartz cuvette
-
Peptide Concentration: ~0.1 mg/mL in a suitable buffer (e.g., phosphate buffer).
-
Temperature: 20 °C
-
-
Data Analysis:
-
The shape of the spectrum is indicative of the secondary structure. For example, a type I β-turn often shows a negative band around 205 nm and a weak positive band around 220-230 nm.
-
Compare the experimental spectrum to reference spectra for known peptide structures.
-
Conclusion
The analytical characterization of cyclopropylalanine-containing peptides demands a rigorous, multi-technique approach. Relying on a single method, such as RP-HPLC, provides an incomplete and potentially misleading picture of a peptide's quality. By systematically employing and cross-validating data from orthogonal techniques—RP-HPLC, LC-MS, NMR, and CD spectroscopy—researchers and drug developers can build a comprehensive and trustworthy data package. This integrated framework not only ensures the identity, purity, and structural integrity of the target molecule but also provides the robust analytical foundation required to meet stringent regulatory expectations and advance novel peptide therapeutics from the bench to the clinic.[12][25][26]
References
-
Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Available at: [Link]
-
Vincenzi, M., et al. (n.d.). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview | Request PDF. ResearchGate. Available at: [Link]
- (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society.
-
Gibbons, W. A., et al. (1975). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 72(11), 4238-4242. Available at: [Link]
-
(n.d.). Circular dichroism spectra of constrained peptides. Spectra were... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Zhang, H., & Aebersold, R. (2010). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1. Available at: [Link]
- (n.d.). Application Notes and Protocols for Mass Spectrometry Characterization of Cyclopropylalanine Peptides. Benchchem.
- (n.d.). Identification of Protein Modifications by Mass Spectrometry. University of Washington.
-
(n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
(n.d.). Quality Guidelines. ICH. Available at: [Link]
-
Griffiths, W. J., & Wang, Y. (2009). Determination of oxidative protein modifications using mass spectrometry. Molecular & Cellular Proteomics, 8(6), 1360-1377. Available at: [Link]
-
Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
-
Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Chemical Sciences, 93(5), 797-814. Available at: [Link]
- (n.d.). Peptide Enrichment for Mass Spectrometry-Based Analysis.
- (n.d.).
- Koufopoulou, E., et al. (2025). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Journal of Pharmaceutical and Biomedical Analysis.
-
Sreerama, N., & Woody, R. W. (1994). A note on circular-dichroic-constrained prediction of protein secondary structure. Protein Science, 3(1), 167-171. Available at: [Link]
- Jagatheesh, K., et al. (2015). Development and Validation of HPLC Method for the Quantification of Anticancer Peptide.
- (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE.
-
Soni, A. (2017). ICH Q2 Analytical Method Validation. Slideshare. Available at: [Link]
-
(2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]
-
Alexander McNamara, L. M., et al. (2001). Peptides constrained by an aliphatic linkage between two C(alpha) sites: design, synthesis, and unexpected conformational properties of an i,(i + 4)-linked peptide. The Journal of Organic Chemistry, 66(13), 4585-4594. Available at: [Link]
- Ahmad, H., & Atta-ur-Rahman. (1998). Study of Conformationally Constrained Peptide Metal Complexes By Circular Dichroism. Journal of the Chemical Society of Pakistan, 20(3), 224-228.
-
Vyas, V., et al. (2015). Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations. Journal of Analytical & Bioanalytical Techniques, 6(3). Available at: [Link]
- Koufopoulou, E., et al. (2022). The optimization and validation of a stability indicating rP-HPLC method to analyze the long term and in use stability of two short peptides. Semantic Scholar.
- (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent Technologies.
-
Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. Available at: [Link]
- (2025).
- Singh, S., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- Singh, S., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
-
Creech, A. L., et al. (2021). Peptide–Spectrum Match Validation with Internal Standards (P–VIS). Journal of the American Society for Mass Spectrometry, 32(8), 2056-2066. Available at: [Link]
- Swartz, M. (2010). Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies.
- (n.d.).
- (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
- Tripodi, A. A. P., & Coffey, A. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Peptides constrained by an aliphatic linkage between two C(alpha) sites: design, synthesis, and unexpected conformational properties of an i,(i + 4)-linked peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. msf.ucsf.edu [msf.ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 7. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Official web site : ICH [ich.org]
- 10. database.ich.org [database.ich.org]
- 11. tandfonline.com [tandfonline.com]
- 12. biotech-spain.com [biotech-spain.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ias.ac.in [ias.ac.in]
- 21. A note on circular-dichroic-constrained prediction of protein secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. ijsra.net [ijsra.net]
A Senior Application Scientist's Guide to Comparing the Efficacy of Cyclopropyl Amino Acid Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Cyclopropyl Ring in Medicinal Chemistry
In the landscape of modern drug discovery, the cyclopropyl fragment has emerged as a uniquely powerful motif.[1][2][3] Its rigid, three-membered ring structure offers a strategic tool to lock flexible molecules into bioactive conformations, enhancing binding potency and selectivity for biological targets.[4] This conformational constraint, a direct result of the ring's inherent strain and unique electronic properties, often leads to a more favorable entropic contribution upon binding to a receptor.[1][2] Furthermore, the cyclopropyl group is known for its ability to improve metabolic stability by being resistant to common metabolic degradation pathways, which can extend the in vivo half-life of a drug candidate.[4][5][6]
However, the introduction of a cyclopropane ring into an amino acid scaffold inevitably creates multiple stereogenic centers. This stereochemical complexity is not a trivial detail; it is a critical determinant of a compound's pharmacological profile. Different isomers of the same cyclopropyl amino acid can exhibit dramatically different biological activities, from potent agonist to inactive binder, or even antagonist.[7][8] Therefore, a rigorous and systematic comparison of these isomers is a cornerstone of any successful drug development program involving this scaffold.
This guide provides a comprehensive framework for comparing the efficacy of cyclopropyl amino acid isomers, grounded in the principles of scientific integrity and field-proven insights. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring that each step contributes to a self-validating and robust dataset.
The Stereochemical Landscape: Understanding the Isomers
A substituted cyclopropyl amino acid can exist as multiple stereoisomers. It is essential to distinguish between enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images, often referred to as cis and trans isomers in the context of the cyclopropane ring).
Each of these isomers can interact differently with the chiral environment of a biological system, such as an enzyme's active site or a receptor's binding pocket.
Caption: Stereoisomeric possibilities for a substituted cyclopropyl amino acid.
The Pharmacological Rationale: Why Isomer Efficacy Differs
The differential efficacy between stereoisomers is fundamentally rooted in the principle of chiral recognition. Biological macromolecules like proteins are themselves chiral, assembled from L-amino acids. This inherent chirality creates binding pockets with specific three-dimensional topographies.
One isomer may possess the optimal arrangement of functional groups to engage in key interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) within the binding site, leading to high affinity and potent activity. In contrast, its stereoisomer may introduce steric clashes or fail to properly align its functional groups, resulting in weak binding or a complete lack of activity.
Caption: Chiral recognition: one isomer fits the target, the other does not.
A Validated Workflow for Comparing Isomer Efficacy
A robust comparison requires a multi-stage approach, progressing from initial in vitro characterization to in vivo validation. This workflow ensures that decisions are based on a comprehensive understanding of each isomer's properties.
Sources
- 1. researchgate.net [researchgate.net]
- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - OAK Open Access Archive [oak.novartis.com]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
A Senior Application Scientist's Guide to Benchmarking the Synthetic Accessibility of Cyclopropyl Amino Acids
Introduction: The Rising Value of the Smallest Ring in Drug Discovery
In the landscape of modern medicinal chemistry, the drive to create molecules with improved potency, selectivity, and pharmacokinetic properties is relentless. Unnatural amino acids (UAAs) have become indispensable tools in this endeavor, allowing chemists to move beyond the confines of the 20 proteinogenic building blocks.[1][2][3] Among these, cyclopropyl amino acids stand out for their unique ability to impart conformational rigidity to peptides and small molecules.[4][5][6][7] This small, strained ring system locks dihedral angles, reduces metabolic susceptibility, and can improve binding affinity by pre-organizing a molecule into its bioactive conformation.[4]
However, the synthetic utility of these valuable building blocks is directly tied to their accessibility. For researchers in drug development, choosing a synthetic route is a critical decision governed by factors such as step-count, overall yield, stereochemical control, scalability, and the cost of starting materials. This guide provides an in-depth comparison of the most prevalent and powerful strategies for synthesizing cyclopropyl amino acids, offering the experimental data and field-proven insights necessary for researchers to make informed decisions. We will dissect three major synthetic paradigms: Simmons-Smith cyclopropanation of allylic precursors, rhodium-catalyzed cyclopropanation with diazo compounds, and the titanium-mediated Kulinkovich-de Meijere reaction for direct cyclopropylamine synthesis.
Strategy 1: Simmons-Smith Cyclopropanation of Allylic Amino Acid Precursors
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis, valued for its reliability and stereospecificity. The reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which adds a methylene group syn- to the double bond of an alkene.[8] For the synthesis of cyclopropyl amino acids, this method is most effective when applied to chiral allylic alcohol or amine precursors, where the resident stereocenter and a directing group (like a hydroxyl) can guide the facial selectivity of the cyclopropanation.
Causality in Experimental Design
The choice of the zinc carbenoid reagent is critical. The classical Zn(Cu) couple with CH₂I₂ is effective, but the Furukawa modification, using diethylzinc (Et₂Zn) and CH₂I₂, often provides higher yields and cleaner reactions, particularly for complex substrates.[9][10] The stereochemical outcome is directed by a coordinating group on the substrate. In allylic alcohols, the hydroxyl group chelates to the zinc atom of the reagent, delivering the methylene group to the same face of the double bond, a mechanistic feature that is key to achieving high diastereoselectivity.
Workflow & Logic Diagram
Caption: Workflow for Simmons-Smith cyclopropanation.
Representative Experimental Protocol: Synthesis of a Protected 2,3-Methanophenylalanine Derivative
This protocol is adapted from methodologies described for the cyclopropanation of allylic systems.[10]
-
Reagent Preparation: To a flame-dried flask under an argon atmosphere, add dry dichloromethane (DCM, 20 mL). Cool the flask to 0 °C in an ice bath. Slowly add diethylzinc (1.0 M in hexanes, 10 mL, 10 mmol). To this solution, add diiodomethane (0.81 mL, 10 mmol) dropwise. Stir the resulting solution at 0 °C for 30 minutes.
-
Reaction: In a separate flame-dried flask, dissolve the N-Boc-protected allylic amino acid precursor (5 mmol) in dry DCM (15 mL). Cool this solution to 0 °C. Add the pre-formed Simmons-Smith reagent from step 1 to the substrate solution via cannula.
-
Monitoring: Allow the reaction to warm slowly to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Continue adding until no further gas evolution is observed.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the protected cyclopropyl amino acid.
Strategy 2: Asymmetric Rhodium-Catalyzed Cyclopropanation
For achieving high enantioselectivity, transition metal-catalyzed reactions are often superior. Rhodium(II) catalysts are exceptionally effective at decomposing diazo compounds to generate metal carbenes, which then undergo stereoselective cyclopropanation with alkenes.[11][12] The key to success lies in the chiral ligands surrounding the rhodium center, which create a chiral pocket that dictates the trajectory of the alkene approach, thereby controlling the stereochemistry of the final product.
Causality in Experimental Design
The choice of both the rhodium catalyst and the diazo compound is paramount. Dirhodium(II) tetracarboxylates, such as those derived from chiral N-sulfonylated prolinates (e.g., Rh₂(S-DOSP)₄), are highly effective for asymmetric control.[13] The diazo precursor must also be chosen carefully; donor/acceptor diazo compounds, such as α-diazoesters, are stabilized yet sufficiently reactive, making them ideal substrates.[14] The reaction is typically run with an excess of the alkene to suppress dimerization of the carbene. The solvent choice (often a non-coordinating one like DCM or hexanes) is also critical to prevent inhibition of the catalyst.
Workflow & Logic Diagram
Caption: Workflow for Rh-catalyzed asymmetric cyclopropanation.
Representative Experimental Protocol: Asymmetric Synthesis of a Phenylcyclopropane Carboxylate
This protocol is based on established procedures for rhodium-catalyzed cyclopropanations.[12][15]
-
Setup: In a flame-dried, two-neck flask equipped with a reflux condenser and a syringe pump inlet, dissolve the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.025 mmol, 0.5 mol%) and the alkene (e.g., styrene, 10 mmol, 2 equiv.) in dry DCM (10 mL) under an argon atmosphere.
-
Diazo Addition: Load a syringe with a solution of the diazo compound (e.g., ethyl diazoacetate, 5 mmol, 1 equiv.) in dry DCM (5 mL). Place the syringe in a syringe pump.
-
Reaction: Heat the flask to a gentle reflux (approx. 40 °C). Add the diazoacetate solution via the syringe pump over a period of 4-6 hours. The slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes side reactions like carbene dimerization.
-
Monitoring: After the addition is complete, continue stirring the reaction at reflux for an additional 1-2 hours until TLC or GC analysis indicates full consumption of the diazo compound.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel. The resulting cyclopropane carboxylate can then be converted to the corresponding amino acid via standard functional group manipulations (e.g., Curtius rearrangement). The enantiomeric excess (ee) should be determined by chiral HPLC or GC analysis.
Strategy 3: The Kulinkovich-de Meijere Reaction
The Kulinkovich-de Meijere reaction offers a powerful and direct route to cyclopropylamines from readily available amides or nitriles.[16][17] This titanium-mediated process involves the reaction of a Grignard reagent (typically EtMgBr or EtMgCl) with an N,N-dialkylamide in the presence of a titanium(IV) alkoxide, like Ti(OiPr)₄.[18][19] A titanacyclopropane intermediate is formed, which then reacts with the amide to generate the cyclopropylamine product after hydrolysis.[20]
Causality in Experimental Design
This reaction's success hinges on the formation of a reactive titanacyclopropane intermediate from the Grignard reagent and the titanium alkoxide.[18] Unlike the related Kulinkovich reaction with esters, the intermediate formed with amides does not readily undergo ring contraction. Instead, it proceeds through an iminium-titanium oxide species that cyclizes to the desired product.[16] The stoichiometry is important; while catalytic amounts of titanium can be used, stoichiometric quantities often give significantly better yields. The choice of Grignard reagent and amide substrate dictates the substitution pattern on the resulting cyclopropane ring.
Workflow & Logic Diagram
Caption: Workflow for the Kulinkovich-de Meijere reaction.
Representative Experimental Protocol: Synthesis of N,N-Dimethylcyclopropylamine
This protocol is a generalized procedure based on the principles of the Kulinkovich-de Meijere reaction.[16][19]
-
Setup: To a flame-dried, three-neck flask under an argon atmosphere, add a solution of N,N-dimethylformamide (DMF, 10 mmol) in dry tetrahydrofuran (THF, 20 mL).
-
Titanium Addition: Add titanium(IV) isopropoxide (11 mmol, 1.1 equiv.) to the amide solution and stir for 10 minutes at room temperature.
-
Grignard Addition: Cool the mixture to 0 °C. Slowly add ethylmagnesium bromide (3.0 M in diethyl ether, 7.3 mL, 22 mmol, 2.2 equiv.) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. The reaction mixture will typically turn dark brown or black.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Add an aqueous solution of NaOH (1 M) until a filterable precipitate forms.
-
Filtration & Extraction: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or diethyl ether. Transfer the filtrate to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous potassium carbonate (K₂CO₃), filter, and carefully concentrate the filtrate by distillation to remove the bulk solvent. The crude cyclopropylamine can be further purified by distillation or chromatography.
Benchmarking and Comparative Analysis
The optimal synthetic strategy depends heavily on the specific target molecule and the resources available. The following table provides a comparative summary of the key performance indicators for each method.
| Metric | Simmons-Smith Cyclopropanation | Rhodium-Catalyzed Cyclopropanation | Kulinkovich-de Meijere Reaction |
| Primary Target | Diastereoselective synthesis of cyclopropyl rings from chiral alkenes | Enantioselective synthesis of cyclopropanes | Direct synthesis of cyclopropylamines from amides/nitriles |
| Typical Overall Yield | 60-85% (for the cyclopropanation step)[10] | 70-95% (for the cyclopropanation step)[13][15] | 50-80%[16] |
| Stereocontrol | Good to excellent diastereoselectivity (substrate-directed) | Excellent enantioselectivity (catalyst-controlled, up to >99% ee)[15][21] | Generally produces racemic mixtures unless chiral auxiliaries are used |
| Step Count | Moderate (requires pre-synthesis of allylic precursor) | Moderate to high (requires diazo synthesis and subsequent conversion to amino acid) | Low (direct conversion from amides) |
| Substrate Scope | Broad for alkenes; sensitive to steric hindrance. Requires directing group for selectivity.[8] | Broad for alkenes and diazo compounds.[14] | Best for N,N-dialkylamides and nitriles.[16][22] |
| Scalability | Good; however, handling of Et₂Zn can be challenging on a large scale. | Moderate; cost of chiral Rh catalyst and safety concerns with diazo compounds can be limiting. | Good; reagents are relatively inexpensive and accessible. |
| Key Advantage | Reliable, well-understood, good diastereocontrol from chiral precursors. | State-of-the-art for asymmetric synthesis, providing access to highly enantioenriched products. | Highly convergent and direct route to the cyclopropylamine core. |
| Key Limitation | Often requires stoichiometric organozinc reagent; not directly enantioselective. | High cost of rhodium catalysts; handling of potentially explosive diazo compounds. | Stoichiometric titanium reagent required; limited stereocontrol. |
Conclusion and Future Outlook
The synthesis of cyclopropyl amino acids is a mature field with several robust and powerful methodologies.
-
The Simmons-Smith reaction remains a workhorse for diastereoselective syntheses where a chiral precursor is readily available.[8]
-
Rhodium-catalyzed cyclopropanation is the gold standard for accessing highly enantioenriched cyclopropanes, a critical requirement for pharmaceutical applications, though catalyst cost and the handling of diazo compounds must be considered.[12][14]
-
The Kulinkovich-de Meijere reaction provides an elegant and direct entry to cyclopropylamines, making it an attractive option for rapid analog synthesis where stereochemistry is not an initial priority.[16][19]
Recent advances continue to refine these methods. The development of biocatalytic routes, for example, promises greener and potentially more efficient asymmetric syntheses.[23] Furthermore, novel methods using cobalt-catalyzed processes are emerging for the construction of chiral α-tertiary cyclopropyl amino acids.[24] As the demand for conformationally constrained building blocks in drug discovery continues to grow, the development of even more efficient, scalable, and stereoselective methods for accessing these valuable motifs will remain a key focus for the synthetic chemistry community.
References
-
A Novel Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC). Synthetic Communications. Available at: [Link]
-
Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. Available at: [Link]
-
trans-Cyclopropyl β-Amino Acid Derivatives via Asymmetric Cyclopropanation Using a (Salen)Ru(II) Catalyst. Organic Letters. Available at: [Link]
-
Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. PubMed. Available at: [Link]
-
1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science. Available at: [Link]
-
1-Aminocyclopropane-1-carboxylic acid. Wikipedia. Available at: [Link]
-
Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids. Chem. Available at: [Link]
-
Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. MDPI. Available at: [Link]
-
Kulinkovich Reaction. Organic Chemistry Portal. Available at: [Link]
-
1-aminocyclopropane-1-carboxylic acid – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules. Available at: [Link]
-
(PDF) Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. ResearchGate. Available at: [Link]
-
Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. Available at: [Link]
-
Asymmetric synthesis of orthogonally protected trans-cyclopropane γ-amino acids via intramolecular ring closure. Organic & Biomolecular Chemistry. Available at: [Link]
-
Kulinkovich Cyclopropanation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Semantic Scholar. Available at: [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Organic & Inorganic Au. Available at: [Link]
-
Preparation of a Tricyclopropylamino Acid Derivative via Simmons–Smith Cyclopropanation with Downstream Intramolecular Aminoacetoxylation for Impurity Control. Organic Process Research & Development. Available at: [Link]
-
Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synfacts. Available at: [Link]
-
Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available at: [Link]
-
kolbe schmidt reaction. svcr government degree college. Available at: [Link]
-
Synthesis of Bicyclic Cyclopropyl- amines from Amino Acid Derivatives. Semantic Scholar. Available at: [Link]
-
Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Practical Enantioselective Synthesis of the Four Stereoisomers of 2-Phenylcyclopropan-1-amino Acid. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric Rh(II)-Catalyzed Cyclopropanation of Alkenes with Diacceptor Diazo Compounds: p-Methoxyphenyl Ketone as a General Stereoselectivity Controlling Group. Journal of the American Chemical Society. Available at: [Link]
-
Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. Angewandte Chemie International Edition. Available at: [Link]
-
Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Rhodium(II)-Catalyzed Olefin Cyclopropanation with the Phenyliodonium Ylide Derived from Meldrum′s Acid. Tetrahedron Letters. Available at: [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Available at: [Link]
-
A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. Available at: [Link]
-
Design and synthesis of conformationally constrained amino acids as versatile scaffolds and peptide mimetics. Semantic Scholar. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Conformationally constrained amino acids: A concise route to a methionine analogue. Tetrahedron Letters. Available at: [Link]
-
Computational Site Saturation Mutagenesis of Canonical and Non-Canonical Amino Acids to Probe Protein-Peptide Interactions. Frontiers in Molecular Biosciences. Available at: [Link]
-
Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. Available at: [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Available at: [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Kulinkovich-de Meijere Reaction [organic-chemistry.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Kulinkovich Reaction [organic-chemistry.org]
- 19. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 20. gdcplnr.edu.in [gdcplnr.edu.in]
- 21. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Acetylamino-3-cyclopropylpropionic Acid
Navigating the lifecycle of a chemical reagent from procurement to disposal is a hallmark of a well-managed and safe laboratory environment. For researchers in drug development, handling novel compounds like 2-Acetylamino-3-cyclopropylpropionic acid requires not just procedural knowledge, but a deep understanding of the chemical's inherent properties to ensure safety and regulatory compliance. This guide provides a comprehensive, technically-grounded framework for the proper disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical step.
Part 1: Hazard Characterization and Profile
Before any disposal plan can be formulated, a thorough understanding of the compound's hazards is paramount. This compound is a solid organic compound whose primary risks are associated with irritation and acute toxicity if ingested.[1] The key to its safe handling lies in understanding its two main structural motifs: the carboxylic acid group and the cyclopropyl ring.
The carboxylic acid imparts acidic properties, making it corrosive and reactive with bases. The cyclopropyl group, a three-membered ring, is highly strained.[2][3] This ring strain makes the compound susceptible to opening by certain strong oxidizing agents.[4] Therefore, segregation from incompatible materials is not merely a suggestion but a critical safety measure to prevent unintended reactions.
| Hazard Classification | Description | GHS Pictogram | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | GHS07 (Exclamation Mark) | [1] |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | GHS07 (Exclamation Mark) | [1] |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[1] | GHS07 (Exclamation Mark) | [1] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | GHS07 (Exclamation Mark) | [1] |
| Combustibility | Classified as a Combustible Solid (Storage Class 11). | None |
Part 2: Pre-Disposal Safety Protocols: PPE and Engineering Controls
Given the hazard profile, direct contact and inhalation must be avoided. The following personal protective equipment (PPE) and engineering controls are mandatory when handling this compound for disposal.
-
Engineering Controls : All handling and preparation for disposal (e.g., weighing, transferring, rinsing containers) must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols.[1][5]
-
Eye and Face Protection : Safety glasses with side shields or chemical splash goggles are required to prevent eye contact.[6][7]
-
Skin Protection : Wear a standard laboratory coat and chemically resistant gloves (nitrile is a suitable option for incidental contact).[6][7] Contaminated gloves should be disposed of after use in accordance with applicable laws and good laboratory practices.[7]
-
Hand Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
Part 3: Step-by-Step Waste Collection and Segregation Protocol
The foundation of proper chemical disposal is rigorous segregation and clear labeling at the point of generation.[8][9] This protocol ensures that this compound waste is managed safely from the bench to its final collection point.
-
Establish a Satellite Accumulation Area (SAA) : Designate a specific area within the laboratory, under the control of laboratory personnel, for the collection of hazardous waste.[10][11] This area must be away from drains and sources of ignition.
-
Select a Compatible Waste Container :
-
Properly Label the Waste Container :
-
As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.[12]
-
The label must clearly state "Hazardous Waste" and list all chemical constituents by their full name (i.e., "this compound").[11] Abbreviations or formulas are not acceptable.
-
Indicate the relevant hazards by checking the appropriate boxes (e.g., Irritant, Toxic).[10]
-
-
Practice Rigorous Segregation :
-
This waste stream should be classified as non-halogenated organic solid waste.
-
Crucially, do not mix this waste with the following :
-
Strong Oxidizing Agents (e.g., nitric acid, permanganates) : To prevent potential reactive ring-opening of the cyclopropyl group.[4]
-
Strong Bases (e.g., sodium hydroxide) : To avoid a potentially vigorous acid-base neutralization reaction.
-
Halogenated Solvents : Separating halogenated and non-halogenated waste streams is a common practice that can significantly reduce disposal costs.[12]
-
-
-
Maintain Container Integrity : Keep the waste container securely closed at all times, except when adding waste.[11][12] Store the container in a designated secondary containment bin or tray to catch any potential leaks.[12][13]
Part 4: Disposal Decision Workflow
The specific form of the waste dictates the precise disposal path. Follow this decision workflow for all materials contaminated with this compound. Under no circumstances should this chemical or its solutions be disposed of down the drain.[11][14]
Caption: Disposal decision workflow for this compound.
Part 5: Spill and Decontamination Procedures
Accidental spills must be handled promptly and safely. The procedure for a small-scale spill is as follows:
-
Alert Personnel : Notify colleagues in the immediate area.
-
Don PPE : Wear the full PPE detailed in Part 2.
-
Containment : For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not sweep the dry powder.
-
Cleanup : Carefully scoop the contained material and place it into a designated hazardous waste container.[5]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. All cleanup materials, including contaminated gloves, must be disposed of as hazardous waste.[5]
-
Empty Containers : An empty container that held this compound must be managed as hazardous waste unless it is triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous chemical waste.[12][14] After rinsing, deface all labels before discarding the container in regular trash.[12]
By adhering to these scientifically-grounded procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. This commitment to the complete chemical lifecycle is a cornerstone of responsible scientific practice.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
-
Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Guide to Managing Laboratory Chemical Waste. (n.d.). Vanderbilt University. Retrieved from [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. Retrieved from [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Cyclopropyl group. (n.d.). Wikipedia. Retrieved from [Link]
-
The chemistry and biology of cyclopropyl compounds. (2013, November 21). Bálint Gál, Burns Group. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. CYCLOPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.ca [fishersci.ca]
- 8. acewaste.com.au [acewaste.com.au]
- 9. danielshealth.com [danielshealth.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. actenviro.com [actenviro.com]
- 14. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
